2-(2-Phenethenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWAXVRXKIUQB-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345907 | |
| Record name | trans-2-(2-Phenylvinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-49-8, 714-08-9 | |
| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Stilbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-(2-Phenylvinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-Phenethenyl)pyridine CAS number and safety data
An In-Depth Technical Guide to 2-(2-Phenylethenyl)pyridine: CAS Numbers, Safety Data, and Handling Protocols
Authored by: Senior Application Scientist, Gemini
Abstract
This technical guide provides a comprehensive overview of 2-(2-phenylethenyl)pyridine, a heterocyclic aromatic compound of interest to researchers in materials science, coordination chemistry, and drug development. This document consolidates critical information regarding its chemical identity, including its various CAS numbers, and presents a detailed analysis of its safety profile. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into safe handling, storage, and emergency procedures. Methodologies are presented to ensure a self-validating system of laboratory safety and experimental integrity.
Chemical Identification and Physicochemical Properties
2-(2-Phenylethenyl)pyridine, also commonly known as 2-stilbazole, is an organic compound characterized by a pyridine ring substituted at the 2-position with a phenylethenyl (styryl) group. The presence of the carbon-carbon double bond gives rise to cis and trans (E/Z) isomers. The (E)-isomer is generally the more stable and commonly encountered form.
The nomenclature and CAS registry numbers for this compound can vary, which is a critical point of understanding for procurement and regulatory compliance.
-
Common Synonyms: 2-Stilbazole, 2-Styrylpyridine, 2-(2-Phenylvinyl)pyridine.[1]
-
Molecular Formula: C₁₃H₁₁N.
-
Molecular Weight: 181.23 g/mol .
CAS Numbers: It is crucial to recognize that multiple CAS numbers may be used for 2-(2-phenylethenyl)pyridine, often distinguishing between the specific stereoisomer and the unspecified isomer mixture:
-
714-08-9: This CAS number is frequently assigned to 2-Stilbazole, often without specifying the isomeric form.[2]
-
538-49-8: This number is explicitly assigned to the (E)-isomer, i.e., (E)-2-(2-phenylethenyl)pyridine.[3][4]
-
38620-93-8: This CAS number is also listed for Pyridine, (2-phenylethenyl)-, isomer unspecified.[1]
For precision in experimental design and reporting, it is best practice to use the isomer-specific CAS number (538-49-8) when working with the pure (E)-isomer.
Physicochemical Data Summary Table:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁N | |
| Molecular Weight | 181.233 g/mol | |
| Boiling Point | 300.7 ± 17.0 °C at 760 mmHg | |
| Flash Point | 127.2 ± 13.7 °C | |
| Density | 1.1 ± 0.1 g/cm³ | |
| LogP | 3.47 | |
| Appearance | Varies; often a solid | N/A |
Comprehensive Safety and Hazard Analysis
Understanding the safety profile of 2-(2-phenylethenyl)pyridine is paramount for mitigating risk in a laboratory setting. The following sections synthesize data from Safety Data Sheets (SDS) and toxicological reports to provide a holistic view of the hazards associated with this compound.[5][6]
GHS Hazard Identification and Classification
While a universally harmonized GHS classification is not always available, data for structurally similar compounds and available toxicological information suggest the following potential hazards. The related compound 2-(2-phenylethyl)pyridine is classified as harmful if swallowed, and an irritant to skin, eyes, and the respiratory system.[7]
Potential GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hazard Pictograms:
Caption: GHS Pictogram for Irritation and Acute Toxicity.
Toxicological Profile
Toxicological data for 2-(2-phenylethenyl)pyridine itself is limited. However, initial acute toxicity data is available for the compound under CAS number 714-08-9.
Acute Toxicity Data:
-
Route of Exposure: Oral.
-
Species: Rodent - rat.
-
Dose: Lowest published lethal dose (LDLo) >500 mg/kg.
This LDLo value suggests moderate acute oral toxicity. Researchers should treat the compound as harmful if ingested and avoid generating dust or aerosols that could be inhaled.
Laboratory Handling and Risk Mitigation Protocols
A proactive approach to safety is essential when handling chemical reagents. The following protocols are designed as a self-validating system to ensure user safety and experimental integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.
-
Ventilation: All handling of solid 2-(2-phenylethenyl)pyridine and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Caption: Safe Handling Workflow for 2-(2-phenylethenyl)pyridine.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
-
Ignition Sources: Avoid heat, sparks, and open flames.
Spill and Waste Disposal Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use an absorbent material for solutions.
-
Collect: Place the spilled material and cleanup materials into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal: All waste containing 2-(2-phenylethenyl)pyridine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid response can significantly reduce the severity of an exposure.
First-Aid Measures Summary Table:
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [5] |
Synthesis and Reactivity Insights
While this guide focuses on safety, understanding the synthesis context provides valuable insight. Pyridine derivatives are often synthesized through various C-C bond-forming reactions. For instance, the synthesis of substituted pyridines can be achieved via transition-metal-catalyzed cross-coupling reactions or condensation reactions.[9][10] The vinyl group in 2-(2-phenylethenyl)pyridine makes it a versatile precursor for further functionalization or polymerization.
Conclusion
2-(2-Phenylethenyl)pyridine is a valuable compound for scientific research. Adherence to the safety protocols outlined in this guide is not merely a matter of compliance but a foundational component of rigorous and responsible science. By understanding its chemical identity, potential hazards, and proper handling procedures, researchers can confidently and safely incorporate this reagent into their experimental workflows.
References
- 1. Page loading... [guidechem.com]
- 2. Basic Chemical Data [dtp.cancer.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-(2-Phenethenyl)pyridine | 538-49-8 [chemnet.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridine synthesis [organic-chemistry.org]
2-(2-Phenethenyl)pyridine chemical properties and structure
An In-depth Technical Guide to 2-(2-Phenethenyl)pyridine
Introduction: Unveiling the 2-Stilbazole Scaffold
This compound, more commonly known in the field as 2-stilbazole, represents a foundational scaffold in both medicinal chemistry and materials science. Its structure, which features a pyridine ring connected to a phenyl group via an ethenyl bridge, provides a unique combination of properties. The pyridine moiety offers a basic nitrogen atom, capable of hydrogen bonding and coordination with metal ions, while the stilbene-like conjugated system imparts specific electronic and photophysical characteristics.[1] This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its applications, designed for researchers and drug development professionals seeking to leverage this versatile molecule.
PART 1: Molecular Structure and Physicochemical Profile
The defining feature of this compound is its diarylethene framework. The molecule exists as two geometric isomers, the trans (E) and cis (Z) forms, with the E-isomer being the more thermodynamically stable and commonly utilized form. The planarity of the conjugated π-system is crucial for many of its applications in materials science.
The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.[2] This influences the molecule's reactivity, making the ring susceptible to nucleophilic attack (primarily at the C2 and C4 positions) while deactivating it towards electrophilic substitution.[3][4] The nitrogen's lone pair of electrons is located in an sp² orbital, projecting outwards from the ring, and is not part of the aromatic system. This makes it readily available for protonation or coordination, a key feature for its use as a ligand and in modulating the pharmacokinetic properties of drug candidates.[3]
Table 1: Core Physicochemical Properties of (E)-2-(2-Phenethenyl)pyridine
| Property | Value | Source(s) |
| IUPAC Name | 2-[(E)-2-phenylethenyl]pyridine | [5] |
| Common Names | (E)-2-Stilbazole, 2-Styrylpyridine | [5][6] |
| CAS Number | 538-49-8 | [5][7] |
| Molecular Formula | C₁₃H₁₁N | [5][7] |
| Molecular Weight | 181.23 g/mol | [5][7] |
| Appearance | Crystalline solid | [8] |
| Melting Point | 91.5°C | [5][7] |
| Boiling Point | ~300.7 - 304.4°C (at 760 mmHg) | [5][7] |
| Density | ~1.01 - 1.09 g/cm³ | [5][7] |
| LogP | 3.25 | [5] |
| EINECS | 211-934-5 | [5] |
PART 2: Spectroscopic Signature and Characterization
Confident identification of this compound relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is crucial for verifying synthetic success and assessing purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly informative. The vinylic protons of the ethenyl bridge are most characteristic. In the predominant E-isomer, these protons appear as two distinct doublets with a large coupling constant (J value) of approximately 16-19 Hz, a definitive indicator of the trans configuration.[9] The aromatic region will show complex multiplets corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring are typically shifted further downfield compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[10][11]
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the sp²-hybridized carbons of the aromatic rings and the vinyl group. The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will appear at the downfield end of the aromatic region.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions include C-H stretching from the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and a characteristic peak for the trans-alkene C-H bend around 960-980 cm⁻¹.[9]
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of 181, corresponding to the molecular weight of the compound.
PART 3: Synthesis and Methodological Rationale
Several synthetic routes to 2-stilbazole derivatives have been established, including Wittig reactions, Heck couplings, and condensation reactions.[12][13] The choice of method often depends on the desired substitution pattern and available starting materials. For the parent compound, the acid-catalyzed condensation of 2-picoline with benzaldehyde is a classic, robust, and cost-effective approach.
Experimental Protocol: Synthesis via Aldol Condensation
This protocol describes a self-validating workflow for synthesizing (E)-2-(2-phenethenyl)pyridine. The rationale for using acetic anhydride is twofold: it acts as a dehydrating agent to drive the reaction towards the alkene product and can also serve as the solvent.
Core Principle: The reaction proceeds via a base-catalyzed (or in this case, acid-promoted) aldol-type condensation. The methyl group of 2-picoline is sufficiently acidic to be deprotonated, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alcohol intermediate readily dehydrates under the reaction conditions to yield the conjugated product.
Materials and Equipment:
-
2-Picoline
-
Benzaldehyde
-
Acetic Anhydride
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
-
TLC plates (silica gel), beakers, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (1.0 eq) and benzaldehyde (1.0-1.1 eq). Cautiously add acetic anhydride (2-3 eq).
-
Expertise Note: Using a slight excess of benzaldehyde can help drive the reaction to completion, but a large excess can complicate purification. Acetic anhydride is used in excess to act as the solvent and ensure complete dehydration.
-
-
Thermal Promotion: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1). The product is more conjugated and typically less polar than the starting materials, resulting in a higher Rf value. The reaction is complete when the limiting reagent spot (2-picoline) is no longer visible.
-
Work-up and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of ice water. Carefully neutralize the solution by adding 10% NaOH solution until the pH is basic (~8-9). This step hydrolyzes any remaining acetic anhydride and neutralizes the acetic acid formed.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in Part 2. A sharp melting point close to the literature value (91.5°C) indicates high purity.[5][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
PART 4: Applications in Research and Drug Development
The 2-stilbazole structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery.[14][15]
-
Role in Medicinal Chemistry: The pyridine ring is a common feature in FDA-approved drugs, where it often serves to enhance solubility and act as a hydrogen bond acceptor, improving pharmacokinetic profiles.[4][14][16] Derivatives of 2-stilbazole have been investigated for a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties.[12] The rationale is that the scaffold can be readily functionalized at various positions on either aromatic ring to optimize binding to a specific biological target, such as a kinase or receptor active site. For instance, studies have shown that substituted pyrazolo[4,3-c]pyridines, which can be synthesized from related precursors, exhibit potent antiproliferative activity against cancer cell lines.[8]
-
Applications in Materials Science: The conjugated π-system of this compound gives rise to interesting photophysical properties. These molecules can act as chromophores and are used in the development of photoresponsive materials and nonlinear optical (NLO) systems.[1] The nitrogen atom also allows the molecule to function as a ligand, forming coordination complexes with metals. These complexes can have applications in catalysis or as functional materials with unique magnetic or optical properties.[17][18]
Conclusion
This compound is more than a simple heterocyclic compound; it is a versatile and powerful building block with significant relevance in modern chemical science. Its straightforward synthesis, well-defined chemical properties, and the strategic importance of its pyridine and stilbene components make it an invaluable tool for researchers. From designing next-generation pharmaceuticals to engineering advanced functional materials, the 2-stilbazole scaffold provides a robust and adaptable platform for innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 538-49-8 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]
- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE SYNTHESIS OF <i>ortho</i>-STILBAZOLES (2-STYRYLPYRIDINES) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 16. sarchemlabs.com [sarchemlabs.com]
- 17. Crystal structures of two stilbazole derivatives: bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium 4-methoxybenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(2-Phenylethenyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(2-phenylethenyl)pyridine, a heterocyclic aromatic compound of significant interest in chemical synthesis and medicinal chemistry. We will delve into its precise chemical identity, nomenclature, physical properties, synthesis methodologies, and its role as a versatile building block in the development of novel therapeutics.
Part 1: Chemical Identity and Nomenclature
The cornerstone of effective research is the precise identification of a chemical entity. 2-(2-Phenylethenyl)pyridine is known by several names, which can lead to ambiguity. This section clarifies its official IUPAC name and lists its common synonyms.
The formal IUPAC name for this compound is 2-(2-phenylethenyl)pyridine .[1] The "(E)-" prefix is often used to specify the trans isomer, which is the more common form.[2][3]
Common Synonyms: A variety of synonyms are used in literature and commercial listings. Recognizing these is crucial for comprehensive literature searches and material procurement.
-
2-Styrylpyridine[1]
-
ortho-Stilbazole[4]
-
(E)-2-Stilbazole[3]
-
2-[(E)-2-phenylethenyl]pyridine[5]
-
Azastilbene[6]
It is important to distinguish 2-(2-phenylethenyl)pyridine from its saturated analog, 2-(2-phenylethyl)pyridine, which has a different chemical structure and properties.[7][8]
Key Chemical Identifiers: For unambiguous identification, standardized chemical identifiers are used globally.
| Identifier | Value | Source |
| CAS Number | 714-08-9 | [1][5][9] |
| Molecular Formula | C13H11N | [1][5] |
| PubChem CID | 136350 | [1] |
| InChIKey | BIAWAXVRXKIUQB-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD00075764 | [5] |
Part 2: Physicochemical Properties
Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings.
| Property | Value |
| Molecular Weight | 181.24 g/mol |
| Physical Form | Solid |
| Purity (Typical) | ≥95% |
| Storage Conditions | Inert atmosphere, room temperature |
Part 3: Synthesis Methodologies
The synthesis of 2-styrylpyridines can be achieved through several established organic chemistry reactions. These methods provide reliable pathways to the target molecule, often with good control over stereochemistry. The choice of method depends on the availability of starting materials, desired scale, and required purity.
Key synthetic approaches include:
-
Wittig Reaction: This is a classic and versatile method for forming the carbon-carbon double bond. It typically involves the reaction of a benzaldehyde derivative with a picolylphosphonium salt.[4]
-
Condensation Reactions: These methods often involve reacting α-picoline (2-methylpyridine) or its salts with a benzaldehyde derivative, frequently in the presence of a catalyst or dehydrating agent like acetic anhydride.[4][10]
-
Coupling Reactions: Palladium-catalyzed reactions, such as the Heck reaction between styrene and 2-bromopyridine, are also effective for forming the styryl linkage, often with high stereoselectivity for the E-isomer.[4]
Example Protocol: Synthesis via Aldol Condensation
This protocol describes a common condensation reaction to synthesize 2-styrylpyridine. The underlying principle is the reaction of the active methyl group of 2-picoline with benzaldehyde, followed by dehydration to form the alkene linkage.
Step-by-Step Methodology:
-
Reactant Preparation: A solution is prepared by combining 2-picoline (2-methylpyridine) and benzaldehyde in a suitable solvent, such as methanol.[10]
-
Catalysis: A catalytic amount of a base, like piperidine, is added to the solution. The base facilitates the deprotonation of the methyl group on 2-picoline, forming a reactive carbanion.
-
Condensation: The solution is heated at reflux for several hours (e.g., three hours).[10] During this time, the carbanion attacks the carbonyl carbon of benzaldehyde, forming an aldol addition product.
-
Dehydration & Workup: Subsequent heating, often with the addition of a stronger base solution like 40% sodium hydroxide, promotes the elimination of a water molecule from the aldol intermediate, yielding the final 2-styrylpyridine product.[10] The product is then isolated through standard workup procedures.
References
- 1. 2-Styrylpyridine | C13H11N | CID 136350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Phenylvinyl)pyridine, trans [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [guidechem.com]
- 7. 2-(2-Phenylethyl)pyridine | C13H13N | CID 75028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridine, 2-(2-phenylethyl)- [webbook.nist.gov]
- 9. 714-08-9|2-Styrylpyridine|BLD Pharm [bldpharm.com]
- 10. prepchem.com [prepchem.com]
An In-Depth Guide to the Spectroscopic Characterization of (E)-2-(2-Phenylethenyl)pyridine
Introduction
(E)-2-(2-Phenylethenyl)pyridine, commonly known in the scientific literature as (E)-2-stilbazole, is a conjugated aromatic compound featuring a pyridine ring linked to a benzene ring through a trans-ethene bridge. This molecular architecture gives rise to interesting photophysical properties and makes it a valuable building block in materials science, coordination chemistry, and drug development. The unambiguous identification and characterization of this molecule are paramount for its application, relying heavily on a synergistic application of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of (E)-2-(2-phenylethenyl)pyridine, grounded in the principles of each technique and supported by experimental data.
The structural integrity and isomeric purity, particularly the confirmation of the trans (E) configuration of the alkene bridge, are critical quality attributes. Spectroscopic methods provide a definitive fingerprint of the molecule, allowing researchers to confirm its identity and purity with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (E)-2-(2-phenylethenyl)pyridine, both ¹H and ¹³C NMR are essential for complete characterization.
Expertise & Experience: The Causality Behind NMR Analysis
The choice of NMR for the analysis of (E)-2-stilbazole is driven by its ability to resolve the distinct chemical environments of each proton and carbon atom. The key diagnostic feature for confirming the (E)-isomer is the coupling constant (J-value) between the two vinylic protons. A large coupling constant (typically >15 Hz) is irrefutable evidence of a trans configuration, arising from the dihedral angle of ~180° between the two protons. In contrast, the cis-isomer would exhibit a much smaller coupling constant (typically 10-12 Hz). The chemical shifts (δ) are dictated by the electronic environment; protons and carbons on the electron-deficient pyridine ring are expected to resonate at a lower field (higher ppm) compared to those on the phenyl ring.
Below is a summary of the expected NMR data, based on analysis of closely related structures and established principles of NMR spectroscopy[1][2][3]. The data for a nitro-substituted analog confirms the assignments for the core phenylethenylpyridine structure[4].
¹H NMR Spectral Data
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.
Table 1: ¹H NMR Data for (E)-2-(2-Phenylethenyl)pyridine (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
|---|---|---|---|
| H-α (Vinyl) | ~7.8 | d | ~16.0 |
| H-β (Vinyl) | ~7.2 | d | ~16.0 |
| H-6' (Py) | ~8.6 | d | ~4.5 |
| H-4' (Py) | ~7.7 | td | ~7.7, 1.8 |
| H-3' (Py) | ~7.4 | d | ~7.8 |
| H-5' (Py) | ~7.2 | ddd | ~7.5, 4.8, 1.2 |
| H-2, H-6 (Ph) | ~7.6 | d | ~7.5 |
| H-3, H-4, H-5 (Ph) | ~7.4 | m | - |
Note: Py = Pyridine ring, Ph = Phenyl ring. Predicted values are based on spectral data for 5-nitro-2-(2-phenylethenyl)pyridine and standard substituent effects.[4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H data by defining the chemical environment of the carbon skeleton.
Table 2: ¹³C NMR Data for (E)-2-(2-Phenylethenyl)pyridine (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-α (Vinyl) | ~135.4 |
| C-β (Vinyl) | ~121.8 |
| C-2' (Py) | ~155.0 |
| C-6' (Py) | ~149.5 |
| C-4' (Py) | ~136.5 |
| C-3' (Py) | ~122.5 |
| C-5' (Py) | ~121.5 |
| C-1 (Ph) | ~136.7 |
| C-4 (Ph) | ~129.2 |
| C-2, C-6 (Ph) | ~128.9 |
| C-3, C-5 (Ph) | ~126.2 |
Note: Predicted values are based on spectral data for 5-nitro-2-(2-phenylethenyl)pyridine and standard substituent effects.[4]
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals from obscuring the analyte peaks[5].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons.
Visualization of NMR Assignments
References
A Technical Guide to the Photophysical Properties of 2-(2-Phenethenyl)pyridine Derivatives
Introduction: The Versatile Scaffold of 2-(2-Phenethenyl)pyridines
2-(2-Phenethenyl)pyridine, also known as 2-styrylpyridine, and its derivatives represent a significant class of organic molecules that have garnered considerable attention in materials science, coordination chemistry, and biomedical research. Their rigid, conjugated structure, composed of a pyridine ring linked to a phenyl ring via an ethylenic bridge, gives rise to a fascinating array of photophysical properties. These properties, including strong absorption and emission in the ultraviolet and visible regions, are highly tunable through synthetic modification, making them ideal candidates for a wide range of applications such as fluorescent probes, molecular switches, and components in optoelectronic devices.[1]
This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of this compound derivatives. We will delve into the synthetic strategies that allow for precise control over their molecular architecture, explore the profound influence of substituents and the surrounding environment on their electronic behavior, and detail the experimental methodologies used to characterize their excited-state dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of compounds.
Synthetic Strategies: Building the Molecular Framework
The diverse applications of this compound derivatives are made possible by the variety of synthetic routes available for their preparation. These methods allow for the introduction of a wide range of functional groups on both the pyridine and phenyl rings, thereby enabling fine-tuning of their photophysical properties. Two of the most powerful and widely employed methods are the Horner-Wadsworth-Emmons reaction and the Heck reaction.[2][3][4]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and is particularly effective for preparing this compound derivatives with high stereoselectivity, predominantly yielding the thermodynamically more stable E-(trans) isomer.[4][5] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6]
The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing for reactions with a broad range of aldehydes, and the straightforward removal of the water-soluble phosphate byproduct.[4][6]
Reaction Causality: The stereoselectivity of the HWE reaction is a direct consequence of the reaction mechanism. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde forms two diastereomeric intermediates. Under thermodynamic control, the more stable intermediate, which leads to the E-alkene, is favored. The use of specific reaction conditions, such as the choice of base and solvent, can further enhance this selectivity.
The Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another versatile route to this compound derivatives.[3][7][8] This reaction is highly valued for its functional group tolerance and its ability to form carbon-carbon bonds under relatively mild conditions.[9]
Reaction Causality: The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst.[3][10] The regioselectivity of the alkene insertion is a critical factor, and for styrenes, the aryl group typically adds to the unsubstituted carbon of the double bond.
Core Photophysical Properties: A Dance of Light and Electrons
The photophysical behavior of this compound derivatives is governed by the interplay of their electronic structure and the surrounding environment. Key properties of interest include their absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime.
Absorption and Emission: The Influence of Substituents
The position and electronic nature of substituents on the aromatic rings have a profound impact on the absorption and emission spectra of this compound derivatives. This is due to their ability to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density of the π-system, raising the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in both the absorption and emission spectra.[12][13]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) decrease the electron density, lowering the energy of the LUMO. This also results in a smaller energy gap and a red shift in the spectra.[14][15]
The interplay of these substituent effects allows for the rational design of molecules with tailored absorption and emission profiles spanning the visible spectrum.
Table 1: Representative Photophysical Data of Substituted this compound Derivatives
| Substituent (Position on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| H | ~300 | ~360 | ~0.1 | Cyclohexane |
| 4-N(CH₃)₂ | ~380 | ~450 | ~0.5 | Dichloromethane |
| 4-NO₂ | ~350 | ~550 | ~0.01 | Acetonitrile |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Solvatochromism: The Environment's Embrace
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many this compound derivatives, particularly those with strong intramolecular charge transfer (ICT) character. The polarity of the solvent can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption and emission spectra.[16][17]
Empirical solvent polarity scales, such as the Reichardt's ET(30) scale and the Kamlet-Taft parameters (π*, α, and β), are invaluable tools for quantifying and understanding these solvent effects.[18][19][20] A positive solvatochromic shift (red shift with increasing solvent polarity) in the emission spectrum is often indicative of a larger dipole moment in the excited state compared to the ground state.
Photoisomerization: A Molecular Switch
A key photochemical process for many this compound derivatives is the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond upon photoexcitation.[21][22] This process is analogous to the well-studied photoisomerization of stilbene and azobenzene.[23][24][25]
The trans isomer is typically the more thermodynamically stable and often more fluorescent form. Upon absorption of a photon, the molecule is promoted to an excited state where the rotational barrier around the double bond is significantly reduced, allowing for isomerization to the cis form. This process often leads to a quenching of fluorescence as the non-radiative decay pathway of isomerization competes with radiative decay. The reverse cis-trans isomerization can be induced either photochemically or thermally. This light-driven switching of molecular geometry forms the basis for their application as molecular photoswitches.
Experimental Protocols: Unveiling the Excited State
The characterization of the photophysical properties of this compound derivatives relies on a suite of spectroscopic techniques. Here, we provide detailed, step-by-step methodologies for two fundamental measurements: relative fluorescence quantum yield and fluorescence lifetime.
Determination of Relative Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[26][27]
Protocol:
-
Standard and Sample Preparation:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare a series of five dilutions for both the standard and the sample in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same for all measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear fits for both the standard (GradST) and the sample (GradX).
-
-
Calculation:
-
The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Self-Validation: The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical self-validating check. A linear relationship confirms that the measurements were performed in a concentration range where inner filter effects and self-quenching are negligible.
Caption: Workflow for relative fluorescence quantum yield determination.
Measurement of Fluorescence Lifetime (τ_F) using Time-Correlated Single Photon Counting (TCSPC)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[28][29][30][31]
Protocol:
-
Instrument Setup:
-
Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate. The excitation wavelength should be chosen to efficiently excite the sample.
-
The emitted photons are detected by a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the excitation pulse ("start") and the arrival of a single emitted photon ("stop").
-
This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile of the sample.
-
-
Instrument Response Function (IRF):
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.
-
-
Data Analysis:
-
The measured fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
-
Deconvolute the IRF from the sample decay data using fitting software. The fluorescence decay is typically fitted to a single or multi-exponential decay function: I(t) = Σ Ai * exp(-t / τi) where I(t) is the intensity at time t, Ai is the pre-exponential factor, and τi is the lifetime of the i-th component.
-
-
Goodness of Fit:
-
Evaluate the quality of the fit by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
-
Self-Validation: The quality of the fit, as indicated by the χ² value and the randomness of the residuals, serves as a self-validating measure of the accuracy of the determined lifetime(s).
References
- 1. researchgate.net [researchgate.net]
- 2. GENERAL METHODS FOR THE SYNTHESIS OF STYRYLPYRIDINIUM SALTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Photophysical properties of a series of electron-donating and -withdrawing platinum acetylide two-photon chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scilit.com [scilit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 24. researchgate.net [researchgate.net]
- 25. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. jasco-global.com [jasco-global.com]
- 27. agilent.com [agilent.com]
- 28. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 29. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 30. becker-hickl.com [becker-hickl.com]
- 31. time-correlated single photon counting | Photonics Dictionary | Photonics Marketplace [photonics.com]
Theoretical studies on 2-(2-Phenethenyl)pyridine photoisomerization
An In-Depth Technical Guide to the Theoretical Studies of 2-(2-Phenylethenyl)pyridine Photoisomerization
Abstract
2-(2-Phenylethenyl)pyridine (2-STPY), also known as 2-stilbazole, is a photoresponsive molecule that undergoes reversible cis-trans isomerization upon photoexcitation. As an aza-analogue of the well-studied stilbene, it serves as a fundamental component in the development of molecular switches, photoresponsive materials, and coordination chemistry.[1][2][3] Understanding the intricate sub-picosecond dynamics that govern its photochemical behavior is paramount for rational design and application. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the photoisomerization mechanism of 2-STPY. We delve into the critical role of conical intersections (CIs) as molecular funnels that facilitate ultrafast non-radiative decay from the excited state back to the ground state, dictating the isomerization outcome.[4][5] This guide details the high-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (ADC(2), MP2), used to map the potential energy surfaces and characterize the key structures involved in the process.[1][6] A step-by-step computational protocol for locating these critical points is provided, alongside a visualization of the complete reaction pathway.
Introduction: The Photochemical Landscape of 2-STPY
Photoisomerization is a light-induced structural change between isomers, a fundamental process in chemistry and biology, with the cis-trans isomerization of retinal in vision being a prime example.[7] Molecules like 2-(2-Phenylethenyl)pyridine (2-STPY) exhibit this behavior, making them attractive for applications where light is used as an external stimulus to control molecular properties and functions.[8]
The photoisomerization of 2-STPY involves a transition from a stable ground-state isomer (trans or cis) to an electronically excited state upon absorption of UV light. The molecule does not remain in this excited state for long; instead, it rapidly evolves along the excited-state potential energy surface towards a region where this surface touches the ground-state surface. This touching point, or seam of points, is known as a conical intersection (CI).[4] These CIs act as efficient funnels, enabling the molecule to return to the ground state, partitioning between the cis and trans isomers. The efficiency and outcome of the isomerization are therefore dictated by the topology of these potential energy surfaces and the nature of the CIs.[5][9]
Theoretical chemistry provides an indispensable toolkit for mapping these ultrafast events, which are often too rapid to be fully captured by experimental techniques alone. Computational methods allow us to:
-
Determine the stable geometries of the ground state conformers.
-
Calculate the electronic absorption spectra to identify the relevant excited states.
-
Map the reaction pathways on the excited-state potential energy surface.
-
Locate and characterize the critical conical intersection geometries that govern the decay process.[6]
Recent high-level ab initio studies have revealed that the photochemistry of 2-STPY is complex, involving not only the expected cis-trans isomerization pathway via a twisted-pyramidalized conical intersection but also potential competing pathways such as photocyclization.[1][6]
Core Theoretical Methodologies
A multi-faceted theoretical approach is required to accurately model the photoisomerization of 2-STPY. The choice of method depends on the specific aspect of the process being investigated, from ground-state structures to the complex electronic nature of the excited states and their intersections.
-
Ground-State Geometries and Energetics: The first step is to characterize the stable conformers of cis- and trans-2-STPY.
-
Møller–Plesset Perturbation Theory (MP2): This method is a reliable choice for obtaining accurate geometries and relative energies of the ground-state conformers, as it includes electron correlation effects beyond a simple Hartree-Fock description.[1][6]
-
Density Functional Theory (DFT): DFT is a computationally efficient alternative that can also provide excellent ground-state geometries and vibrational frequencies.
-
-
Excited-State Calculations: Modeling the excited states is the most critical and challenging aspect.
-
Algebraic Diagrammatic Construction to Second-Order (ADC(2)): This is a robust and accurate method for calculating vertical excitation energies and optimizing excited-state geometries for regions of the potential energy surface far from conical intersections.[1][6] It provides a balanced description of excited states and is less prone to some of the pitfalls of TD-DFT.
-
Complete Active Space Self-Consistent Field (CASSCF): This is the gold standard for studying photochemical reactions where bond breaking/formation or significant electronic rearrangements occur. CASSCF is essential because, near a conical intersection, the electronic wavefunction has a multi-configurational character that cannot be described by single-reference methods.[6][10] It correctly describes the degeneracy between the S₀ and S₁ states at the CI.
-
Multi-State Second-Order Perturbation Theory (MS-CASPT2): While CASSCF provides the correct qualitative description, it often lacks dynamic electron correlation, leading to errors in absolute and relative energies. MS-CASPT2 is a method used to add this dynamic correlation on top of a CASSCF calculation, yielding highly accurate energy landscapes.
-
The Photoisomerization Mechanism of 2-STPY
The theoretical consensus points to a multi-step mechanism initiated by photoexcitation, with the conical intersection playing the central role.
-
Photoexcitation: The process begins with the absorption of a UV photon by the ground-state trans (or cis) isomer, promoting the molecule to the first singlet excited state (S₁). This is a vertical transition, meaning the molecular geometry does not change during the electronic excitation (the Franck-Condon principle).
-
Relaxation on the S₁ Surface: Following excitation, the molecule is no longer at a minimum on the potential energy surface. It rapidly relaxes, primarily through torsion around the central ethylenic C=C double bond.
-
Approach to the Conical Intersection: This torsional motion drives the molecule towards a geometry where the S₁ and S₀ potential energy surfaces become degenerate. For 2-STPY, the primary CI for isomerization is a twisted-pyramidalized structure, where the C=C bond is twisted approximately 90° and one of the central carbon atoms is pyramidalized (puckered out of the plane).[6]
-
Non-Radiative Decay: At the CI, the Born-Oppenheimer approximation breaks down, and the coupling between electronic and nuclear motion becomes extremely strong.[4] This allows for an ultrafast, radiationless transition—a "hop"—from the S₁ state back to the S₀ ground state.
-
Ground-State Relaxation: Once on the S₀ surface, the molecule is in a highly unstable, twisted geometry. It rapidly relaxes to the nearest stable minima, which are the planar trans and cis isomers. The ratio of the products formed (the quantum yield) is determined by the topology of the CI and the dynamics of the wavepacket as it passes through this funnel.[9]
In addition to the main isomerization pathway, theoretical studies have also located other accessible conical intersections, including cooperating-ring and cyclized-ring MECI structures, which could lead to photocyclization products, representing a competing reaction channel.[1][6]
Visualization of the Photoisomerization Pathway
The following diagram illustrates the key stages of the trans → cis photoisomerization process.
Caption: The photoisomerization pathway of 2-STPY.
Quantitative Data from Theoretical Studies
Theoretical calculations provide key energetic and geometric parameters that characterize the photoisomerization process. The data below are representative values derived from ab initio studies.[1][6]
| Species/Structure | Method | Relative Energy (kcal/mol) | Key Geometric Parameter (Dihedral Angle) |
| trans-2-STPY (T1, S₀) | MP2 | 0.0 (Reference) | ~180° (C-C=C-C) |
| cis-2-STPY (C1, S₀) | MP2 | +3.5 | ~0° (C-C=C-C) |
| T1 Vertical Excitation (S₀→S₁) | ADC(2) | ~90.7 | ~180° (at T1 geometry) |
| C1 Vertical Excitation (S₀→S₁) | ADC(2) | ~85.6 | ~0° (at C1 geometry) |
| S₁/S₀ MECI (Twisted) | CASSCF | ~45-50 (above T1) | ~90° (C-C=C-C) |
Note: Energies are illustrative and depend on the specific level of theory and basis set used.
Experimental Protocol: Locating the S₁/S₀ Minimum Energy Conical Intersection (MECI)
This protocol outlines the standardized computational workflow for identifying the crucial MECI geometry that facilitates the photoisomerization of 2-STPY using a quantum chemistry software package (e.g., Gaussian, MOLCAS, OpenMolcas).
Objective: To find the lowest energy point on the S₁/S₀ crossing seam.
Methodology: State-averaged CASSCF (SA-CASSCF).
-
Step 1: Ground State Optimization
-
Action: Perform a geometry optimization of the trans-2-STPY isomer in its ground state (S₀).
-
Method: DFT (e.g., B3LYP) or MP2 with a suitable basis set (e.g., cc-pVDZ).
-
Causality: This provides a well-defined starting geometry and ensures you are beginning from a true energy minimum. A frequency calculation should be performed to confirm there are no imaginary frequencies.
-
-
Step 2: Active Space Selection for CASSCF
-
Action: Choose the active space for the CASSCF calculation. For molecules like 2-STPY, this typically involves the π and π* orbitals of the conjugated system. A common choice is to include the orbitals involved in the ethylenic bond and the phenyl/pyridine rings. For example, an active space of 12 electrons in 12 orbitals, denoted CAS(12,12), might be appropriate.
-
Causality: The active space must be chosen carefully to include all orbitals that change their occupation numbers significantly during the photochemical process. This is critical for a correct description of the S₀ and S₁ states and their crossing.
-
-
Step 3: Initial S₁ Geometry Optimization
-
Action: Starting from the optimized S₀ geometry, perform a geometry optimization on the S₁ state.
-
Method: CASSCF or ADC(2).
-
Causality: This helps to move from the Franck-Condon region towards the S₁ minimum or along the relaxation path, providing a better starting point for the MECI search.
-
-
Step 4: MECI Optimization
-
Action: Use a dedicated conical intersection optimization algorithm. The calculation will optimize the geometry to minimize the energy of the lower state while simultaneously forcing the energy gap between the two states (S₀ and S₁) to zero.
-
Method: State-averaged CASSCF (SA-CASSCF) with equal weights for the S₀ and S₁ states (e.g., SA(2)-CASSCF).
-
Causality: State-averaging is required to treat both electronic states on an equal footing, which is essential for finding the degeneracy point. The algorithm simultaneously minimizes the energy and the gap, converging on the MECI.
-
-
Step 5: Verification of the MECI
-
Action: Once the optimization has converged, perform a frequency calculation at the MECI geometry.
-
Method: CASSCF numerical frequencies.
-
Trustworthiness: A true MECI is characterized by two non-zero gradient vectors (the gradient difference and the non-adiabatic coupling vectors) that span the "branching plane" and 3N-8 non-imaginary vibrational frequencies in the intersection space. This step validates that the located structure is indeed a conical intersection.
-
Workflow Visualization
References
- 1. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conical intersection - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Photoisomerization - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure of 2-(2-Phenylethenyl)pyridine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(2-phenylethenyl)pyridine, also known as 2-styrylpyridine, represent a significant class of organic compounds with broad applications in medicinal chemistry and materials science.[1] Their biological activities and photophysical properties are intrinsically linked to their three-dimensional molecular structure and the arrangement of molecules in the solid state.[2][3][4][5][6] This guide provides an in-depth exploration of the crystal structure of 2-styrylpyridine and its analogues. We will delve into the synthetic methodologies pivotal for obtaining these compounds, the analytical techniques for their characterization, and the definitive process of structure elucidation via single-crystal X-ray diffraction. A central focus will be on the analysis of intramolecular geometry and intermolecular interactions, such as π-π stacking and hydrogen bonds, which dictate crystal packing and ultimately influence macroscopic properties like solubility and stability—key parameters in drug development.
Introduction to 2-Styrylpyridines
The 2-styrylpyridine scaffold, an analogue of stilbene where one phenyl ring is replaced by a pyridine moiety, is a cornerstone in the design of functional molecules.[7][8] These compounds are recognized for a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties.[1] Furthermore, their conjugated π-system imparts interesting photophysical properties, making them suitable for applications in dye lasers and organic light-emitting diodes (OLEDs).[7][9]
The therapeutic potential and material application of any given analogue are not solely dependent on its molecular formula but are profoundly influenced by its solid-state structure. The specific arrangement of molecules in a crystal lattice, known as polymorphism, can affect critical pharmaceutical properties including dissolution rate, bioavailability, and shelf-life. Therefore, a thorough understanding of the crystal engineering principles governing these structures is paramount for the rational design of new, effective compounds. This guide aims to bridge the gap between synthesis and solid-state characterization, offering a comprehensive overview for professionals in the field.
Synthetic Strategies: Crafting the Molecular Backbone
The creation of 2-styrylpyridines and their analogues relies on robust carbon-carbon bond-forming reactions. The choice of synthetic route is critical as it often determines the stereochemical outcome—that is, whether the E (trans) or Z (cis) isomer is predominantly formed.[10]
Key Synthetic Reactions
Several powerful synthetic methods are routinely employed:[1][7][9]
-
Wittig Reaction: A classic method involving the reaction of a phosphonium ylide (derived from 2-picolylphosphonium chloride) with a substituted benzaldehyde.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: An important modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[10][11] The HWE reaction is often favored because it typically yields the E-alkene with high selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[10]
-
Heck Coupling: A palladium-catalyzed reaction between an aryl halide and an alkene (e.g., 2-vinylpyridine), offering a versatile route to functionalized derivatives.[8]
-
Condensation Reactions: Direct condensation between 2-picoline (2-methylpyridine) derivatives and benzaldehydes, often carried out in acetic anhydride, provides a straightforward, albeit sometimes lower-yielding, approach.[1]
Causality in Synthetic Choice
The selection of a synthetic pathway is a strategic decision. For instance, when the E-isomer is desired for its typically higher thermodynamic stability and specific biological activity, the HWE reaction is a superior choice over the standard Wittig reaction, which can produce mixtures of E and Z isomers.[10][11] For creating a library of analogues with diverse substitutions on the phenyl ring, the Heck or Suzuki coupling reactions offer excellent functional group tolerance and modularity.[8]
Generalized HWE Protocol for (E)-2-Styrylpyridine Synthesis
This protocol describes a reliable method for synthesizing the E (trans) isomer of 2-styrylpyridine derivatives.[7][10]
Step 1: Preparation of the Phosphonate Reagent
-
React 2-(chloromethyl)pyridine with triethyl phosphite via an Arbuzov reaction to yield diethyl (pyridin-2-ylmethyl)phosphonate.
-
Purify the resulting phosphonate ester by vacuum distillation or column chromatography.
Step 2: The Horner-Wadsworth-Emmons Olefination
-
Dissolve the phosphonate ester in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C or -78°C.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise to generate the phosphonate carbanion. The solution will typically change color, indicating anion formation.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Slowly add a solution of the desired substituted benzaldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure (E)-2-styrylpyridine analogue.
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
While spectroscopic methods like NMR and MS confirm molecular identity, only single-crystal X-ray diffraction (SCXRD) can unambiguously determine the three-dimensional arrangement of atoms in the solid state.[12][13] This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as the intricate details of its packing in the crystal lattice.[12][14]
The Crucial Step: Crystal Growth
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging part of the process. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered lattice.
Common Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization. The choice of solvent is critical; solvents in which the compound has moderate solubility are ideal.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually decreasing the solubility of the compound and promoting crystal growth.
Experimental Workflow for SCXRD
The process from a suitable crystal to a final structure is a well-defined, multi-step workflow. This workflow represents a self-validating system, where the quality of the data at each step determines the reliability of the final structure.
Protocol Steps:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, without cracks or defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[14] It is cooled (usually to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations, which improves data quality. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the thousands of resulting diffraction spots are recorded by a detector.[12]
-
Data Processing: The collected raw images are processed to determine the position and intensity of each reflection. This step also involves indexing the reflections to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.[15]
Analysis of Crystal Structures: From Molecules to Lattices
The final output of an SCXRD experiment is a crystallographic information file (CIF), which contains the precise coordinates of every atom. Analysis of this data reveals the intricate details of how molecules arrange themselves.
Intramolecular Features
For 2-styrylpyridine, key intramolecular features include:
-
Planarity: The molecule is largely planar due to the extended sp² hybridization, but slight twisting can occur between the phenyl and pyridine rings. The torsion angle across the vinyl bridge is a critical parameter.
-
Isomerism: The vast majority of reported crystal structures are of the more stable E (trans) isomer.[16][17][18]
Intermolecular Interactions: The Architects of the Crystal
The packing of molecules is governed by a hierarchy of weak, non-covalent interactions.[19] Understanding these is central to crystal engineering.[20][21][22]
-
π-π Stacking: The aromatic phenyl and pyridine rings are electron-rich and can stack on top of each other in either a parallel-displaced or T-shaped arrangement. These interactions are fundamental to the packing in many aromatic compounds.
-
C-H···π Interactions: A hydrogen atom attached to a carbon can act as a weak acid and interact with the electron cloud of a nearby aromatic ring.
-
Hydrogen Bonds: While the parent 2-styrylpyridine lacks strong hydrogen bond donors, analogues with hydroxyl (-OH) or amino (-NH₂) groups can form strong, directional O-H···N or N-H···N hydrogen bonds, which often dominate the packing arrangement.
Data Summary for 2-Styrylpyridine Analogues
The introduction of substituents can significantly alter crystal packing. The following table summarizes hypothetical but representative crystallographic data for a series of analogues to illustrate these effects.
| Compound | Substituent (R) | Space Group | Key Torsion Angle (°) | Dominant Intermolecular Interaction |
| 1 | H | P2₁/c | 5.2 | π-π Stacking |
| 2 | 4-OCH₃ | P-1 | 8.1 | C-H···π, π-π Stacking |
| 3 | 4-OH | P2₁/n | 2.5 | O-H···N Hydrogen Bonding |
| 4 | 4-NO₂ | P2₁/c | 12.4 | C-H···O, π-π Stacking |
This is representative data for illustrative purposes.
As shown, a hydrogen-bond donor like -OH (Compound 3 ) can enforce a highly planar conformation and a packing motif dominated by strong hydrogen bonds. In contrast, a bulky or electron-withdrawing group like -NO₂ (Compound 4 ) can induce more twisting and rely on weaker interactions.
Conclusion: From Structure to Function
This guide has detailed the journey from the synthesis of 2-styrylpyridine and its analogues to the intricate analysis of their crystal structures. For drug development professionals, understanding this journey is critical. The solid-state structure determined by single-crystal X-ray diffraction is not an academic curiosity; it is a fundamental property that dictates the material's behavior. The presence of different polymorphs, dictated by subtle shifts in intermolecular interactions, can lead to dramatic differences in a drug's clinical performance. By mastering the principles of synthesis, crystallization, and structural analysis, researchers can better predict and control the solid-state properties of these versatile molecules, accelerating the development of new therapeutics and advanced materials.
References
- 1. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and photophysical properties of aryl-substituted 2-borylbenzaldimines and their extended π-conjugated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives [mdpi.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. scispace.com [scispace.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. rigaku.com [rigaku.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystal structure of 2-styrylpyridine | Semantic Scholar [semanticscholar.org]
- 17. 2-(2-Phenylvinyl)pyridine, cis [webbook.nist.gov]
- 18. 2-(2-Phenylvinyl)pyridine, trans [webbook.nist.gov]
- 19. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Health and Safety of 2-(2-Phenethenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Phenethenyl)pyridine, also known as 2-styrylpyridine, is a heterocyclic aromatic compound with a chemical structure featuring a pyridine ring substituted with a styryl group. Its structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photochemical properties exhibited by its derivatives.[1][2][3] The presence of the vinyl linkage between the two aromatic rings introduces a degree of conformational flexibility and potential for cis-trans isomerism, which can influence its interaction with biological targets and its material properties.[4][5] Given its utility in research and development, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact.
This guide provides a comprehensive overview of the known and extrapolated health and safety information for this compound. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from closely related structural analogs, including pyridine, styrylpyridines, and phenylethylpyridines, to provide a robust framework for safe handling and risk mitigation.
Hazard Identification and Toxicological Profile
Based on the toxicological data of structurally similar compounds, this compound should be handled as a hazardous substance with the potential for significant health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]
Acute Toxicity: Styrylpyridinium derivatives have demonstrated considerable cytotoxicity.[7] While specific LD50 values for this compound are not readily available, data from related compounds suggest that it is likely harmful if swallowed, inhaled, or absorbed through the skin. Pyridine itself has an oral LD50 in rats of 891 mg/kg.[8] Acute exposure can lead to symptoms such as dizziness, headache, nausea, and irritation of the respiratory tract.[6]
Skin and Eye Irritation: Direct contact with pyridine and its derivatives can cause severe skin and eye irritation.[9] GHS classifications for 4-styrylpyridine indicate that it causes skin irritation and serious eye damage.[9] Prolonged or repeated skin contact may lead to dermatitis.[10]
Chronic Toxicity and Other Hazards: Long-term exposure to pyridine and its derivatives may have adverse effects on the liver, kidneys, and central nervous system.[11] Pyridine is classified as a suspected human carcinogen by some agencies.[8] While there is no specific data for this compound, it is prudent to handle it with appropriate precautions to minimize long-term exposure.
The table below summarizes the extrapolated hazard information for this compound based on its structural analogs.
| Hazard Classification | Description | Primary Analogs |
| Acute Oral Toxicity | Harmful if swallowed. | Pyridine[8] |
| Acute Dermal Toxicity | Harmful in contact with skin. | Pyridine[8] |
| Acute Inhalation Toxicity | Harmful if inhaled. | Pyridine[6] |
| Skin Corrosion/Irritation | Causes skin irritation. | 4-Styrylpyridine[9] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | 4-Styrylpyridine, 2-Styrylpyridine[9][12] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | 4-Styrylpyridine[9] |
| Flammability | Flammable liquid and vapor. | Pyridine[6] |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize the risks associated with this compound.
Engineering Controls
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of vapors.[6][8] The work area should be well-ventilated.[13] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[13]
-
Hand Protection: Chemical-resistant gloves are essential. While nitrile gloves are commonly used, it is crucial to consult the glove manufacturer's compatibility chart for pyridine and its derivatives. Some sources recommend butyl rubber or PVA gloves for pyridine.[8] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat, fully buttoned, is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn.[13]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[8]
Storage Requirements
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[8][13] It should be stored in a tightly sealed, properly labeled container.[6] Store separately from incompatible materials, which include strong oxidizing agents, strong acids, and bases.[8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
Spill and Leak Procedures
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[13] Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spills: Evacuate the laboratory and notify emergency personnel. Prevent the spill from entering drains or waterways.[10] Only trained personnel with the appropriate equipment should attempt to clean up a large spill.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound, highlighting the causality behind each procedural choice.
-
Preparation and Pre-computation: Before entering the laboratory, calculate the required mass of this compound and the volume of solvent needed to achieve the desired concentration. This minimizes time spent in the fume hood with the neat compound.
-
Donning PPE: Put on all required personal protective equipment as detailed in the PPE section. This is a critical step to prevent accidental exposure.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place all necessary equipment (balance, weigh paper, spatula, volumetric flask with a stopper, solvent, and waste container) inside the fume hood before handling the compound. This contains any potential vapors or dust.
-
Weighing the Compound: Carefully weigh the desired amount of this compound onto a piece of creased weigh paper. Perform this task in the center of the fume hood to ensure optimal vapor capture.
-
Dissolution: Carefully transfer the weighed compound into the volumetric flask. Rinse the weigh paper with a small amount of the chosen solvent into the flask to ensure a quantitative transfer. Add the solvent to the flask, filling it to approximately half the final volume. Stopper the flask and gently swirl to dissolve the compound.
-
Final Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask. Stopper and invert the flask several times to ensure the solution is homogeneous.
-
Labeling and Storage: Immediately label the volumetric flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution according to the storage requirements outlined previously.
-
Decontamination and Waste Disposal: Decontaminate the spatula and any other reusable equipment with an appropriate solvent in the fume hood. Dispose of the weigh paper and any other contaminated disposable items in a designated solid hazardous waste container.[8]
Risk Assessment Workflow
A thorough risk assessment should be conducted before undertaking any new procedure involving this compound. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart for conducting a risk assessment.
Environmental Impact and Disposal
Pyridine and its derivatives are known to be environmental pollutants. While some pyridine derivatives are biodegradable, the rate of degradation can vary significantly depending on the specific structure and environmental conditions.[17][18][19] Therefore, it is crucial to prevent the release of this compound into the environment.
All waste containing this compound, including unused product, contaminated materials, and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8] Never dispose of this chemical down the drain.[13] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Conclusion
While this compound is a valuable compound in scientific research, it presents significant health and safety hazards that demand careful management. By adhering to the principles of hazard identification, implementing robust control measures, and following established emergency procedures, researchers can work with this compound safely and responsibly. The information provided in this guide, though extrapolated from related compounds, offers a strong foundation for developing laboratory-specific standard operating procedures (SOPs) and ensuring a culture of safety.
References
- 1. Preliminary pharmacological screening of styrylpyridine. Choline acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 4-Styrylpyridine | C13H11N | CID 641098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 2-Styrylpyridine | C13H11N | CID 136350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradation of pyridine derivatives in soil suspensions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Methodological & Application
Wittig reaction for 2-(2-Phenethenyl)pyridine synthesis
An Application Note and Detailed Protocol for the Synthesis of 2-(2-Phenethenyl)pyridine via the Wittig Reaction
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a valuable stilbazole derivative, utilizing the Wittig reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.
Introduction and Scientific Context
The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers a high degree of regiocontrol, unambiguously defining the position of the newly formed alkene.[1] The methodology involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone.[3][4]
Our target molecule, this compound, is a heterocyclic analog of stilbene. Its unique electronic and structural properties make it a significant building block in the development of photoresponsive materials, coordination polymers, and pharmacologically active compounds. The synthesis detailed herein follows the reaction of 2-pyridinecarboxaldehyde with the ylide generated from benzyltriphenylphosphonium chloride. The thermodynamic stability of the triphenylphosphine oxide byproduct provides the strong driving force for the olefination.[3]
The Reaction Mechanism: A Stepwise Explanation
Understanding the mechanism is critical for troubleshooting and adapting the protocol. The reaction proceeds through several distinct stages:
A. Ylide Formation: The process begins with the generation of the phosphorus ylide. This is achieved by deprotonating a phosphonium salt with a strong base.[1][5] In our protocol, benzyltriphenylphosphonium chloride is treated with a base, removing a proton from the carbon adjacent to the phosphorus atom. This creates a nucleophilic carbanion stabilized by the adjacent positively charged phosphorus, existing as a resonance-stabilized ylide.[3]
B. Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The precise mechanism of the next step has been a subject of extensive study. While early proposals suggested a zwitterionic betaine intermediate, current evidence, particularly for reactions under lithium-salt-free conditions, strongly supports a concerted [2+2] cycloaddition pathway.[2][6] This leads directly to a four-membered ring intermediate called an oxaphosphetane.[7][8]
C. Decomposition to Products: The oxaphosphetane intermediate is unstable and rapidly collapses in a syn-cycloreversion process.[6] This fragmentation yields the desired alkene, this compound, and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the primary thermodynamic driving force for the entire reaction sequence.[3]
Stereoselectivity: The benzyltriphenylphosphonium ylide is considered "semi-stabilized" due to the phenyl group's ability to delocalize the negative charge.[8] Such ylides often yield a mixture of (E) and (Z) isomers.[2] However, the formation of the more thermodynamically stable trans-(E)-isomer is generally favored, and the protocol is optimized for this outcome.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis, from starting materials to the characterized final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Sodium hydroxide is corrosive and should be handled with care. Organic solvents are flammable.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| Benzyltriphenylphosphonium chloride | 388.88 | 5.0 | 1.94 g | 1.1 |
| 2-Pyridinecarboxaldehyde | 107.11 | 4.54 | 0.486 g (0.44 mL) | 1.0 |
| Dichloromethane (DCM) | 84.93 | - | 15 mL | - |
| Sodium Hydroxide (NaOH), 50% w/w | 40.00 | ~25 | ~2.0 mL | ~5.5 |
| 1-Propanol | 60.10 | - | As needed | - |
| Deionized Water | 18.02 | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.94 g, 5.0 mmol).
-
Add 2-pyridinecarboxaldehyde (0.44 mL, 4.54 mmol).
-
Add dichloromethane (15 mL) to the flask. Stir the mixture at room temperature to dissolve the solids, which may form a slurry.[9]
-
-
Ylide Generation and Reaction:
-
While stirring the mixture vigorously, add 2.0 mL of 50% (w/w) aqueous sodium hydroxide solution dropwise over 2-3 minutes. A deep orange or reddish-brown color should develop, indicating the formation of the ylide.[4]
-
Continue to stir the reaction mixture vigorously at room temperature for 45-60 minutes. The two-phase system requires efficient mixing to facilitate the reaction between the aqueous base and the organic-soluble phosphonium salt.[9]
-
-
Work-up and Product Isolation:
-
After the reaction period, transfer the mixture to a separatory funnel.
-
Add 20 mL of deionized water and 10 mL of dichloromethane. Shake the funnel, venting frequently.
-
Allow the layers to separate. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer again with 10 mL of dichloromethane. Combine this with the first organic extract.
-
Wash the combined organic layers with 20 mL of deionized water to remove residual sodium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
-
Purification:
-
The primary byproduct, triphenylphosphine oxide, must be removed.[10] Column chromatography is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product is less polar than triphenylphosphine oxide.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield this compound as a pale yellow solid or oil.
-
Alternative: If the product is sufficiently crystalline, recrystallization from a suitable solvent like 1-propanol or an ethanol/water mixture can be attempted.[4][9]
-
Product Characterization
-
Yield: A typical yield for this reaction is in the range of 60-80%.
-
Melting Point: The literature melting point for trans-2-(2-phenethenyl)pyridine is approximately 91-93 °C.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
The most diagnostic signals are the two vinyl protons, which appear as doublets.
-
δ ~7.60-7.50 ppm (d, 1H): One of the vinyl protons.
-
δ ~7.20-7.10 ppm (d, 1H): The other vinyl proton. The large coupling constant (J ≈ 16 Hz) between these two protons is definitive proof of the trans (E)-stereochemistry.
-
δ ~8.60 ppm (d, 1H): Pyridine proton ortho to the nitrogen.
-
δ ~7.70-7.20 ppm (m, 8H): Overlapping signals from the remaining phenyl and pyridine ring protons.
-
-
IR Spectroscopy (KBr Pellet or Thin Film):
-
~3050-3020 cm⁻¹: Aromatic and vinylic C-H stretch.
-
~1640 cm⁻¹: Alkene C=C stretch.
-
~1585, 1490 cm⁻¹: Aromatic C=C ring stretching.
-
~965 cm⁻¹: A strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.
-
Expert Insights and Troubleshooting
-
Causality of a Two-Phase System: Using a concentrated aqueous base with an organic solvent like DCM creates a phase-transfer catalysis environment. This avoids the need for strictly anhydrous conditions and pyrophoric bases like n-butyllithium, making the protocol more accessible and safer.[9] Vigorous stirring is non-negotiable as it creates the surface area necessary for the deprotonation to occur at the interface.
-
The Triphenylphosphine Oxide Problem: The primary challenge in purifying Wittig reaction products is the removal of triphenylphosphine oxide. Its polarity is often similar to that of the desired product. If column chromatography is proving difficult, one strategy is to precipitate the oxide. After the initial work-up, dissolving the crude mixture in a minimal amount of a cold solvent like diethyl ether can sometimes cause the phosphine oxide to crystallize out, as it is often less soluble than the alkene product.
-
Low Yield?
-
Inefficient Ylide Formation: Ensure the sodium hydroxide solution is fresh and concentrated (50%). The phosphonium salt should be dry.
-
Aldehyde Quality: Aldehydes can oxidize to carboxylic acids upon storage. Using freshly distilled or purchased 2-pyridinecarboxaldehyde is recommended.
-
Insufficient Stirring: In a two-phase system, poor mixing will lead to a very slow or incomplete reaction.
-
-
Mixture of E/Z Isomers? While this protocol favors the (E)-isomer, some (Z)-isomer may form. The isomers are often separable by careful column chromatography. The stereochemical outcome of Wittig reactions can be influenced by factors like solvent polarity and the presence of salts, with salt-free conditions generally favoring Z-alkenes from non-stabilized ylides.[2][6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]
Application Notes and Protocols for the Synthesis of 2-Styrylpyridines via Heck Coupling
Abstract
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile methodology for the formation of carbon-carbon bonds.[1][2] This guide offers a comprehensive overview and detailed protocols for the application of the Heck coupling in the synthesis of 2-styrylpyridines. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in various biologically active molecules and functional materials.[3][4][5] This document provides an in-depth look at the reaction mechanism, practical experimental procedures, key optimization parameters, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable compounds.
Introduction: The Significance of 2-Styrylpyridines
The 2-styrylpyridine scaffold is a privileged structural motif found in a wide array of compounds exhibiting diverse biological activities, including antitumor, anti-inflammatory, antiviral, and antioxidant properties.[3][4][5][6] The unique electronic and structural features of the pyridine ring coupled with the conjugated styrenic moiety contribute to their ability to interact with various biological targets. Consequently, efficient and reliable synthetic routes to access these molecules are of paramount importance for drug discovery and development programs. The palladium-catalyzed Heck reaction has emerged as one of the most effective methods for the synthesis of 2-styrylpyridines, allowing for the coupling of a 2-halopyridine with a styrene derivative.[1]
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1][7] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[7][8]
The generally accepted catalytic cycle for the Heck coupling reaction can be visualized as follows:
Figure 1: Catalytic cycle of the Heck reaction.
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyridine (Ar-X), forming a Pd(II) complex.[1][7][8]
-
Alkene Coordination and Migratory Insertion: The alkene (styrene derivative) coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-Ar bond. This step forms a new carbon-carbon bond.[1][7]
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the 2-styrylpyridine product.[7] This step typically favors the formation of the more stable trans-alkene.[7]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[7]
Experimental Protocol: Synthesis of 2-Styrylpyridine
This protocol provides a general procedure for the Heck coupling of 2-bromopyridine with styrene. The reaction conditions may require optimization for different substrates.
Materials and Reagents:
-
2-Bromopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk tube or a flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Figure 2: General experimental workflow for the Heck coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), triphenylphosphine (e.g., 0.04 mmol, 4 mol%), and potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and anhydrous DMF or NMP (e.g., 5 mL). Stir the mixture for a few minutes.
-
Addition of Alkene: Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-styrylpyridine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization of Reaction Conditions
The success of the Heck coupling for the synthesis of 2-styrylpyridines often depends on the careful optimization of several reaction parameters. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[10] Therefore, the choice of catalyst, ligand, base, and solvent is crucial.
| Parameter | Variation | Effect on Reaction | Rationale & References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often a robust and cost-effective precursor.[11][12] Pd(0) sources like Pd(PPh₃)₄ can also be used directly.[12] | Pd(II) precursors are reduced in situ to the active Pd(0) species.[1][11] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), NHCs | Bulky, electron-rich phosphine ligands can improve yields by preventing pyridine coordination to the Pd center.[10] N-heterocyclic carbene (NHC) ligands are also effective.[2] | The ligand stabilizes the palladium catalyst and modulates its reactivity.[10] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | An inorganic base like K₂CO₃ is often effective. Organic bases like Et₃N can also be used. The choice of base can influence the reaction rate and yield. | The base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst.[7][12] |
| Solvent | DMF, NMP, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF and NMP are commonly used and often give the best results.[12][13] | The solvent needs to dissolve all reactants and facilitate the reaction at the desired temperature.[12] |
| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition.[10] Optimization is key. | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. |
| Additives | Tetrabutylammonium salts (e.g., TBAB) | Can sometimes improve reaction rates and yields, particularly for less reactive halides. | Additives can help to stabilize the catalytic species.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent | - Use fresh, high-purity reagents and anhydrous solvent.- Ensure the reaction is performed under a strict inert atmosphere.- Screen different palladium sources and ligands.- Increase the reaction temperature in increments. |
| Catalyst Decomposition (Palladium Black) | - High temperature- Insufficient ligand- Presence of oxygen | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio.- Ensure rigorous exclusion of air from the reaction.[10] |
| Formation of Side Products | - Double bond isomerization- Homocoupling of the halide or alkene | - Use a less polar solvent.- Lower the reaction temperature.- Adjust the base. |
| Difficulty in Purification | - Close polarity of product and starting materials/byproducts | - Optimize the reaction to achieve full conversion.- Use a high-resolution chromatography system or consider crystallization. |
Conclusion
The Heck coupling reaction is a highly effective and reliable method for the synthesis of 2-styrylpyridines. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
Application of 2-(2-Phenethenyl)pyridine in organic light-emitting diodes (OLEDs)
An Application Guide to 2-(2-Phenylethenyl)pyridine in Organic Light-Emitting Diodes
Introduction: The Role of Pyridine Derivatives in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of an OLED is fundamentally dictated by the molecular architecture of the organic materials used within its multilayer structure.[1] These materials must facilitate efficient charge injection, transport, and, ultimately, radiative recombination of electrons and holes to generate light.[2]
Pyridine-based organic semiconductors are integral to the advancement of OLEDs. The electron-deficient nature of the pyridine ring makes these compounds particularly suitable for electron-transporting layers (ETLs) or as host materials in the emissive layer (EML).[3] Furthermore, pyridine derivatives are exceptional ligands for heavy metal ions like iridium(III) and platinum(II), forming highly efficient phosphorescent complexes that can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons.[4]
This guide focuses on 2-(2-phenylethenyl)pyridine , also known as 2-styrylpyridine (2-SP), a molecule of interest in organic electronics. While not as extensively documented in high-performance devices as more complex derivatives, its fundamental structure—a pyridine ring conjugated with a styryl group—provides a valuable and tunable platform. This document serves as a comprehensive technical guide for researchers, outlining the synthesis, characterization, and application protocols for investigating 2-SP in OLEDs, primarily as a ligand for phosphorescent emitters.
Part 1: Synthesis and Characterization of OLED-Grade 2-(2-Phenylethenyl)pyridine
The performance and longevity of an OLED device are critically dependent on the purity of the organic materials used. Trace impurities can act as charge traps or quenching sites, severely degrading efficiency and operational stability. Therefore, synthesis must be followed by rigorous purification.
Protocol 1.1: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol provides a reliable method for synthesizing 2-(2-phenylethenyl)pyridine with good yields. The Horner-Wadsworth-Emmons reaction is chosen for its high stereoselectivity, typically favoring the formation of the trans (E)-isomer, which is often more thermally stable and desirable for device applications.
Rationale: This synthetic route is advantageous because the phosphonate byproduct is water-soluble, simplifying its removal during the work-up phase compared to the triphenylphosphine oxide generated in a standard Wittig reaction.
Materials:
-
Pyridine-2-carbaldehyde
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Phosphonate Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath. Add diethyl benzylphosphonate (1.0 equivalent) dropwise via the dropping funnel over 20 minutes.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, the solution should become clear as the ylide forms.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of pyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 1.2: Purification to OLED-Grade (>99.9%)
A multi-step purification process is mandatory to prepare the synthesized 2-SP for use in OLEDs.
Procedure:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective. The fractions containing the pure product (as determined by TLC) are collected and the solvent is evaporated.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to remove closely related impurities.
-
Gradient Sublimation: The final and most critical step is purification by high-vacuum thermal gradient sublimation. This process separates molecules based on their volatility and is highly effective at removing residual solvents and non-volatile impurities.
-
Place the recrystallized material in a sublimation tube under high vacuum (<10⁻⁵ Torr).
-
Heat the source zone to a temperature just below the material's melting point.
-
A temperature gradient is established along the tube, allowing the pure 2-SP to deposit as a crystalline solid in a cooler zone, leaving behind less volatile impurities. This process is typically run for 24-48 hours. The final product should be a white, crystalline solid.
-
Table 1: Physicochemical Properties of 2-(2-Phenylethenyl)pyridine
| Property | Value | Source |
| IUPAC Name | 2-(2-phenylethenyl)pyridine | PubChem |
| Common Name | 2-Styrylpyridine | PubChem |
| Molecular Formula | C₁₃H₁₁N | PubChem |
| Molecular Weight | 181.23 g/mol | PubChem |
| Isomers | cis (Z) and trans (E) | [5] |
| Appearance | White to off-white crystalline solid | Generic |
Note: Photophysical properties such as HOMO/LUMO levels and emission spectra are highly dependent on the molecular environment (solvent, solid-state) and can be determined experimentally via cyclic voltammetry and photoluminescence spectroscopy.
Part 2: Application in Phosphorescent OLEDs
The most promising application for a simple ligand structure like 2-SP is in the formation of organometallic phosphorescent emitters. The pyridine-phenyl framework is the basis for the canonical green emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). By using 2-SP as a ligand, one can tune the electronic properties of the resulting complex. The extended π-conjugation from the ethenyl bridge is expected to red-shift the emission compared to Ir(ppy)₃.
Diagrams: Molecular Structure and Device Architecture
Caption: Molecular structure of 2-(2-phenylethenyl)pyridine.
Caption: Layered structure of a typical phosphorescent OLED (PHOLED).
Protocol 2.1: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol describes the fabrication of a phosphorescent OLED using a hypothetical emitter complex, Ir(2-SP)₂(acac), where 2-SP is the primary ligand. This serves as a template for evaluating novel emitters.
Prerequisites:
-
A high-vacuum (<10⁻⁶ Torr) thermal evaporation system with multiple sources.
-
Patterned Indium Tin Oxide (ITO) coated glass substrates.
-
All organic materials and metals must be of sublimation-grade purity.
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in basins of detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a stream of high-purity nitrogen gas. c. Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the ITO work function.
-
Layer Deposition: Load the cleaned substrates and all deposition materials into the thermal evaporation chamber. Evacuate to a base pressure below 5 x 10⁻⁷ Torr. a. Hole Injection Layer (HIL): Deposit 10 nm of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s. Causality: HAT-CN is a strong electron acceptor that improves hole injection from the ITO anode. b. Hole Transport Layer (HTL): Deposit 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 1.0 Å/s. Causality: TAPC has high hole mobility and a high triplet energy, which confines excitons within the emissive layer.[4] c. Emissive Layer (EML): Co-evaporate the host material and the phosphorescent dopant.
- Host: 3,3′-Di(9H-carbazol-9-yl)biphenyl (mCBP).
- Dopant: The synthesized Ir(2-SP)₂(acac) complex.
- Deposit a 20 nm thick layer with a doping concentration of 8% (by weight). This is achieved by setting the deposition rate of the host to ~1.0 Å/s and the dopant to ~0.08 Å/s. Causality: Doping prevents self-quenching of the emitter and allows for efficient energy transfer from the host. d. Electron Transport Layer (ETL): Deposit 40 nm of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) at a rate of 1.0 Å/s. Causality: TPBi has good electron mobility and serves to block holes from reaching the cathode, ensuring recombination occurs in the EML.[6] e. Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s. Causality: LiF lowers the electron injection barrier from the aluminum cathode.[6] f. Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2.0 Å/s.
-
Encapsulation: After deposition, the devices must be immediately transferred to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulated using a UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
Table 2: Representative Device Architecture for Evaluating a 2-SP-based Emitter
| Layer | Material | Thickness (nm) | Function |
| Cathode | Al | 100 | Electron Injection |
| EIL | LiF | 1 | Enhance Electron Injection |
| ETL | TPBi | 40 | Electron Transport / Hole Blocking |
| EML | mCBP: 8% Ir(2-SP)₂(acac) | 20 | Light Emission |
| HTL | TAPC | 40 | Hole Transport / Electron Blocking |
| HIL | HAT-CN | 10 | Hole Injection |
| Anode | ITO | 120 | Hole Injection (Transparent) |
| Substrate | Glass | 0.7 mm | Support |
Part 3: Device Characterization and Analysis
Once fabricated, the device's performance must be rigorously tested to evaluate the effectiveness of the 2-SP-based material.
Diagram: Experimental Workflow
Caption: Workflow from fabrication to characterization of OLED devices.
Protocol 3.1: Current-Voltage-Luminance (J-V-L) Characterization
Objective: To determine the key device performance metrics such as turn-on voltage, efficiency, and maximum brightness.
Equipment:
-
Source measure unit (SMU)
-
Calibrated photodiode or spectroradiometer
Procedure:
-
Mount the encapsulated OLED device in a light-tight test jig.
-
Connect the SMU to the anode (positive) and cathode (negative) of the device.
-
Position the photodiode or the spectroradiometer's sensor directly in front of the device's active area.
-
Apply a forward voltage sweep using the SMU, starting from 0 V and increasing in small increments (e.g., 0.1 V).
-
At each voltage step, simultaneously record the current flowing through the device (from the SMU) and the luminance (from the photodiode/spectroradiometer).
-
Continue the sweep until the desired luminance is reached or until device breakdown is observed.
-
From the collected data, calculate:
-
Current Efficiency (cd/A): Luminance / Current Density (J)
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE %): This requires a spectroradiometer and integration of the electroluminescence spectrum.
-
Protocol 3.2: Electroluminescence (EL) Spectroscopy
Objective: To determine the emission color and spectral purity.
Equipment:
-
Spectroradiometer
-
Source measure unit (SMU)
Procedure:
-
Set the device to a constant operating voltage or current (e.g., at a luminance of 1000 cd/m²).
-
Capture the electroluminescence spectrum using the spectroradiometer.
-
From the spectrum, determine the peak emission wavelength (λ_peak) and the Full Width at Half Maximum (FWHM).
-
Calculate the CIE 1931 color coordinates (x, y) from the spectral data to precisely quantify the emission color.
Table 3: Key Performance Metrics for a Representative Green PHOLED
This table provides target values for a state-of-the-art green phosphorescent OLED, which can be used as a benchmark for evaluating devices made with novel 2-SP-based emitters.
| Parameter | Target Value | Significance |
| Turn-on Voltage (@ 1 cd/m²) | < 3.0 V | Indicates low energy barriers for charge injection. |
| Driving Voltage (@ 1000 cd/m²) | < 4.5 V | Relates to power consumption at practical brightness. |
| Max. Luminance | > 50,000 cd/m² | Indicates material and device stability at high brightness. |
| Max. Current Efficiency | > 60 cd/A | Measures photons out per electron in. |
| Max. Power Efficiency | > 50 lm/W | Overall energy efficiency (light out per watt in). |
| Max. External Quantum Eff. (EQE) | > 20% | Percentage of electrons converted to external photons. |
| CIE 1931 Coordinates (x, y) | (~0.30, ~0.63) | Defines the precise shade of green light emitted. |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | > 10,000 hours | Time until luminance drops to 50% of its initial value. |
References
- 1. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniss.it [iris.uniss.it]
- 4. researchgate.net [researchgate.net]
- 5. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 2-(2-Phenylethenyl)pyridine as a Versatile Fluorescent Probe for Biological Imaging
Introduction: The Rise of Styryl-Based Fluorophores in Cellular Dynamics
Modern cell biology and drug development rely heavily on the ability to visualize and track subcellular components and processes in real-time.[1] Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[1] Among the diverse classes of organic fluorophores, styryl-based dyes, particularly those built on the 2-(2-Phenylethenyl)pyridine (also known as 2-Styrylpyridine) scaffold, have emerged as powerful and versatile probes.[2][3]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing 2-(2-Phenylethenyl)pyridine and its derivatives for biological imaging. These compounds are part of a broader class of Donor-π-Acceptor (D-π-A) dyes, whose photophysical properties are often exquisitely sensitive to their local microenvironment, making them valuable for sensing viscosity, polarity, and specific molecular targets within living cells.[4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage these probes for high-fidelity cellular imaging.
Principle of Operation: The Donor-π-Acceptor System
The fluorescence of 2-(2-Phenylethenyl)pyridine and its derivatives is governed by its electronic structure, which typically consists of an electron-donating group, a π-conjugated bridge, and an electron-accepting group.
-
Donor (D): Often an amine group (e.g., dimethylamino) or methoxy group attached to the phenyl ring.
-
π-Bridge: The ethenyl (vinyl) bridge that facilitates electron delocalization.
-
Acceptor (A): The nitrogen atom within the pyridine ring.
Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This process, known as intramolecular charge transfer (ICT), creates an excited state with a large dipole moment. The subsequent relaxation of this excited state back to the ground state results in the emission of a photon (fluorescence). The energy, and therefore the color, of this emitted light is highly dependent on the properties of the D and A groups and the surrounding environment.[4] Modifications to this core structure, such as N-oxidation of the pyridine ring or quaternization to form a pyridinium salt, can dramatically alter the probe's photophysical properties and subcellular targeting.[2][4]
Caption: D-π-A architecture of a styrylpyridine probe.
Core Probe Characteristics
The utility of a fluorescent probe is defined by its photophysical properties. Styrylpyridine derivatives offer a tunable range of characteristics, often exhibiting large Stokes shifts (the separation between excitation and emission maxima), which is advantageous for minimizing self-quenching and background signal.[2][3] Some derivatives fluoresce in the near-infrared (NIR) region (~760 nm), allowing for deeper tissue penetration and reduced autofluorescence from biological samples.[1][2][3]
| Property | Typical Range / Value | Significance in Imaging |
| Excitation Max (λex) | 380 - 530 nm | Determines the optimal laser line or filter set for excitation.[3] |
| Emission Max (λem) | 580 - 760 nm | Dictates the detection channel; NIR emission is ideal for in vivo work.[3] |
| Stokes Shift | 195 - 352 nm | A large shift improves signal-to-noise by separating emission from excitation light.[2][3] |
| Quantum Yield (ΦF) | 0.5% - 15.1% | Represents the efficiency of fluorescence; higher is generally better.[2][3] |
| Molecular Weight | ~181 g/mol (unsubstituted) | Low molecular weight facilitates cell permeability.[5] |
Note: Values are representative of various styrylpyridinium derivatives and can vary significantly based on specific chemical modifications.[2][3]
Applications in Biological Imaging
The subcellular localization of 2-(2-Phenylethenyl)pyridine probes is dictated by their overall charge and lipophilicity.
-
Cytoplasmic & Lipid Droplet Staining: Neutral derivatives, especially those with enhanced lipophilicity, tend to accumulate in hydrophobic environments like lipid droplets or the cytoplasm.[2][4] Pyridine-N-oxide modifications have been explicitly designed to target lipid droplets.[4]
-
Mitochondrial Targeting: Cationic styrylpyridinium salts leverage the large negative mitochondrial membrane potential for selective accumulation within this organelle.[6]
-
Plasma Membrane Imaging: Certain derivatives are designed to specifically intercalate into the lipid bilayer of the plasma membrane.[7]
-
Sensing Applications: The environmentally sensitive nature of the fluorescence can be harnessed. For example, some pyridine-based probes have been developed to detect changes in pH or the presence of specific metal ions like Ni(II).[8][9]
Experimental Protocols
The following protocols provide a robust starting point for using 2-(2-Phenylethenyl)pyridine-based probes for live-cell imaging.
Protocol 1: Preparation of Stock and Working Solutions
Causality: The choice of solvent is critical. A high-purity, anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the hydrophobic probe, preventing aggregation that would quench fluorescence and cause imaging artifacts. The stock solution is prepared at a high concentration to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.
-
Prepare a 1-10 mM Stock Solution:
-
Weigh out a precise amount of the 2-(2-Phenylethenyl)pyridine probe powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 1-10 mM. For example, to make 1 mL of a 1 mM solution of a probe with a molecular weight of 181.24 g/mol , dissolve 0.181 mg in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber vials or tubes to protect from light and repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or complete cell culture medium) to the final desired working concentration. Typical working concentrations range from 1 to 10 µM.
-
Crucial Step: It is essential to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation of the probe.
-
Protocol 2: Live-Cell Staining and Imaging
Causality: This protocol is designed for staining live, adherent cells. The incubation time and probe concentration are key variables that must be optimized for each cell type and specific probe derivative to achieve bright staining with minimal cytotoxicity. Including a vehicle control (cells treated with the same concentration of DMSO without the probe) is a self-validating step to ensure that any observed cellular effects are due to the probe itself and not the solvent.
-
Cell Culture:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) 24-48 hours prior to staining.
-
Ensure cells are healthy and have reached the desired confluency (typically 60-80%).
-
-
Staining Procedure:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) PBS or serum-free medium.
-
Add the freshly prepared working solution of the fluorescent probe to the cells.
-
Incubate the cells for the desired period (typically 15-60 minutes) at 37°C in a CO₂ incubator. This time should be optimized.
-
Control: Prepare a parallel sample treated with a vehicle control (e.g., culture medium with the same final concentration of DMSO used for the probe).
-
-
Wash and Image:
-
After incubation, aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS with calcium and magnesium, or phenol red-free medium) to remove any unbound probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed immediately to imaging on a fluorescence microscope.
-
Protocol 3: Fluorescence Microscopy and Image Acquisition
Causality: Proper microscope configuration is paramount for high-quality imaging. The excitation and emission filters must be chosen to match the spectral properties of the probe to maximize signal collection and minimize bleed-through from other fluorophores or autofluorescence. Keeping laser power and exposure times to a minimum reduces phototoxicity and photobleaching, ensuring the health of the cells and the integrity of the fluorescent signal over time.
-
Microscope Setup:
-
Use a fluorescence microscope (confocal, widefield, or two-photon) equipped with appropriate filter sets or laser lines for the specific 2-(2-Phenylethenyl)pyridine derivative.
-
For a probe with λex/λem of ~488/620 nm, a standard FITC/TRITC filter set or a 488 nm laser line with a 600-650 nm emission detector window would be appropriate.
-
Allow the microscope and lamp/lasers to warm up for stable output.
-
-
Image Acquisition:
-
Focus on the cells using brightfield or DIC optics first.
-
Switch to the fluorescence channel. Start with a low laser power/exposure time and increase gradually to achieve a good signal without saturating the detector.
-
Acquire images of the stained cells. Be sure to also capture images of the vehicle control and an unstained cell sample to assess background fluorescence and potential artifacts.
-
For 3D imaging or localization studies, acquire a Z-stack of images.[10]
-
Caption: General workflow for biological imaging.
Troubleshooting Common Issues
References
- 1. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective ‘turn-on’ fluorescent chemosensors for Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of 2-(2-Phenethenyl)pyridine as a Ligand
An In-Depth Technical Guide to 2-(2-Phenethenyl)pyridine in Coordination Chemistry: Synthesis, Complexation, and Application
This compound, commonly known in the literature as 2-stilbazole or 2-styrylpyridine, is a versatile ligand in the field of coordination chemistry. Structurally, it is a derivative of pyridine where a styryl group is attached at the 2-position, creating a conjugated system that encompasses both aromatic rings. This unique structure imparts a rich combination of electronic and photophysical properties, making it a ligand of significant interest for researchers, particularly in materials science and drug development.
As a ligand, this compound primarily coordinates to metal centers through the lone pair of electrons on its pyridine nitrogen atom.[1] It is generally classified as a neutral, monodentate L-type ligand, functioning as a two-electron donor.[2] The presence of the extended π-system influences the electronic properties of the resulting metal complexes and introduces fascinating photochemical behavior, most notably trans-cis photoisomerization.[3] The ability to switch between its isomeric forms using light allows for the development of photoswitchable catalysts, molecular machines, and smart materials.[3] Furthermore, functionalization of the phenyl or pyridine rings can modulate its spectroscopic properties, leading to applications in bioimaging and as fluorescent probes.[4]
This guide provides a comprehensive overview of this compound, detailing its synthesis, coordination behavior, and key applications. It is designed for researchers and professionals seeking both theoretical understanding and practical, field-proven protocols.
Part 1: Ligand Synthesis
The most common and reliable method for synthesizing this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde. This method is high-yielding and tolerates a variety of functional groups. An alternative is the Horner-Wadsworth-Emmons reaction, which offers excellent stereoselectivity for the trans (E) isomer.
Protocol 1: Synthesis of trans-2-(2-Phenethenyl)pyridine via Wittig Reaction
This protocol details the synthesis from 2-(chloromethyl)pyridine and benzaldehyde. The causality behind this choice is the commercial availability of starting materials and the robustness of the Wittig reaction for forming carbon-carbon double bonds.
Core Principle: The reaction proceeds via a phosphonium ylide generated in situ. The ylide, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide.
Caption: Workflow for Wittig Synthesis of this compound.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Benzaldehyde
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Step-by-Step Methodology:
-
Phosphonium Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours. The product, (2-picolyl)triphenylphosphonium chloride, will precipitate as a white solid.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration. Wash the solid with cold toluene and dry it under vacuum. Causality: Toluene is used as it is a good solvent for the reactants at high temperature but a poor solvent for the salt product at room temperature, facilitating easy isolation.
-
-
Ylide Generation and Reaction:
-
Caution: Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonium salt (1.0 eq) in anhydrous DMF. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour. Causality: DMF is a polar aprotic solvent that effectively solvates the cation, enhancing the reactivity of the base. The low temperature controls the exothermic deprotonation.
-
While maintaining the temperature at 0 °C, add benzaldehyde (1.0 eq) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding methanol to destroy any excess NaH.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield pure trans-2-(2-phenethenyl)pyridine.
-
Part 2: Coordination Chemistry & Complex Synthesis
This compound forms stable complexes with a wide range of transition metals, including but not limited to ruthenium, palladium, platinum, copper, and iron.[5][6] The coordination typically results in a square planar or octahedral geometry, depending on the metal ion and other ligands present.[2]
Key Coordination Characteristics:
-
Donor Properties: As a pyridine derivative, it is a σ-donor and a weak π-acceptor. The extended conjugation with the phenethenyl group can slightly modulate the electron density on the pyridine ring, influencing the ligand's basicity and back-bonding capabilities.[1]
-
Steric Effects: The bulky styryl group can influence the coordination sphere's geometry and the accessibility of the metal center, which is a critical factor in catalysis.
-
Photoisomerization: The most significant feature is the reversible trans-cis isomerization of the olefinic double bond upon irradiation with UV light (for trans-to-cis) and visible light or heat (for cis-to-trans).[3] Coordination to a metal can significantly alter the quantum yields and photostationary states of this process. For instance, complexation with metalloporphyrins has been shown to facilitate the cis-to-trans isomerization with visible light.[3]
Protocol 2: General Synthesis of a Dichloro-Palladium(II) Complex
This protocol describes the synthesis of a representative complex, trans-[PdCl₂(this compound)₂], a common precursor in cross-coupling catalysis.[7]
Core Principle: This is a ligand substitution reaction. The labile acetonitrile ligands in the starting palladium complex are readily displaced by the stronger σ-donating pyridine nitrogen of the this compound ligand.
Materials:
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]
-
trans-2-(2-Phenethenyl)pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Step-by-Step Methodology:
-
Setup: All manipulations should be performed in a fume hood using dry glassware.
-
Reaction Mixture: In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.
-
Ligand Addition: To this solution, add a solution of trans-2-(2-phenethenyl)pyridine (2.1 eq) in anhydrous DCM dropwise at room temperature with vigorous stirring. Causality: A slight excess of the ligand ensures complete substitution of the acetonitrile ligands.
-
Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A yellow precipitate will typically form.
-
Isolation: Reduce the volume of DCM in vacuo if necessary to promote further precipitation. Add anhydrous diethyl ether to the flask to precipitate the product completely. Causality: The palladium complex is soluble in DCM but insoluble in diethyl ether, making this an effective method for isolation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of diethyl ether to remove any unreacted ligand and other soluble impurities.
-
Drying: Dry the resulting yellow powder under high vacuum for several hours. The product, trans-[PdCl₂(this compound)₂], can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
| Property | Typical Observation for Ligand | Typical Observation for Pd(II) Complex |
| Appearance | White to off-white solid | Yellow to orange solid |
| ¹H NMR (CDCl₃) | Pyridine protons (δ 7.0-8.6 ppm), Olefinic protons (δ 7.0-7.6 ppm, large J-coupling ~16 Hz for trans), Phenyl protons (δ 7.2-7.5 ppm) | Downfield shift of pyridine protons α to nitrogen upon coordination. Olefinic and phenyl protons show smaller shifts. |
| UV-Vis (DCM) | Intense π-π* transition (~300-320 nm) | Ligand-centered π-π* transitions, plus lower energy metal-to-ligand charge transfer (MLCT) bands. |
Part 3: Applications and Protocols
The unique properties of this compound and its metal complexes give rise to several advanced applications.
Application 1: Photoswitchable Materials and Molecular Logic
The photoisomerization of the stilbazole moiety can be harnessed to control the properties of a material or the activity of a catalyst with light. When coordinated to a metal, the change in geometry from the linear trans isomer to the bent cis isomer can alter the coordination environment, potentially triggering a change in the complex's magnetic, optical, or catalytic properties.[3] Hydroxylated derivatives have been investigated for creating molecular logic gates based on their pH-dependent spectral characteristics.[4]
Protocol 3: Monitoring Photoisomerization by UV-Vis Spectroscopy
Core Principle: The trans and cis isomers of this compound have distinct absorption spectra. The trans isomer, with its extended planar conjugation, typically absorbs at a longer wavelength with a higher molar extinction coefficient compared to the sterically hindered cis isomer. This difference allows the isomerization process to be monitored quantitatively.
Caption: Workflow for Monitoring Photoisomerization.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the target complex (e.g., trans-[PdCl₂(this compound)₂]) in a UV-transparent solvent like acetonitrile. The concentration should be adjusted to give a maximum absorbance of ~1.0 for the main π-π* transition.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This represents the initial state, which is predominantly the trans isomer.
-
UV Irradiation: Irradiate the sample in the cuvette with a UV light source (e.g., a 310 nm or 365 nm LED) for a defined period (e.g., 30 seconds).
-
Post-Irradiation Spectrum: Record the UV-Vis spectrum again. Observe the decrease in the absorbance of the trans isomer's peak and the growth of new features corresponding to the cis isomer.
-
Iterate: Repeat steps 3 and 4 until no further significant changes in the spectrum are observed. This indicates that a photostationary state (a fixed equilibrium mixture of trans and cis isomers under these irradiation conditions) has been reached.
-
Reverse Isomerization (Optional): The cis-to-trans back-isomerization can be studied by irradiating the photostationary state solution with visible light (e.g., >400 nm) or by monitoring the spectral changes over time in the dark (thermal relaxation).
Application 2: Homogeneous Catalysis
Palladium complexes bearing pyridine-type ligands are effective pre-catalysts for cross-coupling reactions like Suzuki-Miyaura and Heck coupling.[7] The ligand stabilizes the palladium center and its electronic properties can influence the efficiency of key catalytic steps such as oxidative addition and reductive elimination.
Protocol 4: Suzuki-Miyaura Cross-Coupling using a Pd(II)-Stilbazole Pre-catalyst
Core Principle: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Reaction: Aryl-Br + Phenylboronic Acid → Biphenyl derivative
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
trans-[PdCl₂(this compound)₂] (0.5-2 mol%)
-
Solvent (e.g., Toluene/Water 10:1 mixture)
Methodology:
-
Setup: To a Schlenk tube containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium carbonate, and the palladium pre-catalyst.
-
Degassing: Seal the tube with a septum, and purge with an inert gas (N₂ or Ar) for 15-20 minutes. Causality: Oxygen can oxidize the active Pd(0) catalyst, so its removal is critical for catalytic activity.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a ligand that offers a powerful synergy of robust coordination chemistry and intriguing photophysical properties. Its straightforward synthesis and the stability of its metal complexes make it an accessible yet highly functional tool for modern chemical research. From the development of light-responsive materials to the fine-tuning of catalytic processes, the applications of this stilbazole derivative continue to expand, promising further innovations in supramolecular chemistry, drug development, and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this remarkable ligand.
References
- 1. scispace.com [scispace.com]
- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic Properties of some Hydroxylated 2-Stilbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.tcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Photochemical reactions and isomerization of 2-(2-Phenethenyl)pyridine
An Application Guide to the Photochemistry of 2-(2-Phenethenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Photophysics of this compound
This compound, also known as 2-styrylpyridine or 2-stilbazole, is a heterocyclic analogue of stilbene where a nitrogen atom replaces a carbon in one of the phenyl rings. This seemingly minor structural change introduces significant alterations to the molecule's electronic properties, making it a subject of profound interest in photochemistry and materials science.[1] Like stilbene, its defining characteristic is the ability to undergo reversible trans-cis photoisomerization upon exposure to ultraviolet (UV) light.[2] This light-induced structural change alters the molecule's physical and chemical properties, positioning it as a key building block for molecular switches, photosensitive drugs, and functional materials.[3][4]
This guide provides an in-depth exploration of the photochemical reactions of this compound, offering both the theoretical underpinnings and detailed, field-proven protocols for its study. We will delve into the mechanisms of photoisomerization and competing reactions, and present step-by-step methodologies for inducing, monitoring, and quantifying these transformations.
Part 1: Theoretical Framework of Photoreactivity
The photochemical behavior of this compound is governed by the transitions between its electronic states upon photon absorption. The process is more complex than a simple isomerization and involves competing pathways that researchers must understand to control and exploit the molecule's properties.
The trans-cis Photoisomerization Pathway
The primary photochemical event for this compound is the isomerization around the central ethylenic double bond. This process is initiated by the absorption of a UV photon, promoting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[5] In the S₁ state, the rotational barrier around the C=C bond is significantly reduced, allowing for torsional rotation.[2] The molecule twists towards a perpendicular geometry, which represents a key intermediate state. From this twisted conformation, it can decay back to the S₀ ground state, partitioning between the original trans (E) isomer and the newly formed cis (Z) isomer.[2][5]
Theoretical studies suggest that this relaxation from the excited state to the ground state occurs through conical intersections, which are points of degeneracy between the S₁ and S₀ potential energy surfaces.[1][6] The efficiency of the forward (trans → cis) and reverse (cis → trans) isomerization is quantified by their respective quantum yields (Φt→c and Φc→t).
Competing Reaction: Photocyclization
In addition to isomerization, the cis-isomer of this compound can undergo an irreversible photocyclization reaction, particularly in the presence of an oxidizing agent, to form benzo[f]quinoline derivatives.[1][7] This reaction is analogous to the photocyclization of cis-stilbene to dihydrophenanthrene.[8] This competing pathway is a critical consideration in experimental design, as it can lead to the degradation of the photoswitchable system and the formation of undesired byproducts. The reaction proceeds from the excited state of the cis-isomer and is often a limiting factor in the long-term performance of molecular devices based on this scaffold.
Diagram 1: Photochemical Pathways of this compound
Caption: Reaction pathways for this compound.
Part 2: Experimental Protocols
The following protocols provide a comprehensive framework for studying the photochemical reactions of this compound. These methodologies are designed to be self-validating by incorporating control experiments and robust analytical techniques.
Protocol 1: Sample Preparation and Handling
The quality of photochemical data is critically dependent on meticulous sample preparation. The primary objective is to create a solution of known concentration in a suitable solvent, free from interfering substances like oxygen.
Materials:
-
trans-2-(2-Phenethenyl)pyridine (CAS 538-49-8)[9]
-
Spectroscopic grade solvent (e.g., n-hexane, acetonitrile, methanol)
-
Volumetric flasks (Class A)
-
High-purity nitrogen or argon gas
-
Quartz cuvettes with airtight stoppers or septa[10]
Procedure:
-
Solution Preparation: Prepare a stock solution of trans-2-(2-Phenethenyl)pyridine in the chosen solvent. A typical concentration for UV-Vis analysis is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Rationale: This concentration range typically yields an absorbance between 0.1 and 1.0, which is optimal for spectrophotometric measurements according to the Beer-Lambert law.
-
-
Cuvette Transfer: Transfer the required volume of the solution to a quartz cuvette.
-
Rationale: Quartz is transparent to the UV radiation required to excite the molecule, unlike glass or plastic.
-
-
Degassing: Deoxygenate the solution by gently bubbling high-purity nitrogen or argon gas through it for 15-20 minutes.[10]
-
Rationale: Dissolved oxygen can quench the excited triplet state of the molecule, interfering with the isomerization process and potentially leading to photo-oxidation byproducts. This step is crucial for accurate quantum yield measurements.
-
-
Sealing: Immediately after degassing, seal the cuvette tightly to prevent re-entry of atmospheric oxygen.
Protocol 2: Monitoring Photoisomerization via UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful and convenient method for real-time monitoring of the isomerization process. The trans and cis isomers have distinct absorption spectra, allowing for their relative concentrations to be tracked over time.
Equipment:
-
UV-Vis Spectrophotometer
-
UV lamp with a specific wavelength output (e.g., 313 nm or 365 nm from a mercury lamp)[10]
-
Optical filters (if necessary to isolate a specific wavelength)
-
Magnetic stirrer and small stir bar (optional, for homogeneity)
Procedure:
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the prepared trans-isomer solution. This is the t=0 measurement. Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Irradiation: Place the cuvette in a controlled setup and irradiate it with the UV lamp. If using a magnetic stirrer, ensure consistent stirring.[5]
-
Time-Interval Spectra: At regular time intervals (e.g., every 30 seconds), briefly stop the irradiation and record a new UV-Vis spectrum.
-
Monitoring Spectral Changes: Observe the decrease in absorbance at the λmax of the trans-isomer and the corresponding increase in absorbance in the region where the cis-isomer absorbs. The presence of an "isosbestic point"—a wavelength where the absorbance of the solution remains constant—is a strong indicator of a clean conversion between two species.
-
Reaching Photostationary State (PSS): Continue irradiation until the absorption spectrum no longer changes. This indicates that a photostationary state has been reached, where the rate of forward (trans → cis) isomerization equals the rate of the reverse (cis → trans) reaction.
Protocol 3: Quantitative Analysis using HPLC
For more precise quantification of isomer ratios, especially when side products are formed, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Procedure:
-
Method Development: Develop an HPLC method capable of separating trans- and cis-2-(2-Phenethenyl)pyridine. A C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.[11]
-
Calibration: Prepare standard solutions of the pure trans and (if available) cis isomers at known concentrations to determine their retention times and generate calibration curves.
-
Time-Course Analysis: Irradiate a solution of the trans-isomer as described in Protocol 2.2.
-
Sampling: At various time intervals, withdraw a small aliquot of the irradiated solution.
-
Injection: Inject the aliquot into the HPLC system.
-
Quantification: Determine the concentration of each isomer at each time point by integrating the peak areas and comparing them to the calibration curves.[11] This data can be used to calculate the reaction kinetics.
Protocol 4: Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield (Φ) is the most important measure of the efficiency of a photochemical reaction.[3][12] It is defined as the number of molecules that undergo a specific event (e.g., isomerization) divided by the number of photons absorbed by the reactant.[13]
Method: Relative Quantum Yield Determination using an Actinometer
This method compares the initial rate of isomerization of the sample to that of a well-characterized chemical actinometer under identical irradiation conditions. Potassium ferrioxalate is a common actinometer for UV wavelengths.
Procedure:
-
Actinometer Preparation: Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) according to established literature procedures.
-
Photon Flux Determination:
-
Fill a cuvette with the actinometer solution and irradiate it for a short, precise period under the exact same conditions (lamp, distance, geometry) that will be used for the sample.
-
Analyze the actinometer solution photometrically to determine the number of photons absorbed per unit time (the photon flux, I₀).
-
-
Sample Irradiation:
-
Fill an identical cuvette with a freshly prepared, degassed solution of trans-2-(2-Phenethenyl)pyridine of known concentration.
-
Irradiate this sample for a short period, ensuring that the conversion to the cis-isomer is low (typically <10%).
-
Rationale: Working at low conversion minimizes the absorption of light by the photoproduct (cis-isomer), simplifying the calculations.[14]
-
-
Analysis of Isomerization: Immediately after irradiation, determine the number of cis-isomer molecules formed using HPLC (Protocol 2.3) or UV-Vis spectroscopy if the molar extinction coefficient of the cis-isomer is known.
-
Calculation: The quantum yield (Φt→c) is calculated using the following formula:
Φt→c = (Number of cis molecules formed) / (Number of photons absorbed by the trans-isomer)
The number of photons absorbed is determined from the photon flux (I₀), the irradiation time, the path length, and the absorbance of the trans-isomer solution at the irradiation wavelength.[13]
Diagram 2: Experimental Workflow for Photochemical Analysis
Caption: Workflow for studying this compound photoisomerization.
Part 3: Data Interpretation and Key Parameters
The successful execution of the above protocols will yield a wealth of data. The primary goal is to extract key photophysical parameters that define the behavior of the system.
Table 1: Key Photophysical Parameters for this compound Isomerization
| Parameter | Symbol | Description | Typical Method of Determination |
| Absorption Maximum (trans) | λmax (trans) | Wavelength at which the trans-isomer shows maximum absorbance. | UV-Vis Spectroscopy |
| Absorption Maximum (cis) | λmax (cis) | Wavelength at which the cis-isomer shows maximum absorbance. | UV-Vis Spectroscopy |
| Molar Absorptivity | ε | A measure of how strongly a species absorbs light at a given wavelength. | UV-Vis Spectroscopy (using known concentrations) |
| Quantum Yield (trans→cis) | Φt→c | Efficiency of the forward photoisomerization process. | Actinometry, HPLC/UV-Vis Analysis[12] |
| Quantum Yield (cis→trans) | Φc→t | Efficiency of the reverse photoisomerization process. | Actinometry, HPLC/UV-Vis Analysis[12] |
| Photostationary State Ratio | [cis]/[trans] at PSS | The equilibrium ratio of isomers under continuous irradiation at a specific wavelength. | HPLC or UV-Vis Spectroscopy |
Note: All parameters are highly dependent on the solvent, temperature, and excitation wavelength.
Conclusion
The study of this compound offers a fascinating window into the fundamental principles of photochemistry. Its light-induced isomerization provides a robust platform for developing next-generation technologies in drug delivery, data storage, and smart materials. By employing the rigorous protocols outlined in this guide, researchers can accurately characterize the photochemical behavior of this versatile molecule, paving the way for its rational application in innovative systems. The interplay between the desired trans-cis isomerization and the competing photocyclization pathway remains a key area of investigation, and a thorough understanding of both is essential for designing durable and efficient photoswitchable devices.
References
- 1. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-(2-Phenylvinyl)pyridine, trans [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 14. Kinetics of reversible photoisomerization: determination of the primary quantum yields for the E–Z photoisomerization of silylenephenylenevinylene derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Ascending Trajectory of 2-(2-Phenylethenyl)pyridine Derivatives in Medicinal Chemistry
Abstract
The 2-(2-phenylethenyl)pyridine, or 2-styrylpyridine, scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. This comprehensive guide provides an in-depth exploration of this versatile class of compounds, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscapes for creating these derivatives, delve into their applications in oncology and neurodegenerative diseases, and provide detailed, field-proven protocols for their synthesis and biological evaluation. The causality behind experimental choices is elucidated to empower researchers in their own discovery efforts. This document is designed to be a self-validating system, with integrated protocols and direct links to authoritative sources, ensuring scientific integrity and fostering innovation in drug discovery.
Introduction: The 2-Styrylpyridine Core - A Gateway to Diverse Bioactivity
The fusion of a pyridine ring with a styrenyl moiety gives rise to the 2-(2-phenylethenyl)pyridine core, a structure that has consistently demonstrated significant potential in the realm of medicinal chemistry. The inherent electronic properties and conformational flexibility of this scaffold allow for multifaceted interactions with a range of biological targets. Pyridine-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of this heterocycle in drug design.[1] The phenylethenyl group offers extensive opportunities for substitution, enabling fine-tuning of physicochemical properties and biological activity. This guide will focus on two prominent therapeutic areas where 2-styrylpyridine derivatives have shown considerable promise: oncology and the treatment of neurodegenerative disorders, particularly Alzheimer's disease.
Synthetic Strategies: Crafting the 2-Styrylpyridine Scaffold
The construction of the 2-(2-phenylethenyl)pyridine backbone can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern, scale of reaction, and available starting materials. Here, we detail two of the most robust and widely employed strategies: the Heck coupling and the Wittig reaction.
Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.[2] This reaction is highly efficient for coupling 2-halopyridines with styrenyl derivatives.
This protocol provides a general procedure for the synthesis of a 2-styrylpyridine derivative via a Heck coupling reaction.[3]
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol) and styrene (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-styrylpyridine derivative.[3]
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[4] For the synthesis of 2-styrylpyridines, this typically involves the reaction of a phosphonium salt derived from 2-(halomethyl)pyridine with benzaldehyde or a substituted benzaldehyde.[5]
This protocol outlines the synthesis of a 2-styrylpyridine derivative using the Wittig reaction.[6][7]
Materials:
-
(2-Picolyl)triphenylphosphonium chloride (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Round-bottom flask and standard reaction setup
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol).
-
Carefully add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve (2-picolyl)triphenylphosphonium chloride (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the phosphonium salt solution to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-styrylpyridine.
Caption: General synthetic workflows for 2-(2-phenylethenyl)pyridine derivatives.
Applications in Oncology
2-Styrylpyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Cytotoxicity and Antiproliferative Activity
A primary screening method to evaluate the anticancer potential of novel compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9]
This protocol provides a standardized procedure for determining the cytotoxic effects of 2-styrylpyridine derivatives on cancer cells.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
2-(2-Phenylethenyl)pyridine derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-styrylpyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of 2-styrylpyridine derivatives is highly dependent on the substitution patterns on both the pyridine and phenyl rings.[1]
| Substitution on Phenyl Ring | Substitution on Pyridine Ring | Observed Anticancer Activity | Reference |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Unsubstituted | Generally enhanced activity | [12] |
| Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Unsubstituted | Variable, sometimes decreased activity | [12] |
| Halogens (e.g., -Cl, -F) | Unsubstituted | Often increases activity | [12] |
| Unsubstituted | Electron-donating groups | Can modulate activity and selectivity | [1] |
Applications in Neurodegenerative Diseases
The multifaceted pathology of Alzheimer's disease (AD) presents a significant challenge for drug discovery. 2-Styrylpyridine derivatives have shown potential as multi-target-directed ligands for AD, addressing key aspects of the disease such as cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress.[13]
Inhibition of Cholinesterases
The cholinergic hypothesis of AD posits that a decline in acetylcholine levels contributes to cognitive deficits.[14] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a primary therapeutic strategy.
This protocol describes a colorimetric assay to measure the AChE inhibitory activity of 2-styrylpyridine derivatives.[15][16]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
2-(2-Phenylethenyl)pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Modulation of Amyloid-Beta Aggregation
The aggregation of Aβ peptides into senile plaques is a hallmark of AD.[17] Compounds that can inhibit this aggregation process are considered promising therapeutic candidates.
This fluorometric assay is used to assess the ability of compounds to inhibit Aβ fibril formation.[12][18]
Materials:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Aβ Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP and then lyophilize to obtain a monomeric film. Resuspend the peptide in a small volume of DMSO and dilute to the desired concentration in phosphate buffer.
-
Assay Setup: In a 96-well plate, mix the Aβ₁₋₄₂ solution with the 2-styrylpyridine derivative at various concentrations.
-
Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
ThT Measurement: At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.
Caption: Multi-target mechanism of 2-styrylpyridine derivatives in Alzheimer's disease.
Neuroprotection against Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. The ability of 2-styrylpyridine derivatives to protect neurons from oxidative insult is a key measure of their therapeutic potential.
This protocol assesses the ability of compounds to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.[19][20]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Complete cell culture medium
-
96-well plates
-
Hydrogen peroxide (H₂O₂) solution
-
2-(2-Phenylethenyl)pyridine derivatives
-
MTT solution and solubilization solution
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the 2-styrylpyridine derivatives for 1-2 hours.
-
Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces significant cell death (e.g., 100-500 µM, to be optimized for the specific cell line).
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in the oncology section to determine cell viability.
-
An increase in cell viability in the presence of the test compound compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.
Conclusion and Future Directions
The 2-(2-phenylethenyl)pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting cancer and neurodegenerative diseases. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development. The continued exploration of the chemical space around the 2-styrylpyridine core is poised to yield the next generation of innovative medicines.
References
- 1. prepchem.com [prepchem.com]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. protocols.io [protocols.io]
- 13. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2-(2-Phenylethenyl)pyridine in Advanced Materials Science
Introduction: A Molecule of Versatility
In the landscape of materials science, the strategic design of molecular components is paramount to achieving novel functionalities. 2-(2-Phenylethenyl)pyridine, also known as 2-styrylpyridine or stilbazole, emerges as a molecule of significant interest. Its structure is a compelling fusion of two key motifs: a pyridine ring, which provides a coordination site for metals and a handle for supramolecular interactions, and a stilbene-like phenylethenyl group, which imparts valuable photoresponsive properties. This unique combination makes it a versatile building block for a new generation of smart materials, from light-controlled polymers to sophisticated coordination complexes for optoelectronics.
This guide provides an in-depth exploration of 2-(2-phenylethenyl)pyridine's applications, detailing the scientific principles behind its use and providing field-tested protocols for its synthesis and integration into functional materials.
Core Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its successful application. The key characteristics of the predominant (E)-isomer are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₁N | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| CAS Number | 538-49-8 ((E)-isomer) | [1] |
| Melting Point | 91.5 °C | [1] |
| Boiling Point | 300.7 °C at 760 mmHg | [1] |
| Appearance | Typically a solid at room temperature | |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and alcohols. |
Application Area 1: Photosensitive Materials & Photochromism
The defining characteristic of the 2-(2-phenylethenyl)pyridine backbone is its ability to undergo reversible trans-cis photoisomerization upon exposure to specific wavelengths of light, a property it shares with stilbene and azobenzene.[2][3] The thermodynamically stable trans (or E) isomer can be converted to the higher-energy cis (or Z) isomer by irradiation with UV light. This process can often be reversed by exposing the cis isomer to visible light or through thermal relaxation.[4]
This molecular-level switching event induces significant changes in geometry, dipole moment, and absorption spectra, which can be harnessed to alter the bulk properties of a material. Theoretical studies show this isomerization proceeds through conical intersections between the ground (S₀) and first excited (S₁) electronic states.[5]
Protocol 1: Monitoring Photoisomerization via UV-Vis Spectroscopy
This protocol outlines the procedure for inducing and observing the trans-cis isomerization of 2-(2-phenylethenyl)pyridine in solution.
Causality: UV-Vis spectroscopy is an ideal tool for this analysis because the π-conjugation of the molecule changes significantly between the trans and cis isomers. The highly conjugated, planar trans isomer exhibits a strong π→π* absorption band at a longer wavelength, while the sterically hindered, non-planar cis isomer has a blue-shifted absorption maximum with lower intensity.
Materials:
-
(E)-2-(2-Phenylethenyl)pyridine
-
Spectroscopic grade solvent (e.g., acetonitrile or cyclohexane)
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
UV lamp (e.g., 365 nm handheld lamp)
-
Visible light source (e.g., >400 nm filtered lamp or strong white light)
Procedure:
-
Solution Preparation: Prepare a dilute solution of (E)-2-(2-phenylethenyl)pyridine in the chosen solvent (e.g., 10⁻⁵ M). The concentration should be adjusted to yield a maximum absorbance between 1.0 and 1.5.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This represents the pure trans isomer. Note the wavelength of maximum absorbance (λ_max).
-
UV Irradiation: Irradiate the solution in the quartz cuvette with the UV lamp for a set time interval (e.g., 30 seconds).
-
Spectral Measurement: Immediately record the UV-Vis spectrum again. Observe the decrease in the initial absorbance peak and the potential growth of new peaks at shorter wavelengths.
-
Iterative Irradiation: Repeat steps 3 and 4 until no further significant spectral changes are observed. This state is known as the photostationary state (PSS), a mixture of trans and cis isomers.
-
Reversion (Optional): Irradiate the PSS solution with the visible light source to promote the cis-trans back-isomerization and record the spectrum to observe the recovery of the initial trans isomer peak.
Caption: Reversible photoisomerization of 2-(2-phenylethenyl)pyridine.
Application Area 2: Coordination Chemistry & Functional Ligands
The pyridine nitrogen atom in 2-(2-phenylethenyl)pyridine possesses a lone pair of electrons, making it an excellent Lewis base and a monodentate ligand for transition metals.[6] By coordinating this molecule to metal centers like Ruthenium(II), Platinum(II), or Iridium(III), researchers can create complexes with tailored electronic, optical, and redox properties.[7][8][9]
These metal complexes are central to several advanced materials:
-
OLEDs: The related 2-phenylpyridine ligand is a cornerstone of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[10][11] The styrylpyridine scaffold offers a pathway to tune emission colors and charge-transport properties.[12][13]
-
Molecular Sensors: The luminescence of a metal complex can be sensitive to its environment. A complex containing 2-(2-phenylethenyl)pyridine could act as a sensor where binding of an analyte or a change in pH alters its photophysical response.
-
Photodynamic Therapy (PDT): Ruthenium(II) polypyridyl complexes can act as photosensitizers, generating reactive oxygen species upon light activation to kill cancer cells.[14] The extended π-system of the styryl group can be used to shift the absorption into the therapeutic window.
Protocol 2: Synthesis of a Ruthenium(II) Arene Complex
This protocol describes a representative synthesis of a "piano-stool" type complex, reacting the 2-(2-phenylethenyl)pyridine ligand with a common Ruthenium(II) precursor.
Causality: The dimeric precursor [Ru(p-cymene)Cl₂]₂ readily reacts with Lewis bases like pyridine to cleave the chloride bridges, affording stable, monomeric 18-electron complexes where the pyridine ligand occupies one coordination site.[7][8] Isopropanol is a suitable solvent that facilitates the reaction at elevated temperatures.
Materials:
-
(E)-2-(2-Phenylethenyl)pyridine (ligand)
-
Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)
-
Anhydrous isopropanol or methanol
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add [Ru(p-cymene)Cl₂]₂ (1 equivalent) and (E)-2-(2-phenylethenyl)pyridine (2.2 equivalents). The slight excess of ligand ensures complete reaction of the dimer.
-
Solvent Addition: Add anhydrous isopropanol via syringe to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product, [(η⁶-p-cymene)Ru(Cl)₂(2-(2-phenylethenyl)pyridine)], often precipitates as a colored solid.
-
Purification: The crude product can be collected by filtration, washed with a cold, non-polar solvent like hexane to remove unreacted ligand, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure of the complex using ¹H NMR, Mass Spectrometry, and Elemental Analysis.[7]
Caption: Workflow for the synthesis of a Ru(II)-styrylpyridine complex.
Application Area 3: Advanced Polymer Science
Integrating photoresponsive units like 2-(2-phenylethenyl)pyridine into polymer architectures opens the door to materials whose properties can be controlled externally with light.[2][9][15] This can be achieved in two primary ways:
-
As a Monomer: While less common than simple vinylpyridine, the phenylethenyl group could potentially be involved in certain types of polymerization or cycloaddition reactions.
-
As a Pendant Group: The molecule can be attached to a pre-existing polymer backbone. The light-induced trans-cis isomerization of these pendant groups can alter the polymer's conformation, solubility, and interaction with surfaces or other polymer chains. This has applications in creating photo-healable materials, reversible adhesives, and drug delivery systems.[9][15]
The pyridine moiety adds another layer of functionality, allowing the polymer to coordinate with metal ions, creating photoresponsive metallopolymers or cross-linked gels.[9]
Emerging Application: Bio-Organic Materials
While the core focus is materials science, the overlap with drug development is significant. Pyridine derivatives are a cornerstone of medicinal chemistry.[16] Specifically, molecules related to 2-(2-phenylethenyl)pyridine have been explored as ligands for Positron Emission Tomography (PET) imaging agents, demonstrating the potential for this scaffold in creating materials that interface with biological systems.
Synthetic Protocol: (E)-2-(2-Phenylethenyl)pyridine
The most reliable and stereoselective method for synthesizing the target molecule is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high yield of the (E)-alkene product and the ease of removing its water-soluble phosphate byproduct.[17][18][19]
Causality: The HWE reaction utilizes a stabilized phosphonate carbanion, which is generated by deprotonating a phosphonate ester with a strong base. This carbanion is more nucleophilic than a corresponding Wittig ylide and reacts efficiently with aldehydes. The reaction mechanism favors a transition state that leads to the thermodynamically more stable (E)-alkene.[18]
Materials:
-
Diethyl benzylphosphonate
-
2-Pyridinecarboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, wash sodium hydride (1.1 equivalents) with anhydrous hexane to remove mineral oil, then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add diethyl benzylphosphonate (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add 2-pyridinecarboxaldehyde (1.0 equivalent) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC indicates consumption of the aldehyde).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure (E)-2-(2-phenylethenyl)pyridine.
Conclusion and Future Outlook
2-(2-Phenylethenyl)pyridine is more than a simple heterocyclic compound; it is a powerful and versatile building block for the materials of tomorrow. Its dual functionality—the photo-switchable styryl group and the metal-coordinating pyridine ring—provides a rich platform for innovation. From creating polymers that change shape with light to designing luminescent metal complexes for next-generation displays and sensors, the potential applications are vast and exciting. As synthetic methodologies become more refined, we anticipate that 2-(2-phenylethenyl)pyridine and its derivatives will play an increasingly important role in the development of dynamic, intelligent materials that can respond and adapt to their environment.
References
- 1. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]
- 2. Photoresponsive Polymers - specific polymers [specificpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 7. Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoresponsive Materials [mpip-mainz.mpg.de]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. the-innovation.org [the-innovation.org]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Purification of 2-(2-Phenylethenyl)pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-(2-Phenylethenyl)pyridine, commonly known as 2-stilbazole. High purity of this compound is critical for its applications in materials science, nonlinear optics, and as a precursor in pharmaceutical synthesis.[1][2] This guide details three primary purification methodologies: recrystallization, flash column chromatography, and vacuum distillation, focusing on the underlying principles, procedural causality, and practical insights to achieve optimal purity.
Introduction and Compound Profile
2-(2-Phenylethenyl)pyridine is a conjugated molecule featuring a pyridine ring linked to a phenyl ring via an ethenyl bridge. This structure imparts unique photophysical properties, making it a valuable building block in various advanced applications. The presence of impurities, such as unreacted starting materials (e.g., 2-picoline, benzaldehyde), geometric isomers (Z-stilbazole), or side-products from the synthesis, can significantly compromise the performance and safety of the final product.[3] Therefore, robust purification is a non-negotiable step in its preparation.
Key Physicochemical Properties:
| Property | Value | Significance for Purification |
| Chemical Formula | C₁₃H₁₁N | --- |
| Molecular Weight | 181.23 g/mol | --- |
| Appearance | Off-white to yellow solid | Color can be an initial indicator of purity. |
| Melting Point | ~91.5°C[4] | A sharp melting point close to the literature value indicates high purity. |
| Boiling Point | ~300.7°C at 760 mmHg[4] | High boiling point necessitates vacuum distillation to prevent decomposition. |
| Solubility | Soluble in hot ethanol, methanol, acetone, ethyl acetate, dichloromethane. Sparingly soluble in cold hexane and water. | This solubility profile is ideal for purification by recrystallization. |
| Polarity | Moderately polar | Dictates the choice of stationary and mobile phases for chromatography. |
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of the crude material and its impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) is highly recommended to assess the impurity profile. The following decision tree provides a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for selecting the optimal purification protocol.
Protocol 1: Recrystallization
Recrystallization is the most efficient method for purifying solid 2-stilbazole on a multi-gram scale, provided the impurities have different solubility profiles from the product. The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing the desired compound to form pure crystals as the solution cools, leaving impurities dissolved in the mother liquor.[5][6]
Causality Behind Solvent Selection
The ideal solvent should exhibit high solubility for 2-stilbazole at its boiling point and low solubility at room temperature or below.[7] This differential ensures maximum recovery of the purified product. A solvent pair, consisting of a "soluble" solvent and an "insoluble" (or "anti-solvent") solvent, can also be highly effective.[8][9]
Recommended Solvent Systems:
| Solvent/System | Rationale & Expected Outcome |
| Ethanol (95%) | Good general-purpose solvent. Often yields well-defined, needle-like crystals. |
| Methanol | Similar to ethanol but may require cooling in an ice bath for maximum yield due to slightly higher solubility at room temperature. |
| Hexane / Ethyl Acetate | A versatile solvent pair. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity persists. Clears non-polar impurities effectively. |
| Acetonitrile / Water | A polar solvent pair suitable for removing highly polar impurities.[10] |
Step-by-Step Methodology
-
Dissolution: Place the crude 2-stilbazole (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 20-25 mL of ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until all the solid has just dissolved. Expertise Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (e.g., 0.1 g) of activated carbon and boil for 2-3 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[8]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Subsequently, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity via melting point analysis.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the preferred method for purifying small quantities or for separating 2-stilbazole from impurities with similar solubility but different polarity.[11] This technique utilizes pressure to drive a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), separating compounds based on their differential partitioning between the two phases.[12]
System Selection (Stationary & Mobile Phases)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice. For acid-sensitive compounds, silica gel can be deactivated by pre-flushing the column with the eluent containing 1-3% triethylamine.[13]
-
Mobile Phase (Eluent): The ideal eluent system should provide a retention factor (Rƒ) of 0.25-0.35 for 2-stilbazole on a TLC plate. This Rƒ value ensures good separation without excessively long elution times.
Typical Eluent Systems (to be optimized by TLC):
| System | Ratio (v/v) | Application Notes |
| Hexane : Ethyl Acetate | 9:1 to 7:3 | Excellent starting point. Good for separating less polar impurities. |
| Pentane : Ethyl Acetate | 10:1[14] | A slightly less polar alternative to hexane systems. |
| Dichloromethane | 100% | Can be effective but may lead to slower column execution.[13] |
Workflow and Detailed Methodology
Caption: Standard workflow for flash column chromatography purification.
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel (e.g., 40 g for 1 g of crude material) in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a protective layer of sand on top.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Expertise Note: Dry loading is superior to wet loading as it results in a much sharper initial band, leading to better separation.[13]
-
Elution: Carefully add the eluent to the column and apply gentle pressure using a pump or inert gas line. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate, elute, and visualize under a UV lamp (254 nm) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-(2-phenylethenyl)pyridine.
Protocol 3: Vacuum Distillation
While 2-stilbazole is a solid at room temperature, vacuum distillation is an invaluable technique for purifying its liquid precursors, such as 2-picoline, or related liquid pyridine derivatives.[15] It is also applicable for the final purification of 2-stilbazole itself if it is contaminated with high-boiling oils, though recrystallization is generally preferred. The process separates compounds based on differences in their boiling points at a reduced pressure, which prevents thermal decomposition.[14]
Step-by-Step Methodology
-
Drying (for Precursors): If purifying a precursor like pyridine or picoline, it must be thoroughly dried. Refluxing over and distilling from drying agents like calcium hydride (CaH₂) or potassium hydroxide (KOH) is effective.[15][16][17]
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen or short-path distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Procedure: Place the crude material in the distillation flask with a magnetic stir bar for smooth boiling. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation: Gradually reduce the pressure to the desired level. Slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure. For example, 2-phenylpyridine distills at 140°C/12 mmHg.[15] Discard any initial forerun and stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.
Purity Assessment
After purification, the identity and purity of 2-(2-phenylethenyl)pyridine should be confirmed using one or more of the following analytical techniques:
-
Melting Point: A sharp melting point range (e.g., < 1°C) that matches the literature value is a strong indicator of high purity.
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot. Co-spotting with the starting material can confirm the removal of impurities.
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can detect impurities at levels down to ~1%.
-
HPLC/GC-MS: Quantitative methods to determine purity with high accuracy.
By applying these detailed protocols and understanding the scientific principles behind them, researchers can consistently obtain high-purity 2-(2-phenylethenyl)pyridine essential for demanding research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. THE SYNTHESIS OF <i>ortho</i>-STILBAZOLES (2-STYRYLPYRIDINES) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Crystal structures of two stilbazole derivatives: bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium 4-methoxybenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Phenethenyl)pyridine
Welcome to the technical support center for the synthesis of 2-(2-phenethenyl)pyridine, commonly known as 2-stilbazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. We will explore common pitfalls and provide actionable, field-proven solutions in a direct question-and-answer format.
Introduction to 2-Stilbazole Synthesis
2-Stilbazole and its derivatives are valuable compounds in medicinal and materials chemistry, serving as scaffolds for molecules with antioxidant, antitumor, and anti-inflammatory properties.[1] They are also used in the design of donor-π-acceptor (D-π-A) molecules for functional materials.[2] The synthesis of the C=C double bond that defines the stilbazole structure is the critical step, and its efficiency dictates the overall yield. The most prevalent methods for this transformation include the Wittig reaction (and its Horner-Wadsworth-Emmons variant) and various condensation reactions.[1][3] This guide will focus on troubleshooting these common pathways.
Troubleshooting Guide: Common Synthetic Issues
This section addresses the most frequent and critical problems encountered during the synthesis of this compound.
Question 1: My Wittig (or Horner-Wadsworth-Emmons) reaction is resulting in a very low yield. What are the most likely causes and how can I fix them?
Low yield in an olefination reaction is a classic problem that can almost always be traced back to one of four areas: ylide/carbanion generation, reactant integrity, reaction conditions, or the workup procedure.
A. Inefficient Ylide/Carbanion Generation
The formation of the phosphonium ylide (Wittig) or phosphonate carbanion (HWE) is the heart of the reaction. If this step is inefficient, all subsequent steps will suffer.
-
Underlying Cause: The most common failure point is the base used for deprotonation. The base may be insufficiently strong, or it may have been quenched by atmospheric moisture or impure solvents. For a standard Wittig reaction with an alkyltriphenylphosphonium salt, a very strong base like NaH, n-BuLi, or KHMDS is required.[4] HWE reactions can often proceed with milder bases, but the choice is still critical.[5]
-
Expert Recommendation:
-
Verify Base Potency: Always use a fresh, unopened container of your base or accurately titrate older batches. Sodium hydride (NaH) should be a fine, gray powder; clumps indicate deactivation from moisture.
-
Ensure Anhydrous Conditions: This is non-negotiable. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Even trace amounts of water will preferentially react with your strong base, consuming it before it can deprotonate the phosphonium/phosphonate salt.
-
B. Poor Reactant Integrity
The reaction is only as good as the materials you start with.
-
Underlying Cause: Benzaldehyde is notoriously prone to air oxidation, forming benzoic acid. This acidic impurity can quench the basic ylide/carbanion. Similarly, impurities in your 2-picoline starting material (if preparing the phosphonium salt) or the phosphonium/phosphonate salt itself can interfere with the reaction.
-
Expert Recommendation:
-
Purify the Aldehyde: Distill benzaldehyde under reduced pressure before use to remove benzoic acid. Store it under an inert atmosphere.[6]
-
Check Phosphonium Salt/Phosphonate Purity: If you prepared the salt yourself, ensure it was thoroughly dried and purified. Commercial salts should be stored in a desiccator.
-
C. Suboptimal Reaction Conditions
The interplay of solvent, temperature, and concentration governs the reaction's success.[7]
-
Underlying Cause: The solvent must fully solubilize the reactants at the reaction temperature without reacting with them. Temperature control is crucial; ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, followed by warming to room temperature after the aldehyde is added.
-
Expert Recommendation:
-
Solvent Choice: THF and diethyl ether are standard for Wittig reactions.[8] For HWE reactions, THF or DMF are common. Ensure the solvent is appropriate for the base you are using (e.g., avoid protic solvents).
-
Temperature Control: Follow a well-established thermal profile. Add the base at a controlled temperature, allow sufficient time for deprotonation, and then add the aldehyde slowly, also at a controlled temperature, to manage any exotherm and prevent side reactions like self-condensation.[9]
-
D. Product Loss During Workup & Purification
A successful reaction can still result in a low isolated yield if the purification is inefficient.
-
Underlying Cause: The primary byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), can be very difficult to separate from the desired product due to similar polarity.[10] For HWE reactions, the dialkylphosphate byproduct is water-soluble, making the workup significantly easier.[5]
-
Expert Recommendation:
-
For Wittig Reactions: If your product is non-polar, you can sometimes precipitate the TPPO by adding a non-polar solvent like hexane and filtering. Column chromatography is the most common method, but requires careful solvent system selection to achieve separation.
-
Consider the HWE Reaction: If TPPO removal is a persistent issue, switching to the Horner-Wadsworth-Emmons reaction is a highly recommended strategic change. The phosphate byproduct is easily removed with a simple aqueous wash.[5]
-
Troubleshooting Summary Table: Wittig/HWE Reaction
| Symptom | Potential Cause | Recommended Solution |
| No reaction / Starting material recovered | Inefficient deprotonation | Use fresh, potent base; ensure strictly anhydrous conditions. |
| Degraded aldehyde | Purify benzaldehyde by distillation before use. | |
| Low conversion, complex mixture | Suboptimal temperature | Control temperature carefully, especially during ylide formation and aldehyde addition. |
| Wrong solvent | Use an appropriate anhydrous aprotic solvent (e.g., THF, ether). | |
| Good conversion by TLC, low isolated yield | Difficult TPPO removal (Wittig) | Optimize chromatography, attempt precipitation, or switch to the HWE reaction. |
| Product loss during extraction | Ensure correct pH for extractions; minimize emulsion formation. |
Question 2: I am attempting a direct condensation of 2-picoline with benzaldehyde using acetic anhydride, but the yield is poor. What should I investigate?
Condensation reactions are an attractive, often simpler, alternative to Wittig-type reactions. However, they typically require more forcing conditions and are sensitive to different parameters.[1]
-
Underlying Cause 1: Insufficient Dehydration: This is a condensation reaction, meaning a molecule of water is formed for every molecule of product. According to Le Châtelier's principle, the presence of this water can inhibit the reaction from proceeding to completion. While acetic anhydride serves as both a reactant and a dehydrating agent, its capacity can be overwhelmed.
-
Underlying Cause 2: Suboptimal Temperature: These reactions often have a high activation energy and require significant thermal input to proceed at a reasonable rate. The Perkin reaction, for example, often requires high temperatures.[11]
-
Expert Recommendation: Ensure your reaction is maintained at the specified reflux temperature. If the literature procedure is vague, perform a temperature screen to find the optimal point. Monitor for potential decomposition at higher temperatures.
-
-
Underlying Cause 3: Catalyst/Base Issues: In related condensation reactions like the Knoevenagel, a weak base (e.g., piperidine, pyridine) is used as a catalyst.[9][12] If the catalyst is impure or used in the wrong amount, the reaction will be slow or may not proceed at all.
-
Expert Recommendation: Use a freshly opened or distilled amine base. Optimize the catalyst loading; too much or too little can be detrimental.
-
Troubleshooting Summary Table: Condensation Reaction
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls / Low conversion | Water byproduct inhibiting equilibrium | Use sufficient excess of acetic anhydride or a Dean-Stark trap to remove water. |
| Insufficient reaction temperature | Ensure the reaction is heated to the correct reflux temperature. | |
| Formation of dark polymers/tar | Temperature is too high | Reduce temperature and monitor for product formation vs. decomposition. |
| Reactants are impure | Purify starting materials (2-picoline, benzaldehyde) before use. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the E/Z stereoselectivity of my reaction?
The stereochemical outcome is dictated by the reaction mechanism.
-
Wittig Reaction: For E-alkenes, use a stabilized ylide (one with an electron-withdrawing group on the ylide carbon). For Z-alkenes, use a non-stabilized ylide (e.g., alkyl substituents) under salt-free conditions.[4]
-
Horner-Wadsworth-Emmons: The standard HWE reaction strongly favors the thermodynamically more stable E-isomer. To obtain the Z-isomer, the Still-Gennari modification, which uses electron-withdrawing phosphonates (like trifluoroethyl) and specific conditions (KHMDS, 18-crown-6 in THF at -78 °C), is highly effective.[13]
-
Condensation Reactions: These reactions, like the Knoevenagel, typically yield the more stable E-isomer as the major product.[12]
Q2: My reaction seems to work, but I am struggling to purify the final product. Any tips?
Purification of pyridine-containing compounds can be tricky due to their basicity.
-
Aqueous Workup: Before chromatography, perform an aqueous wash. If you have acidic impurities (like benzoic acid), a wash with a mild base (e.g., NaHCO₃ solution) will remove them. If you have basic impurities, a wash with dilute acid (e.g., 1M HCl) can help, but be aware this may also protonate your product, pulling it into the aqueous layer.
-
Column Chromatography: Silica gel is the standard stationary phase. Because your product is basic, you may see "tailing" of the spot on the column. This can often be suppressed by adding a small amount of a volatile base, like triethylamine (~1%), to your eluent system (e.g., Hexane/Ethyl Acetate/1% TEA).
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents, such as ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.
Q3: Can I monitor the reaction progress easily?
Yes, Thin-Layer Chromatography (TLC) is an indispensable tool.
-
Setup: Use silica gel TLC plates. A good starting eluent is a 4:1 or 3:1 mixture of hexane and ethyl acetate.
-
Visualization: Your product, 2-stilbazole, has a conjugated π-system and should be highly UV-active. You can visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.
-
Analysis: Spot the starting aldehyde, the phosphonium salt/picoline, and the reaction mixture on the same plate. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product.
Visualized Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing issues with your synthesis.
Caption: A logical troubleshooting workflow for low-yield reactions.
Diagram 2: Simplified Wittig Reaction Mechanism
Understanding the key steps helps in diagnosing failures in ylide formation or carbonyl attack.
Caption: Key intermediates in the Wittig reaction pathway.
References
- 1. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. delval.edu [delval.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, offering practical, field-proven insights and troubleshooting strategies. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth, evidence-based guidance to optimize your reaction conditions and overcome common experimental hurdles.
Section 1: General Troubleshooting for Pyridine Synthesis
This section addresses common issues applicable to various pyridine synthesis methodologies.
FAQ 1: My pyridine synthesis is resulting in a low yield. What are the general parameters I should investigate?
Low yields are a frequent challenge in pyridine synthesis and can often be attributed to several key factors. A systematic approach to optimizing your reaction is crucial.
Possible Causes & Optimization Strategies:
-
Suboptimal Reaction Temperature: Temperature is a critical kinetic parameter. Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product, while temperatures that are too low may result in an incomplete reaction.[3] It is advisable to screen a range of temperatures to identify the optimal conditions for your specific transformation.[4]
-
Inappropriate Solvent Choice: The solvent plays a significant role in reactant solubility, reaction kinetics, and even the reaction pathway.[5][6] The polarity and protic/aprotic nature of the solvent can dramatically influence the outcome. For instance, in some multicomponent reactions for pyridine synthesis, changing the solvent from ethanol to acetonitrile has been shown to enable the direct synthesis from sterically hindered aldehydes.[5]
-
Catalyst Inefficiency: For catalyzed reactions, the choice of catalyst, its activity, and loading are paramount.[7] Ensure your catalyst is active and consider screening different catalysts and loadings. For example, in the Hantzsch synthesis, p-toluenesulfonic acid (PTSA) has been used effectively.[8][9]
-
Purity of Starting Materials: The purity of your reactants is a crucial, yet often overlooked, factor.[4][6] Impurities can act as catalyst poisons or participate in side reactions, leading to complex mixtures and difficult purification. Always ensure your starting materials are of high purity, and purify them if necessary before use.[4][6]
-
Inefficient Work-up and Purification: Product loss during extraction and purification can significantly impact the final yield. The basic nature of the pyridine ring can sometimes cause issues during chromatographic purification on silica gel, such as tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[10]
FAQ 2: I'm observing a significant amount of side products. How can I improve the selectivity of my reaction?
Poor selectivity is a common culprit for low yields in pyridine synthesis.[11]
Strategies to Enhance Selectivity:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reaction pathways. Adjusting the temperature may favor the formation of the desired product.[11]
-
Modify the Order of Reagent Addition: In multicomponent reactions, the sequence of adding reagents can be critical.[11] For unsymmetrical products, pre-forming an intermediate, such as a Knoevenagel condensation product or an enamine, before the final cyclization step can prevent the formation of undesired isomers.[9]
-
Adjust Stoichiometry: Carefully controlling the molar ratios of your reactants can minimize side reactions.[11]
Troubleshooting Workflow: A General Approach
Here is a generalized workflow for troubleshooting common issues in pyridine synthesis.
Caption: A systematic workflow for troubleshooting common issues in pyridine synthesis.
Section 2: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[8] However, the traditional one-pot method can suffer from harsh conditions, long reaction times, and low yields.[8]
FAQ 3: My Hantzsch synthesis is giving a very low yield. What are the most common causes and how can I fix them?
Common Causes and Modern Solutions:
-
Inefficient Reaction Conditions: The classical approach often involves refluxing in ethanol, which can be inefficient.[9]
-
Troubleshooting: Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution, which has been reported to significantly improve yields to over 96%.[8][9] Microwave-assisted synthesis is another excellent alternative that can lead to high yields (82-94%), pure products, and drastically reduced reaction times (2-7 minutes).[11]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the pyridine product.[11] Incomplete oxidation is a common reason for low yields.
-
Troubleshooting: While classical oxidants like nitric acid, KMnO₄, and CrO₃ are used, they can generate side products and lead to difficult workups.[11] Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water as a solvent has proven effective.[8]
-
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to the formation of unexpected products.[8]
Data Summary: Optimization of Hantzsch Synthesis
| Parameter | Traditional Method | Optimized Method | Yield (%) | Reference |
| Catalyst | None | p-Toluenesulfonic acid (PTSA) | >90 | [8][9] |
| Energy Source | Conventional Heating (Reflux) | Ultrasonic Irradiation | 96 | [8] |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | 82-94 | [11] |
| Solvent | Ethanol | Aqueous Micelles | >90 | [8] |
| Oxidizing Agent | Nitric Acid, KMnO₄ | Ferric Chloride, MnO₂ | High | [8] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general guideline for a microwave-assisted Hantzsch synthesis.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).[11]
-
Solvent: Add a suitable solvent such as ethanol (3-5 mL).[11]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Section 3: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from the condensation of enamines with ethynylketones.[12] A key challenge with this method is the often high temperatures required for the final cyclodehydration step.[12]
FAQ 4: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I optimize this?
Strategies for Milder Bohlmann-Rahtz Conditions:
-
Acid Catalysis: The use of an acid catalyst can significantly lower the temperature required for the cyclodehydration step.[12] Brønsted acids like acetic acid have been shown to be effective.[12] A mixture of toluene and acetic acid (5:1) can facilitate a one-pot synthesis in good to excellent yields.[12]
-
Solid Acid Catalysts: For easier work-up and to tolerate sensitive functional groups like tert-butyl esters, a solid acid catalyst such as Amberlyst-15 ion exchange resin can be employed.[12][13]
Reaction Scheme: Bohlmann-Rahtz Synthesis Optimization
Caption: Comparison of traditional and acid-catalyzed Bohlmann-Rahtz synthesis conditions.
Section 4: Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4][14]
FAQ 5: I'm getting a low yield in my Kröhnke pyridine synthesis. What should I check first?
Troubleshooting Guide for Low Yields in Kröhnke Synthesis:
-
Purity of Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.[4] It is highly recommended to purify these materials before use.
-
Reaction Parameters:
-
Temperature: The reaction is typically run at elevated temperatures, but should not exceed 140°C.[4] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[4]
-
Reaction Time: Prolonged reaction times can lead to product decomposition. Monitor the reaction progress by TLC to determine the optimal time.[4]
-
Solvent: Glacial acetic acid and methanol are common solvents.[4] However, solvent-free conditions have also been reported to give excellent yields.[4]
-
-
Side Reactions: Self-condensation of the α,β-unsaturated carbonyl compound can be a competing reaction, especially at higher temperatures. This can be minimized by controlled addition of reagents and temperature optimization.[4]
Experimental Protocol: Solvent-Free Kröhnke Pyridine Synthesis
This protocol is adapted from a reported solvent-free procedure.[4]
-
Reactant Mixture: Grind a mixture of the chalcone (α,β-unsaturated carbonyl compound, 1.0 mmol) and ammonium acetate (5.0 mmol) in a mortar and pestle.[4]
-
Heating: Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring the reaction by TLC.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Add water to the solidified mass and filter the solid product. Wash the solid with water and then with a small amount of cold ethanol.[4]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[4]
Section 5: Modern Catalytic Approaches
Recent advances have introduced a variety of catalytic systems to improve the efficiency and sustainability of pyridine synthesis.[7]
FAQ 6: What are some modern catalytic methods that can improve my pyridine synthesis?
Overview of Modern Catalytic Systems:
-
Homogeneous and Heterogeneous Catalysts: A wide range of catalysts, including acidic and basic catalysts, nanocatalysts, ionic liquids, and transition metal complexes, have been employed for pyridine synthesis.[7]
-
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly protocols. This includes the use of water as a solvent, solvent-free reactions, and the use of recyclable catalysts.[8][15] Ceric ammonium nitrate (CAN) has been used as an efficient catalyst for the Hantzsch synthesis under solvent-free, room temperature conditions.[15]
-
Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic reactions.[10] Microwave-assisted flow synthesis has been successfully applied to both the Bohlmann-Rahtz and Hantzsch syntheses.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyridine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and unexpected side reactions that can arise during your research. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in mechanistic principles to help you not only solve problems but also understand their root causes.
Part 1: Troubleshooting Condensation & Cyclization Reactions
Condensation reactions like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses are foundational methods for building the pyridine core.[1] However, their multi-component nature can often lead to a complex mixture of products and yield-reducing side reactions.
FAQ 1: My Hantzsch synthesis resulted in a low yield of the final pyridine product after oxidation. What are the likely causes and how can I fix it?
This is a classic issue in Hantzsch synthesis. The problem often lies in one of two areas: the initial condensation to form the 1,4-dihydropyridine (1,4-DHP) or the subsequent aromatization step.[2][3]
Underlying Cause: Inefficient Aromatization
The initial product of the Hantzsch reaction is a 1,4-DHP, or "Hantzsch ester," which must be oxidized to the aromatic pyridine.[2][4] Using harsh traditional oxidants can lead to degradation and the formation of side products, ultimately lowering your isolated yield.[2]
Troubleshooting & Optimization:
-
Confirm 1,4-DHP Formation: Before troubleshooting the oxidation, confirm the intermediate was formed successfully. The 1,4-DHP is often stable enough to be isolated and characterized. If the DHP yield is low, the issue is with the initial condensation (see below).
-
Evaluate Your Oxidant: Strong oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) can be too aggressive.[2] Consider switching to a milder, more selective oxidant.
-
Incomplete Reaction: The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions, which may lead to side product formation and incomplete conversion.[5]
Table 1: Comparison of Oxidizing Agents for Hantzsch Aromatization
| Oxidant | Typical Conditions | Advantages | Disadvantages & Common Side Products |
| Nitric Acid (HNO₃) | Reflux in acetic acid | Inexpensive, potent | Harshly acidic, can cause nitration of sensitive groups, decomposition of product.[2] |
| KMnO₄, CrO₃ | Various solvents | Strong, effective for robust substrates | Stoichiometric, generates heavy metal waste, can over-oxidize or cleave functional groups.[2] |
| FeCl₃ | Reflux in solvent | Can be used in one-pot syntheses | Can be difficult to remove from the final product, may require specific workup.[2] |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Reflux in toluene or dioxane | High yielding, mild conditions | Expensive, requires careful purification to remove hydroquinone byproduct. |
| Air/O₂ with Catalyst | Bubbling air through solution with a catalyst (e.g., activated carbon, MnO₂) | "Green" oxidant, mild | Can be slow, catalyst-dependent, may not be suitable for all substrates. |
Protocol: Mild Aromatization of a Hantzsch 1,4-Dihydropyridine using DDQ
-
Dissolution: Dissolve your crude or purified 1,4-dihydropyridine (1.0 equiv.) in anhydrous toluene (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Reagent Addition: Add DDQ (1.1 equiv.) to the solution. The mixture will likely turn dark.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. The hydroquinone byproduct (DDQH₂) will often precipitate. Filter the mixture through a pad of celite, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure pyridine product.
FAQ 2: I'm attempting a Bohlmann-Rahtz synthesis, but the reaction is sluggish and requires very high temperatures, leading to decomposition. How can I improve this?
The high temperature required for the final cyclodehydration step is a significant drawback of the classical Bohlmann-Rahtz synthesis.[6] This thermal stress can cause decomposition, especially with sensitive substrates.
Underlying Cause: High Activation Energy for Cyclodehydration
The uncatalyzed intramolecular cyclization and dehydration of the aminodiene intermediate has a high activation energy barrier.
Troubleshooting & Optimization:
The key is to use a catalyst to lower the temperature required for this step. Both Brønsted and Lewis acids have been shown to be effective.[6][7]
-
Brønsted Acid Catalysis: Adding a small amount of a Brønsted acid can dramatically lower the reaction temperature. Acetic acid is a common and effective choice.[6]
-
Lewis Acid Catalysis: For substrates sensitive to strong acids, Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can promote the cyclization under milder conditions.[7]
-
Solid Acid Catalysts: Using an ion-exchange resin like Amberlyst-15 simplifies workup, as the catalyst can be filtered off. This is particularly useful for substrates with acid-sensitive groups like tert-butyl esters.[6]
Workflow: Optimizing the Bohlmann-Rahtz Cyclodehydration
Caption: Troubleshooting workflow for Bohlmann-Rahtz cyclodehydration.
Part 2: Overcoming Challenges in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings. However, the Lewis basic nitrogen atom in the pyridine substrate presents a unique and significant challenge: catalyst poisoning.[8]
FAQ 3: My Suzuki coupling with a 2-halopyridine substrate is failing (low or no conversion). What is happening to my catalyst?
This is a classic example of the "2-pyridyl problem." The nitrogen atom at the 2-position is perfectly positioned to chelate to the palladium center, forming a stable, inactive complex and effectively halting the catalytic cycle.
Underlying Cause: Catalyst Poisoning
The lone pair of electrons on the pyridine nitrogen acts as a ligand, binding strongly to the palladium catalyst. This prevents the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination, from occurring.[8]
Caption: Catalyst poisoning by a 2-substituted pyridine substrate.
Troubleshooting & Optimization:
The goal is to destabilize the pyridine-palladium interaction or make the catalyst less susceptible to it.
-
Switch to a Bulkier Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are essential.[8] Their large size physically blocks the pyridine nitrogen from coordinating to the palladium center.
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts ensure the efficient generation of the active Pd(0) species, which can sometimes outperform in-situ generated catalysts in these challenging reactions.[8]
-
Modify the Substrate: Temporarily masking the nitrogen's lone pair is a powerful strategy. Converting the pyridine to a pyridine N-oxide reduces its coordinating ability. The N-oxide can be easily removed in a subsequent step.[9]
-
Increase Catalyst Loading: While not ideal for cost or atom economy, increasing the catalyst loading can sometimes provide enough active sites to achieve a reasonable yield, even with partial poisoning.[9]
FAQ 4: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. How can I suppress this side reaction?
Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common byproduct in Suzuki reactions, often promoted by the presence of oxygen.[10][11] It occurs when two molecules of the boronic acid reagent couple with each other instead of with the halide partner.
Underlying Cause: Oxidation of Pd(0) to Pd(II)
The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[12] This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[13]
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Standard procedure involves several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). A subsurface sparge with inert gas is even more effective.[13]
-
Use a Pd(0) Source: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can be a source of side reactions. Switching to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes minimize homocoupling.[14]
-
Add a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help "scavenge" any Pd(II) that forms from oxidation without interfering with the main catalytic cycle.[13]
-
Control Reagent Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common, but a large excess can increase the statistical likelihood of homocoupling. Optimize the ratio for your specific system.
References
- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(2-Phenethenyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the fluorescent properties of 2-(2-Phenethenyl)pyridine (PVP), also known as 2-stilbazole. Our goal is to provide a comprehensive resource for troubleshooting common experimental challenges and systematically improving the fluorescence quantum yield (ΦF) of this versatile fluorophore.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My this compound (PVP) sample is barely fluorescent in solution. What is the primary reason for its low quantum yield?
A1: The low fluorescence quantum yield of trans-PVP in solution is primarily due to efficient non-radiative decay pathways that compete with fluorescence. The main culprit is the photoinduced trans-cis isomerization around the central ethylene double bond. Upon excitation, the molecule can twist into a perpendicular geometry, from which it can relax back to the ground state without emitting a photon. This process, along with other internal conversion mechanisms, is often much faster than the rate of radiative decay (fluorescence), leading to significant quenching.[1]
Q2: How does the solvent environment impact the fluorescence of PVP?
A2: The solvent plays a critical role in dictating the fluorescence quantum yield of PVP through several mechanisms:
-
Polarity: Polar solvents can stabilize the excited state of PVP, often leading to a red-shift (bathochromic shift) in the emission spectrum. This stabilization can sometimes influence the energy barriers for non-radiative decay pathways.[2]
-
Viscosity: Increasing the solvent viscosity physically restricts the intramolecular rotation required for trans-cis isomerization. By hindering this major non-radiative decay route, more viscous solvents can dramatically increase the fluorescence quantum yield.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the pyridine nitrogen. This interaction can alter the energy levels of the excited states and may either enhance or quench fluorescence depending on the specific electronic effects.
Q3: Can pH be used to modulate the fluorescence quantum yield of PVP?
A3: Absolutely. The pyridine nitrogen in PVP is basic and can be protonated in acidic conditions. Protonation generally leads to a significant increase in the fluorescence quantum yield.[3] This is because the positive charge on the protonated nitrogen alters the electronic structure of the molecule, making the radiative decay pathway (fluorescence) more favorable compared to non-radiative pathways. This effect is often accompanied by a notable red-shift in the emission spectrum.
Q4: What is Aggregation-Induced Emission (AIE), and is it relevant for PVP?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule that is weakly fluorescent in a dilute solution becomes highly emissive upon forming aggregates or in the solid state.[1][2] This effect is typically observed in molecules with rotatable components, like the phenyl and pyridyl rings in PVP. In solution, these rings can rotate and vibrate freely, dissipating absorbed energy non-radiatively. In an aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy as light, thus "turning on" fluorescence.[4] While PVP itself is not a classic AIE-gen, the principle of restricting intramolecular motion is the key to enhancing its fluorescence. Inducing aggregation by adding a poor solvent (like water to a THF or DMSO solution) is a key experiment to test for AIE behavior.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Efficient Non-Radiative Decay: Trans-cis isomerization is the dominant quenching pathway. | Increase Solvent Viscosity: Perform measurements in a more viscous solvent like glycerol or ethylene glycol to restrict bond rotation. |
| 2. Inappropriate Solvent: The solvent polarity may be promoting non-radiative decay. | Conduct a Solvent Screen: Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, methanol) to find an optimal environment. | |
| 3. Concentration Quenching: At high concentrations, molecules can form non-emissive aggregates (Aggregation-Caused Quenching, ACQ). | Dilute the Sample: Prepare a dilution series to find a concentration where fluorescence intensity is maximal (typically in the low micromolar range). | |
| Inconsistent/Drifting Fluorescence Intensity | 1. Photodegradation: The molecule may be degrading under prolonged exposure to the excitation light. | Minimize Light Exposure: Use the lowest effective excitation power and shortest possible acquisition times. Use fresh samples for each measurement. |
| 2. Temperature Fluctuations: Fluorescence is highly temperature-dependent. | Use a Temperature-Controlled Cuvette Holder: Maintain a constant and recorded temperature (e.g., 25 °C) for all measurements to ensure reproducibility.[5][6] | |
| 3. pH Drift: Contamination from glassware or absorption of atmospheric CO₂ can alter the pH of unbuffered solutions. | Use a Buffered Solution: If working in aqueous media, use a suitable buffer (e.g., PBS, Tris) to maintain a stable pH. | |
| Emission Spectrum Shifts Unexpectedly | 1. Solvatochromism: The emission wavelength of PVP is sensitive to solvent polarity. | Document Solvent Polarity: This is an intrinsic property. Use the shift to your advantage to probe the local environment, but ensure consistent solvent composition for reproducible results. |
| 2. Protonation/Deprotonation: The sample pH is not controlled. | Perform a pH Titration: Systematically measure the fluorescence spectrum across a range of pH values to characterize the behavior of the neutral and protonated forms of PVP. (See Protocol 2). |
Experimental Protocols & Methodologies
Protocol 1: Relative Fluorescence Quantum Yield (ΦF) Measurement
This protocol describes the most common method for determining ΦF by comparing the fluorescence of PVP to a well-characterized standard.
1. Selection of a Quantum Yield Standard:
-
Choose a standard that absorbs and emits in a similar wavelength range as your PVP sample.
-
Common standards include:
2. Preparation of Solutions:
-
Prepare a stock solution of the standard and your PVP sample in the desired solvent.
-
Create a series of dilutions for both the standard and the sample. It is crucial that the absorbance of each solution at the excitation wavelength is kept below 0.1 to prevent inner filter effects.
3. Spectroscopic Measurements:
-
Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the standard and the sample. Record the absorbance value at the chosen excitation wavelength.
-
Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution. Use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.
4. Calculation of Quantum Yield:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
Calculate the slope (Gradient) of each line.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)
Where:
-
Φstd is the known quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively.[8]
-
Protocol 2: Fluorometric pH Titration
This protocol allows for the systematic investigation of the effect of protonation on PVP fluorescence.
1. Sample Preparation:
-
Prepare a stock solution of PVP in a solvent that is miscible with water (e.g., DMSO or ethanol).
-
In a series of cuvettes, prepare solutions containing a constant, low concentration of PVP (e.g., 10 µM) in a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer or a series of buffers (e.g., citrate, phosphate, borate) can be used.
2. Spectroscopic Measurements:
-
For each buffered solution, measure the fluorescence emission spectrum at a fixed excitation wavelength.
-
Record the peak fluorescence intensity at the emission maximum.
3. Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH.
-
The resulting sigmoidal curve can be fitted to determine the apparent pKa of the excited state, which represents the pH at which the fluorescence change is half-maximal. This plot will clearly demonstrate the pH range in which fluorescence is enhanced.
Protocol 3: Investigating Aggregation-Induced Emission (AIE)
This protocol is designed to determine if restricting intramolecular motion through aggregation enhances the fluorescence of PVP.
1. Solution Preparation:
-
Prepare a stock solution of PVP in a good solvent where it is highly soluble and weakly fluorescent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)).
-
Prepare a series of sample vials or cuvettes. In each, place a fixed volume of the PVP stock solution.
2. Inducing Aggregation:
-
To each vial, add increasing amounts of a poor solvent (an "anti-solvent"), such as water. This will create a series of solutions with varying water fractions (fw), for example, from 0% to 90%.
-
Gently mix the solutions. Aggregation may be visible as a slight turbidity at high water fractions.
3. Fluorescence Measurement:
-
Measure the fluorescence spectrum for each solution in the series, using a constant excitation wavelength.
4. Data Analysis:
-
Plot the peak fluorescence intensity against the water fraction (fw). A significant increase in fluorescence intensity at higher water fractions is a strong indicator of Aggregation-Induced Emission or Aggregation-Induced Emission Enhancement (AIEE).
Visualizing Key Concepts and Workflows
To further clarify the principles discussed, the following diagrams illustrate the core photophysical pathways and a recommended experimental workflow.
Caption: Jablonski diagram for PVP illustrating the competition between fluorescence and non-radiative decay pathways.
Caption: Systematic workflow for troubleshooting and improving the quantum yield of this compound.
References
- 1. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Phenylethyl)pyridine | C13H13N | CID 75028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Difficult-to-Separate Isomers of 2-(2-Phenethenyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing the geometric isomers of 2-(2-Phenethenyl)pyridine, commonly known as 2-stilbazole. The presence of a carbon-carbon double bond results in two isomers, (E) and (Z), which often exhibit very similar physical properties, making their separation a significant challenge in synthesis, purification, and drug development workflows. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you successfully navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and separation of this compound isomers in a direct question-and-answer format.
Section 1: Isomer Identification and Characterization
Q1: How can I confirm the presence of both (E) and (Z) isomers in my synthesized batch?
A1: A combination of spectroscopic methods is the most reliable approach.
-
¹H NMR Spectroscopy: This is the most definitive method. The vinyl protons of the (E) and (Z) isomers will have different chemical shifts and, most importantly, different coupling constants (J-values). The (E)-isomer typically displays a larger coupling constant (usually >15 Hz) for the vinyl protons due to their trans relationship, while the (Z)-isomer shows a smaller coupling constant (usually <12 Hz) for the cis protons.
-
HPLC-UV/DAD: Analytical High-Performance Liquid Chromatography (HPLC) using a C18 column can often resolve the two isomers.[1] A Diode Array Detector (DAD) is useful as the isomers may have slightly different UV absorption maxima (λ-max).[2]
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the isomers based on their differential interaction with the column's stationary phase, and the mass spectrometer will confirm they have the same mass.[3]
Q2: My pure (Z)-isomer appears to be converting to the (E)-isomer during analysis or storage. What is happening and how can I prevent it?
A2: This is a classic case of isomerization, which can be induced by light (photoisomerization) or heat. The (E)-isomer is generally the more thermodynamically stable form.
-
Causality: The π-bond of the alkene is susceptible to cleavage and reformation when exposed to energy (UV light or heat), allowing rotation around the central C-C single bond before the π-bond reforms. This process often leads to a thermodynamic equilibrium favoring the more stable (E)-isomer.[4][5]
-
Troubleshooting & Prevention:
-
Work in the Dark: Handle samples under amber or red light to minimize exposure to UV radiation. Use amber vials for storage and analysis.
-
Temperature Control: Store samples at low temperatures (-20°C is recommended for long-term storage). Avoid excessive heating during solvent evaporation; use a rotary evaporator at low temperatures and pressures.
-
Avoid Acidic Conditions: Strong acids can catalyze isomerization. Ensure your solvents and chromatographic mobile phases are neutral or buffered if this is a concern.[6]
-
Section 2: Chromatographic Separation
Q3: My standard silica gel column chromatography provides very poor separation of the isomers. Why is this happening?
A3: The (E) and (Z) isomers of 2-stilbazole have very similar polarities. The primary interaction with silica gel is adsorption via polar functional groups. Since both isomers contain the same pyridine and phenyl groups, their affinity for the silica surface is nearly identical, leading to co-elution. While traditional methods often fail, modifications can be made.[7]
Q4: How can I improve my HPLC separation on a C18 column? The peaks are barely resolved.
A4: Optimizing HPLC separation requires a multi-parameter approach. E/Z isomers can often be separated on conventional phases like C18 because they differ in their physical characteristics.[1][8]
-
Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic method with a lower percentage of organic solvent can increase retention and improve resolution.
-
pH Adjustment: The pyridine nitrogen is basic. Operating at a higher pH (e.g., pH 9.5) can suppress its protonation, altering the molecule's overall polarity and interaction with the C18 stationary phase. This can dramatically improve separation for certain challenging isomers.[1][8]
-
Use of Metal Ions: Incorporating silver ions (e.g., from AgNO₃) into the mobile or stationary phase can significantly enhance separation. Silver ions form reversible π-complexes with the double bond, and the stability of these complexes often differs between the (E) and (Z) isomers, leading to differential retention.[9][10]
-
Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing differential interactions with the stationary phase.
Q5: I need to perform a preparative scale separation. Is HPLC the only option?
A5: While preparative HPLC is a powerful tool, it can be expensive and time-consuming. Two excellent alternatives for larger scales are:
-
Silver-Impregnated Silica Gel Chromatography: This is a highly effective and classical method for separating compounds with double bonds.[10] You can either purchase pre-made media or prepare it in the lab. The differential π-complexation with silver ions provides a strong basis for separation.
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[7] It eliminates solid stationary phases, preventing irreversible adsorption and offering high loading capacity and scalability. Finding a suitable biphasic solvent system where the isomers have different partition coefficients is key.[7]
Section 3: Alternative and Advanced Techniques
Q6: Can I use crystallization to separate the isomers?
A6: Fractional crystallization is a viable but often challenging method. Its success depends on the isomers having significantly different solubilities in a particular solvent system and a favorable phase diagram.
-
Key Principles: The goal is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature. A supersaturated solution is prepared at a higher temperature and then slowly cooled to induce crystallization of the less soluble isomer, leaving the more soluble one in the mother liquor.
-
Challenges: Co-crystallization, where both isomers crystallize together, is a common problem. The process often requires multiple recrystallization steps to achieve high purity and can lead to significant yield loss. This method is highly empirical and requires extensive screening of solvents and conditions.[11]
Q7: Is it possible to selectively convert the undesired isomer into the desired one instead of separating them?
A7: Yes, this is an elegant strategy known as photochemical isomerization . If your desired product is the thermodynamically more stable (E)-isomer, you can irradiate a solution of the (E/Z) mixture with a specific wavelength of light, often in the presence of a photosensitizer or a catalyst, to drive the conversion of the (Z)-isomer to the (E)-isomer.[4][12] This process establishes a photostationary state, which can be manipulated by changing the wavelength of light.[2] This can be more economical on a large scale than preparative chromatography.
Workflow & Decision-Making Diagrams
The following diagrams illustrate logical workflows for troubleshooting and method selection.
Caption: Troubleshooting workflow for separating 2-stilbazole isomers.
Caption: Decision tree for selecting an appropriate isomer separation method.
Detailed Experimental Protocols
Protocol 1: Preparative HPLC Separation on a C18 Column
This protocol outlines a general approach for separating (E) and (Z) isomers of 2-stilbazole using a reversed-phase C18 column.
-
System Preparation:
-
Column: C18 semi-preparative or preparative column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Alternative High-pH Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5.
-
Equilibrate the column with the starting mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., Methanol or DMSO). Ensure the sample solvent is miscible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Injection: Inject the prepared sample onto the column. The loading amount will depend on the column dimensions (e.g., 50-200 mg for a 20 mm ID column).
-
Gradient: Start with an analytical-scale run to determine optimal conditions. A typical starting gradient for a preparative run might be:
-
0-5 min: 30% B
-
5-40 min: 30% to 80% B (linear gradient)
-
40-45 min: 80% B (hold)
-
45-50 min: 80% to 30% B (return to initial)
-
-
Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both isomers absorb (e.g., 280 nm or 320 nm).
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the resolved peaks.
-
Analyze the purity of each collected fraction by analytical HPLC or ¹H NMR.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Analysis of Isomer Ratio by ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the isomer mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure the spectral width covers the entire proton chemical shift range (e.g., 0-12 ppm).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration and Calculation:
-
Identify the distinct vinyl proton signals for the (E) and (Z) isomers. These are typically well-resolved doublets in the 6.5-8.0 ppm region.
-
Integrate a non-overlapping signal for the (E)-isomer (Integral_E).
-
Integrate the corresponding non-overlapping signal for the (Z)-isomer (Integral_Z).
-
Calculate the isomer ratio:
-
% (E)-isomer = [Integral_E / (Integral_E + Integral_Z)] * 100
-
% (Z)-isomer = [Integral_Z / (Integral_E + Integral_Z)] * 100
-
-
Data Summary Tables
Table 1: Comparison of Potential Chromatographic Separation Strategies
| Method | Stationary Phase | Principle of Separation | Scale | Advantages | Disadvantages |
| Reversed-Phase HPLC | C18 Silica | Differential hydrophobic interactions.[1] | Analytical to Prep | High resolution, reproducible. | High cost, solvent consumption. |
| Ag-Impregnated Silica | AgNO₃ on Silica Gel | Differential π-complexation with Ag⁺ ions.[10] | Prep to Pilot | Highly effective for C=C isomers, lower cost. | Media preparation, potential Ag leaching. |
| CPC | None (Liquid-Liquid) | Differential partition coefficients.[7] | Prep to Industrial | High loading, no irreversible adsorption, scalable. | Requires solvent system development. |
Table 2: Typical Spectroscopic Data for 2-Stilbazole Isomers
| Isomer | ¹H NMR Vinyl Protons (J-value) | UV-Vis (λ-max) | General Notes |
| (E)-isomer | ~7.0-8.0 ppm, J ≈ 16 Hz | Typically longer wavelength (e.g., ~320 nm) | More thermodynamically stable. Often appears as the major product in thermal reactions. |
| (Z)-isomer | ~6.5-7.5 ppm, J ≈ 11 Hz | Typically shorter wavelength (e.g., ~300 nm) | Less stable, sterically hindered. Can be enriched via photochemical isomerization.[5] |
Note: Exact chemical shifts and λ-max values are solvent-dependent and should be determined empirically.
References
- 1. ymc.eu [ymc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. hub.rotachrom.com [hub.rotachrom.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(2-Phenylethenyl)pyridine for Device Applications
Welcome to the technical support center for 2-(2-Phenylethenyl)pyridine, also known as 2-Stilbazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile molecule in their device applications. As a molecule combining the properties of stilbene and pyridine, it offers unique optoelectronic characteristics but also presents specific stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve robust, reliable device performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 2-(2-Phenylethenyl)pyridine.
Q1: What is the primary cause of 2-(2-Phenylethenyl)pyridine degradation?
A: The primary degradation pathways stem from its stilbene-like core. The central carbon-carbon double bond (C=C) is susceptible to two main degradation processes: 1) Photo-isomerization , where the stable trans-isomer converts to the thermodynamically less stable cis-isomer upon exposure to light (especially UV), and 2) Photo-oxidation , where the double bond reacts with oxygen, particularly singlet oxygen, leading to the formation of oxetanes and other decomposition products that disrupt conjugation and device performance.[1] The pyridine ring can also be susceptible to moisture and pH changes.[2][3]
Q2: How should I properly store 2-(2-Phenylethenyl)pyridine powder and solutions?
A: Proper storage is the first line of defense against degradation. Both the solid powder and its solutions are sensitive to light, air (oxygen and moisture), and heat.[4][5][6]
| Form | Storage Condition | Rationale |
| Solid Powder | Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., Argon or Nitrogen) at low temperature (2-8 °C). | Prevents exposure to light, oxygen, and moisture, which initiate degradation pathways.[4][7] |
| Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, use degassed anhydrous solvents and store in a sealed vial with a septum under an inert atmosphere, protected from light and refrigerated. | Solvated molecules are often more susceptible to degradation. Minimizing storage time in solution is critical. |
Q3: My device performance degrades rapidly when tested in ambient air. What is the most likely cause?
A: Rapid degradation in ambient air is a classic sign of environmental instability, common to many organic electronic materials.[8][9][10] The primary culprits are moisture (H₂O) and oxygen (O₂) . These molecules can permeate the active layers of your device, leading to chemical reactions that create charge traps, quench excitons, and ultimately cause device failure.[8][10] This underscores the critical need for effective device encapsulation.[11][12]
Q4: Can the cis-isomer of 2-(2-Phenylethenyl)pyridine be used in devices?
A: While the trans-isomer is generally more stable and planar, leading to better electronic properties, the cis-isomer can form during synthesis or through photo-isomerization.[1] The cis-isomer's non-planar structure typically disrupts the π-conjugation, leading to poorer charge transport and altered photophysical properties. For consistent and optimal device performance, it is crucial to use the pure trans-isomer and prevent its isomerization during device fabrication and operation.[13]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Guide 1: Inconsistent Performance in Freshly Fabricated Devices
Issue: You observe significant variations in performance (e.g., efficiency, mobility, brightness) across a batch of newly fabricated devices, even before long-term stability testing.
Root Cause Analysis: This issue typically points to inconsistencies in material handling, processing environment, or purification. The stability of 2-(2-Phenylethenyl)pyridine is highly sensitive to its immediate chemical and physical environment.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent initial device performance.
Detailed Protocols & Explanations
Step 1: Verify Material Purity
-
Protocol: Before use, confirm the purity of your 2-(2-Phenylethenyl)pyridine batch using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Look for the presence of the cis-isomer or residual synthesis reagents.
-
Causality: Impurities, even at low concentrations, can act as charge traps or quenching sites within the device's active layer, leading to unpredictable and degraded performance. The synthesis of stilbazole derivatives can sometimes result in isomeric mixtures if not carefully controlled.[14]
Step 2: Control the Processing Environment
-
Protocol: All steps involving the handling of 2-(2-Phenylethenyl)pyridine solutions and film deposition should be performed in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox. Maintain oxygen and moisture levels below 1 ppm.
-
Causality: The molecule's susceptibility to oxidation means that even brief exposure to ambient air can initiate degradation.[1] Pyridine-containing polymers have been shown to be more resistant to oxidation, which contributes to longer device lifetimes, but this inherent stability should not preclude careful handling.[15]
Step 3: Use High-Quality Solvents
-
Protocol: Use fresh, anhydrous, HPLC-grade solvents. Before use, degas the solvent by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Causality: Protic solvents or dissolved water can interact with the pyridine nitrogen, altering the material's electronic properties.[2] Dissolved oxygen is a primary reactant in the photo-oxidation degradation pathway.[1]
Guide 2: Rapid Device Degradation Under Operation or Storage
Issue: Devices show good initial performance but degrade quickly (e.g., drop in brightness, efficiency) during operation (under electrical bias or light exposure) or even during storage in the dark.
Root Cause Analysis: This points to extrinsic degradation factors (environmental attack) or intrinsic material instability under operational stress (photochemical, thermal, or electrical). The most effective mitigation strategy is robust encapsulation.[10][16]
Key Degradation Pathways of 2-(2-Phenylethenyl)pyridine
Caption: Primary degradation pathways for 2-(2-Phenylethenyl)pyridine.
Protocol: Implementing a Multi-Layer Encapsulation Strategy
Encapsulation is the most critical step for ensuring the long-term stability of devices using sensitive organic materials.[8][11][12] A multi-layered approach is often most effective.
Step 1: Inorganic Barrier Layer Deposition
-
Protocol: Immediately after device fabrication and inside a vacuum-integrated glovebox system, deposit a thin (50-100 nm) inorganic barrier layer. Common methods include Plasma-Enhanced Chemical Vapor Deposition (PECVD) for SiOₓ or SiNₓ, or Atomic Layer Deposition (ALD) for Al₂O₃.[11]
-
Causality: These inorganic layers are dense and provide an excellent primary barrier against moisture and oxygen permeation.[8] ALD, in particular, can create highly conformal, pinhole-free films, which is ideal for flexible and sensitive devices.
Step 2: Polymer Buffer Layer Deposition
-
Protocol: Over the inorganic layer, deposit a thicker (1-2 µm) polymer layer. Parylene, deposited via Chemical Vapor Deposition (CVD), is an excellent choice. Alternatively, a UV-curable epoxy can be applied and cured in an inert atmosphere.
-
Causality: The polymer layer serves two purposes. First, it planarizes the surface and decouples the device from mechanical stress. Second, it covers any pinholes or defects that may be present in the thin inorganic layer, creating a more "tortuous path" for permeating gas molecules.[8] A hybrid approach combining inorganic and organic layers has proven highly effective.[11]
Step 3: Final Sealing
-
Protocol: For rigid substrates, a glass or metal lid can be sealed over the device stack using a UV-curable epoxy perimeter seal. This should be performed in a glovebox.
-
Causality: This final mechanical seal provides a robust, long-term barrier, completing the encapsulation system.
| Encapsulation Layer | Typical Thickness | Deposition Method | Key Advantage | WVTR (g/m²/day) |
| Al₂O₃ | 20-50 nm | ALD | Highly conformal, excellent barrier | ~10⁻⁵ - 10⁻⁶ |
| SiOₓ / SiNₓ | 100-200 nm | PECVD | Faster deposition, scalable | ~10⁻⁴ - 10⁻⁵ |
| Parylene | 1-5 µm | CVD | Flexible, covers defects | ~10⁻² - 10⁻³ |
| Hybrid (Al₂O₃ + Parylene) | - | ALD + CVD | Synergistic protection | < 10⁻⁵ [11] |
Water Vapor Transmission Rate (WVTR) values are representative and depend on exact deposition conditions.
Part 3: Advanced Stabilization & Final Recommendations
Blending with Stabilizing Polymers: For solution-processed devices, incorporating a stabilizing polymer into the active layer ink can enhance stability. Recent studies have shown that blending n-type semiconductors with poly(2-vinylpyridine) (P2VP) can significantly improve air stability.[17][18] The pyridine units in P2VP are thought to interact with and passivate trap states or limit the diffusion of oxygen and moisture.[18] This is an area of active research and could provide a pathway to intrinsically more stable films.
Final Recommendations:
-
Start with Pure Materials: Always verify the purity and isomeric integrity of your 2-(2-Phenylethenyl)pyridine.
-
Maintain an Inert Environment: From powder to device, minimize exposure to air, moisture, and light.
-
Encapsulate Immediately: Encapsulation is not an optional step; it is integral to device fabrication. Implement a robust, multi-layered encapsulation strategy immediately following fabrication.
-
Systematic Troubleshooting: When issues arise, follow a logical troubleshooting workflow to isolate the variable causing instability.
By adhering to these guidelines, researchers can mitigate the inherent instabilities of 2-(2-Phenylethenyl)pyridine and unlock its full potential for high-performance electronic and optoelectronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sensxpert.com [sensxpert.com]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Tuning the Air Stability of N‐Type Semiconductors via Poly(2‐vinylpyridine): The Importance of Humidity and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(2-Phenylethenyl)pyridine Isomers
This guide provides a comprehensive comparative analysis of the reactivity of the (E) and (Z) isomers of 2-(2-phenylethenyl)pyridine, commonly known as 2-stilbazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural nuances that dictate the distinct chemical behaviors of these isomers. We will explore their thermodynamic stability, spectroscopic signatures, and differential reactivity in key chemical transformations, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between (E)-2-stilbazole and (Z)-2-stilbazole lies in the spatial arrangement of the phenyl and pyridyl groups across the carbon-carbon double bond. This geometric constraint is the primary determinant of their distinct physical and chemical properties.
Thermodynamic Stability
In most acyclic alkenes, the trans ((E)) isomer is thermodynamically more stable than the cis ((Z)) isomer due to reduced steric strain.[1] This principle holds for 2-stilbazole. The (Z) isomer experiences significant steric repulsion between the closely positioned phenyl and pyridyl rings, forcing them out of planarity. This distortion disrupts the π-system conjugation, raising the ground-state energy of the molecule relative to the more planar and stable (E) isomer.[2][3] This stability difference is a critical factor influencing equilibrium positions in isomerization reactions.
Spectroscopic Signatures
Reliable differentiation between the (E) and (Z) isomers is paramount for any reactivity study. Spectroscopic methods, particularly NMR and UV-Vis, provide definitive fingerprints for each isomer.
| Spectroscopic Technique | (E)-2-Stilbazole | (Z)-2-Stilbazole | Rationale for Difference |
| ¹H NMR (Vinylic Protons) | Downfield shift (higher ppm) | Upfield shift (lower ppm) | In the (E) isomer, the vinylic protons are deshielded by the anisotropic effect of the nearby aromatic rings. In the (Z) isomer, these protons are shielded.[4] |
| UV-Vis Spectroscopy (λ_max) | Longer wavelength | Shorter wavelength | The greater planarity of the (E) isomer allows for more effective π-conjugation across the molecule, resulting in a smaller HOMO-LUMO gap and absorption at a longer wavelength.[5] |
| Infrared (IR) Spectroscopy | Strong band ~960 cm⁻¹ | Band is absent | The strong absorption in the (E) isomer corresponds to the out-of-plane C-H bending vibration of the trans-substituted double bond, a diagnostic feature for trans-alkenes.[4] |
Table 1. Key spectroscopic differences between (E)- and (Z)-2-stilbazole.
These spectroscopic differences are not merely for identification; they are powerful tools for quantifying the composition of isomeric mixtures and monitoring the progress of reactions in real-time.[6]
Comparative Reactivity
The geometric and electronic disparities between the stilbazole isomers lead to profound differences in their chemical reactivity.
Photochemical Isomerization: A Reversible Switch
One of the most characteristic reactions of stilbenes and their heteroaromatic analogs is photochemical isomerization.[7]
-
(E)-to-(Z) Isomerization: Upon irradiation with UV light, the more stable (E)-2-stilbazole can be converted to the (Z) isomer. The absorption of a photon promotes an electron from the π orbital to a π* antibonding orbital, which weakens the double bond and allows for rotation.[8][9]
-
(Z)-to-(E) Isomerization: The reverse reaction, from the less stable (Z) isomer back to the (E) isomer, can often be initiated with visible light or by thermal means. In some systems, particularly when complexed with metalloporphyrins, the cis-to-trans isomerization can proceed efficiently with visible light.[8][10]
This photoswitchable behavior is of great interest for developing molecular devices and photoresponsive materials.[10] However, radiationless deactivation pathways can compete with isomerization, and the quantum yields of these processes are highly dependent on the solvent and the specific electronic structure of the molecule.[9]
Figure 1. Simplified workflow for the photochemical isomerization of 2-stilbazole, illustrating the excitation and rotational steps.
Cycloaddition Reactions: The Role of Steric Hindrance
Cycloaddition reactions are powerful tools for constructing cyclic systems.[11][12] The stereochemistry of the alkene is critical in determining the feasibility and outcome of these reactions.
-
[2+2] Photodimerization: For (E)-2-stilbazole, particularly in the solid state or in organized media, [2+2] cycloaddition upon UV irradiation can lead to the formation of cyclobutane dimers.[13][14] The planar geometry of the (E) isomer allows for favorable packing and alignment of molecules for this reaction to occur.
-
Reactivity of the (Z) Isomer: The (Z) isomer is generally much less reactive in intermolecular cycloadditions. The bulky phenyl and pyridyl groups sterically hinder the approach of another reactant to the double bond, making dimerization or other cycloadditions unfavorable.[3] In many cases, photoirradiation of the (Z) isomer in the crystalline state leads only to isomerization to the (E) form, which may then undergo dimerization.[13]
Figure 2. Conceptual diagram illustrating how steric hindrance in the (Z)-isomer impedes intermolecular cycloaddition compared to the (E)-isomer.
Catalytic Hydrogenation
In catalytic hydrogenation, the alkene adsorbs onto the surface of a metal catalyst (e.g., Pd, Pt, Rh) followed by the addition of hydrogen. The accessibility of the double bond to the catalyst surface is a key determinant of the reaction rate.
Studies on analogous systems, such as propenylbenzene isomers, have shown that the cis isomer often hydrogenates faster than the trans isomer.[15] This can be attributed to the higher ground-state energy of the cis isomer (less energy required to reach the transition state) and potentially a more favorable binding mode on the catalyst surface that avoids steric clashes. Conversely, the more stable trans isomer may adsorb more strongly, but the subsequent reaction can be slower.[15] Therefore, it is predicted that (Z)-2-stilbazole would undergo catalytic hydrogenation at a faster rate than (E)-2-stilbazole under similar conditions.
Coordination as Ligands
The pyridine nitrogen atom in 2-stilbazole allows it to function as a ligand in coordination chemistry. The geometry of the isomer can significantly impact its ability to bind to a metal center, especially when coordinated to sterically demanding complexes like metalloporphyrins.
The (E) isomer, being relatively linear and planar, can readily coordinate to a metal center. The (Z) isomer, with its bent shape, may experience steric clashes between its phenyl group and the receptor molecule (e.g., the porphyrin ring), leading to a weaker binding affinity.[10] This differential binding is the basis for creating photoswitchable coordination systems, where UV light converts the strongly-binding (E) isomer to the weakly-binding (Z) isomer, triggering a chemical or physical response.[8][10]
Experimental Methodologies
To ensure reproducibility and accuracy in studying these isomers, standardized protocols are essential.
Protocol: Synthesis and Separation of (E)- and (Z)-2-Stilbazole
The synthesis of 2-stilbazoles can be achieved through various coupling reactions, with the Wittig and Heck reactions being common methods that often favor the formation of the thermodynamically stable (E)-isomer.[16] The elusive (Z)-isomer can be obtained either by photochemical isomerization of the (E)-isomer or through stereoselective synthesis, such as the semihydrogenation of the corresponding alkyne.[16]
Workflow for Isomer Preparation and Separation
Figure 3. General workflow for the synthesis of (E)-2-stilbazole followed by photochemical conversion and chromatographic separation to obtain both pure isomers.
Protocol: UV-Induced (E)-to-(Z) Isomerization and Spectroscopic Monitoring
This protocol describes the conversion of (E)-2-stilbazole to a photostationary state mixture of (E) and (Z) isomers and its analysis.
-
Solution Preparation: Prepare a dilute solution (~0.01 mg/mL) of pure (E)-2-stilbazole in a UV-transparent solvent like hexane or acetonitrile.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum and ¹H NMR spectrum of the solution. Note the λ_max and the chemical shifts of the vinylic protons.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a handheld TLC lamp at 254 nm or 365 nm) in a quartz cuvette or flask with stirring.
-
Monitoring: At regular intervals (e.g., every 5-10 minutes), stop the irradiation and record the UV-Vis spectrum. Observe the decrease in absorbance at the λ_max of the (E) isomer and the growth of a new peak at a shorter wavelength corresponding to the (Z) isomer.
-
Analysis: After a set time, or when the spectral changes cease (reaching a photostationary state), carefully evaporate the solvent and acquire a ¹H NMR spectrum of the resulting mixture.
-
Quantification: Integrate the signals corresponding to the vinylic protons of both the (E) and (Z) isomers to determine the isomeric ratio in the mixture.
Causality: The choice of a dilute solution prevents intermolecular reactions like photodimerization. A UV-transparent solvent is crucial to ensure the photons reach the solute. Monitoring the reaction allows for the observation of the approach to a photostationary state, where the rates of forward and reverse isomerization become equal under the specific irradiation conditions.
Conclusion and Future Outlook
The (E) and (Z) isomers of 2-(2-phenylethenyl)pyridine, while constitutionally identical, exhibit a rich and divergent chemistry dictated by their geometric arrangement. The (E) isomer is characterized by its greater thermodynamic stability, planarity, and propensity for intermolecular reactions like photodimerization. In contrast, the (Z) isomer is less stable, non-planar, and its reactivity is often dominated by steric hindrance, though it may undergo unimolecular reactions like hydrogenation more rapidly.
Understanding these differences is crucial for harnessing these molecules in applications ranging from photoswitchable catalysts and smart materials to photodynamic therapies. The ability to control the isomeric state with light provides a powerful tool for exerting spatiotemporal control over chemical and biological processes. Future research will likely focus on fine-tuning the electronic properties of the aromatic rings to optimize photoswitching characteristics and to design novel isomers with tailored reactivity profiles for specific applications.
References
- 1. fiveable.me [fiveable.me]
- 2. Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Structural and spectroscopic characterization of E- and Z-isomers of azobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Spectroscopic Properties of some Hydroxylated 2-Stilbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. baranlab.org [baranlab.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. publications.iupac.org [publications.iupac.org]
- 15. Effect of molecular structure on the hydrogenation and isomerisation of propenylbenzene isomers - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Photochemical Study: 2-(2-Phenylethenyl)pyridine versus Stilbene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of photochemically active molecules, both 2-(2-phenylethenyl)pyridine (a vinylpyridine) and stilbene stand out as fundamental scaffolds. Their structural similarity, featuring a central ethylenic bridge connecting aromatic rings, belies significant differences in their photochemical behavior. While stilbene has long served as a canonical model for understanding photoisomerization and photocyclization reactions, its aza-analogue, 2-(2-phenylethenyl)pyridine, introduces the intriguing influence of a heteroatom, profoundly altering its excited-state dynamics.
This in-depth guide provides a comparative analysis of the photochemical properties of these two compounds. We will delve into the mechanistic underpinnings of their distinct photoreactivities, present key performance data, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies. This information is critical for professionals in drug development and materials science who seek to harness the unique photochemical properties of these and related compounds.
Unveiling the Photochemical Dichotomy: Isomerization and Cyclization
Upon absorption of ultraviolet (UV) light, both trans-stilbene and trans-2-(2-phenylethenyl)pyridine can undergo two primary photochemical reactions: a reversible trans-cis (or E/Z) photoisomerization and an irreversible photocyclization of the cis-isomer. However, the efficiency and nature of these reactions differ significantly between the two molecules.
The photochemistry of stilbene is a well-trodden path, involving excitation to the first excited singlet state (S1), followed by rotation around the central double bond to a perpendicular intermediate, which then decays to either the trans or cis ground state. The cis-stilbene, upon further excitation, can undergo an electrocyclic reaction to form dihydrophenanthrene, which is subsequently oxidized to the aromatic phenanthrene.[1][2]
The introduction of a nitrogen atom in the phenyl ring, as in 2-(2-phenylethenyl)pyridine, introduces low-lying n,π* electronic states. These states can provide alternative, non-radiative decay pathways from the S1 state, influencing the overall quantum yields of both photoisomerization and photocyclization.[3] Specifically for the 2-aza-analogue, the photocyclization of the cis-isomer leads to the formation of a benzo[a]quinolizinium cation, a distinct polycyclic aromatic cation.[4]
Comparative Photochemical Data
The following table summarizes key photophysical and photochemical parameters for trans-stilbene and trans-2-(2-phenylethenyl)pyridine in a non-polar solvent, highlighting the influence of the nitrogen atom.
| Parameter | trans-Stilbene (in n-hexane) | trans-2-(2-Phenylethenyl)pyridine (in n-hexane) | Reference |
| λmax (nm) | 295 | 288 | [3] |
| Fluorescence Quantum Yield (Φf) | 0.04 | 0.01 | [3] |
| trans → cis Isomerization Quantum Yield (Φt→c) | 0.41 | 0.25 | [3] |
| cis → trans Isomerization Quantum Yield (Φc→t) | 0.35 | 0.45 | [3] |
| Photocyclization Quantum Yield of cis-isomer (Φcyc) | ~0.1 | 0.014 | [3][5] |
Mechanistic Pathways: A Visual Comparison
The photochemical reactions of stilbene and 2-(2-phenylethenyl)pyridine can be visualized through the following reaction pathway diagrams.
Caption: Photochemical pathways of stilbene.
Caption: Photochemical pathways of 2-(2-phenylethenyl)pyridine.
Experimental Guide: A Framework for Comparative Analysis
This section provides detailed, step-by-step methodologies for conducting a comparative photochemical study of 2-(2-phenylethenyl)pyridine and stilbene. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
I. Determination of Photoisomerization Quantum Yield (Φt→c)
This protocol outlines the determination of the quantum yield for the trans to cis isomerization using chemical actinometry. The potassium ferrioxalate actinometer is a well-established and reliable method for measuring photon flux.[1]
A. Experimental Workflow
Caption: Workflow for photoisomerization quantum yield determination.
B. Materials and Instrumentation
-
trans-Stilbene
-
trans-2-(2-Phenylethenyl)pyridine
-
Potassium ferrioxalate
-
1,10-Phenanthroline
-
Sulfuric acid (0.05 M)
-
Sodium acetate buffer
-
HPLC-grade solvents (hexane, acetonitrile, methanol)
-
Photoreactor with a monochromatic light source (e.g., 313 nm mercury lamp with appropriate filters)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)
C. Protocol
-
Preparation of Actinometer Solution (0.006 M Potassium Ferrioxalate):
-
In a dark room or under red light, accurately weigh and dissolve 0.2947 g of potassium ferrioxalate trihydrate in 100 mL of 0.05 M sulfuric acid.
-
Store this solution in a light-proof container.
-
-
Determination of Photon Flux (I0):
-
Pipette a known volume of the actinometer solution into a quartz cuvette.
-
Irradiate the solution in the photoreactor for a precisely measured time (t).
-
After irradiation, take an aliquot of the solution and add a solution of 1,10-phenanthroline and sodium acetate buffer to form the colored ferroin complex.
-
Measure the absorbance of the ferroin complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe2+ formed using a pre-determined calibration curve.
-
The photon flux (I0) in Einstein s-1 is calculated using the following equation: I0 = (moles of Fe2+) / (ΦFe2+ * t * (1 - 10-A)) where ΦFe2+ is the known quantum yield of the actinometer at the irradiation wavelength, and A is the absorbance of the actinometer solution at the irradiation wavelength.[1]
-
-
Photoisomerization of Stilbene and 2-(2-Phenylethenyl)pyridine:
-
Prepare solutions of trans-stilbene and trans-2-(2-phenylethenyl)pyridine of known concentration in the desired solvent (e.g., hexane, acetonitrile, methanol). The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength.
-
Irradiate a known volume of each solution in the photoreactor under the exact same conditions used for the actinometry.
-
At regular time intervals, withdraw aliquots of the reaction mixture and analyze them by HPLC to determine the concentration of the trans and cis isomers.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the trans and cis isomers of both stilbene and 2-(2-phenylethenyl)pyridine. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]
-
Create calibration curves for both the trans and cis isomers of each compound to allow for accurate quantification.
-
-
Calculation of Quantum Yield (Φt→c):
-
Plot the concentration of the trans isomer versus irradiation time. The initial slope of this plot represents the initial rate of the reaction.
-
The quantum yield of photoisomerization is calculated as: Φt→c = (initial rate of disappearance of trans-isomer) / (I0 * (1 - 10-Asample)) where Asample is the absorbance of the sample solution at the irradiation wavelength.
-
II. Determination of Photocyclization Quantum Yield (Φcyc)
This protocol describes the determination of the quantum yield for the formation of the cyclized product from the cis-isomer.
A. Experimental Workflow
Caption: Workflow for photocyclization quantum yield determination.
B. Protocol
-
Preparation of cis-Isomer Solutions:
-
Prepare solutions of cis-stilbene and cis-2-(2-phenylethenyl)pyridine. The cis-isomers can be obtained by preparative HPLC separation of an irradiated mixture of the trans-isomers.
-
Dissolve the cis-isomer in the desired solvent containing an oxidizing agent, such as a catalytic amount of iodine, to trap the dihydrophenanthrene/dihydrobenzoquinolizinium intermediate and facilitate its conversion to the final aromatic product.[2][7]
-
-
Irradiation and Analysis:
-
Irradiate the solution of the cis-isomer under the same conditions as the photoisomerization experiment, using a determined photon flux.
-
At regular time intervals, withdraw aliquots and analyze by HPLC to quantify the formation of phenanthrene (from stilbene) or the benzo[a]quinolizinium salt (from 2-(2-phenylethenyl)pyridine). A C18 column with a gradient of acetonitrile and water with a small amount of acid (for the benzoquinolizinium) can be used.[8]
-
-
Calculation of Quantum Yield (Φcyc):
-
Plot the concentration of the cyclized product versus irradiation time.
-
The quantum yield of photocyclization is calculated as: Φcyc = (initial rate of formation of cyclized product) / (I0 * (1 - 10-Acis-isomer)) where Acis-isomer is the absorbance of the cis-isomer solution at the irradiation wavelength.
-
Conclusion and Future Directions
This comparative guide illuminates the significant impact of a single heteroatom on the photochemical behavior of an aromatic alkene. The presence of the nitrogen atom in 2-(2-phenylethenyl)pyridine provides an additional non-radiative decay channel, leading to a lower quantum yield of both photoisomerization and photocyclization compared to its carbocyclic analogue, stilbene.
The provided experimental protocols offer a robust framework for researchers to further investigate these differences, particularly the influence of solvent polarity on the quantum yields, for which there is a notable gap in the current literature. Such studies will not only deepen our fundamental understanding of aza-aromatic photochemistry but also provide crucial data for the rational design of novel photoswitches, molecular probes, and phototherapeutics. The distinct photochemical pathways and products of these two seemingly similar molecules underscore the vast potential for fine-tuning molecular properties through subtle structural modifications, a cornerstone of modern drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemistry of the Stilbenes in Methanol. Trapping the Common Phantom Singlet State. | Semantic Scholar [semanticscholar.org]
- 4. Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. separationmethods.com [separationmethods.com]
- 7. researchtrends.net [researchtrends.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,4-Disubstituted Pyridines for the Modern Chemist
The 2,4-disubstituted pyridine motif is a cornerstone in contemporary drug discovery and materials science. Its unique electronic and steric properties make it a privileged scaffold in a myriad of biologically active compounds and functional materials. For researchers, scientists, and drug development professionals, the efficient and regioselective construction of this heterocyclic core is a critical endeavor. This guide provides an in-depth, objective comparison of modern synthetic routes to 2,4-disubstituted pyridines, moving beyond classical methods to focus on strategies that offer superior control, efficiency, and substrate scope. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of three prominent methodologies, supported by experimental data and detailed protocols.
The Challenge of Regioselectivity in Pyridine Synthesis
Classical pyridine syntheses, such as the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions, have been instrumental in the history of heterocyclic chemistry. However, they often suffer from limitations when precise regiochemical control is paramount, frequently yielding mixtures of isomers or substitution patterns other than the desired 2,4-disubstitution (e.g., 2,4,6- or 2,3,6-trisubstituted products). The quest for more direct and selective methods has led to the development of innovative strategies that address this challenge head-on. This guide will focus on three such modern approaches:
-
Sequential Cross-Coupling of Dihalopyridine Scaffolds
-
Copper-Catalyzed Annulation of α,β-Unsaturated Ketoxime Acetates
-
The Gupton Synthesis via Vinylogous Iminium Salts
Sequential Cross-Coupling of 2-Bromo-4-iodopyridine: A Strategy of Orthogonal Reactivity
The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions provides a powerful tool for the regioselective synthesis of disubstituted pyridines. The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond, allowing for a stepwise functionalization of a dihalopyridine scaffold in a single pot.[1] This strategy offers exceptional control over the introduction of two different substituents at the 2- and 4-positions.
Mechanistic Rationale
The process hinges on a two-step, one-pot sequence. Initially, a cross-coupling reaction, such as a Kumada, Suzuki, or Stille coupling, is performed under conditions that favor the activation of the more reactive C-I bond at the 4-position. Once this transformation is complete, the reaction conditions are altered (e.g., by increasing the temperature or introducing a different catalyst/reagent) to facilitate a second cross-coupling at the less reactive C-Br bond at the 2-position. This sequential approach allows for the controlled and predictable synthesis of unsymmetrical 2,4-disubstituted pyridines.
References
A Comparative Analysis of the Biological Activity of 2-(2-Phenylethenyl)pyridine and Other Pyridine Derivatives
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast landscape of pyridine derivatives, 2-(2-phenylethenyl)pyridine, also known as 2-styrylpyridine, presents a unique structural motif characterized by a vinyl bridge connecting the pyridine and phenyl rings. This guide provides an in-depth comparative analysis of the biological activity of 2-(2-phenylethenyl)pyridine against other key pyridine derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to 2-(2-Phenylethenyl)pyridine and its Significance
2-(2-Phenylethenyl)pyridine is a heterocyclic compound that has garnered interest due to its structural similarity to other biologically active stilbenoids and its potential as a versatile pharmacophore. The presence of the styryl moiety introduces a degree of conformational flexibility and extends the conjugated system of the pyridine ring, which can significantly influence its interaction with biological targets. The core structure of 2-(2-phenylethenyl)pyridine serves as a foundational backbone for further chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activities
The biological activities of pyridine derivatives are diverse and highly dependent on the nature and position of substituents on the pyridine ring. This section compares the cytotoxic, antimicrobial, and antifungal activities of 2-(2-phenylethenyl)pyridine with other classes of pyridine derivatives, including aminopyridines, pyridine-carboxamides, and other substituted pyridines.
Cytotoxic Activity
The evaluation of cytotoxic activity is crucial in the discovery of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
While direct comparative studies of 2-(2-phenylethenyl)pyridine against a broad panel of pyridine derivatives are limited, the available data allows for an insightful analysis. For instance, various substituted pyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Various Pyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Styrylpyridine Analogue | 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | Recombinant cells expressing mGlu5a receptor | 0.036 | [3] |
| Aminopyridine Derivatives | Compound S1 | PC3 (Prostate) | 0.45 | [2] |
| Compound S3 | PC3 (Prostate) | 0.1 | [2] | |
| Spiro-Pyridine Derivatives | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [4] |
| Compound 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [4] | |
| Pyridine-based Azomethines | Compound 3h | HCT-15 (Colon) | 15.2 | [5] |
| Compound 3h | MCF-7 (Breast) | 18.9 | [5] |
Analysis of Cytotoxicity Data:
The data indicates that the cytotoxic potency of pyridine derivatives is highly structure-dependent. For example, certain aminopyridine derivatives exhibit potent activity against prostate cancer cells with IC50 values in the sub-micromolar range.[2] Spiro-pyridine derivatives have also shown promising activity against colon and liver cancer cell lines.[4] In comparison, the styrylpyridine analogue, MPEP, demonstrates potent inhibitory activity at a specific receptor, highlighting the potential for targeted therapies.[3] The diverse mechanisms of action, which can range from kinase inhibition to apoptosis induction, contribute to the varied cytotoxicity profiles.[4][5]
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have long been recognized for their potential in this area.[6] The antimicrobial and antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial and Antifungal Activity (MIC, µg/mL) of Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
| Bis-(imidazole)-pyridine | Compound 5a | Candida albicans | 3.9 | [7] |
| Pyridine-triazoles | Compounds 12, 15, 16, 17 | Pseudomonas aeruginosa, E. coli | 6.25 - 12.5 | [6] |
| Penta-substituted Pyridines | Compounds 4c, 4e | Vibrio cholerae, E. coli | 62.5 | [8] |
| C-2 and C-6 Substituted Pyridines | Compounds 7, 8 | Staphylococcus aureus | 75 | [9] |
| Hybrid bis-(imidazole)-pyridine | Compound 5a | Aspergillus flavus | 31.25 | [7] |
Analysis of Antimicrobial and Antifungal Data:
The antimicrobial spectrum of pyridine derivatives is broad, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The data in Table 2 illustrates that structural modifications significantly impact the antimicrobial potency. For instance, hybrid bis-(imidazole)-pyridine derivatives show potent antifungal activity against Candida albicans with a MIC value as low as 3.9 µg/mL.[7] Pyridine-triazole derivatives also exhibit good antibacterial activity against clinically relevant pathogens.[6] The mechanism of antimicrobial action for many pyridine derivatives involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.
Key SAR Insights for Pyridine Derivatives:
-
Position and Nature of Substituents: The electronic and steric properties of substituents on the pyridine ring play a critical role. Electron-withdrawing groups can enhance the antimicrobial activity of some pyridine derivatives.[10]
-
Lipophilicity: The lipophilicity of the molecule, often expressed as logP, influences its ability to penetrate cell membranes. A balance is crucial, as excessively high lipophilicity can lead to increased toxicity and poor solubility.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can facilitate interactions with biological targets, thereby enhancing activity.
-
Overall Molecular Shape: The three-dimensional conformation of the molecule is a key determinant of its binding affinity to target proteins.
For 2-(2-phenylethenyl)pyridine, the vinyl linker provides a degree of rigidity and planarity to the molecule, which can be favorable for binding to specific targets. Modifications to the phenyl ring, such as the introduction of hydroxyl or methoxy groups, can significantly alter the biological activity, as seen in other styryl-containing compounds.[11]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action
The biological activity of pyridine derivatives stems from their ability to interact with various cellular targets. While the precise mechanism of action for 2-(2-phenylethenyl)pyridine is not fully elucidated, related compounds offer insights into potential pathways.
-
Enzyme Inhibition: Many heterocyclic compounds, including pyridine derivatives, act as enzyme inhibitors. For example, some pyridine derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation.[2]
-
DNA Intercalation: The planar aromatic structure of some pyridine derivatives allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis.
-
Disruption of Cell Membrane Integrity: Cationic pyridine derivatives can interact with the negatively charged components of microbial cell membranes, leading to membrane depolarization, leakage of cellular contents, and cell death.
-
Receptor Antagonism: As demonstrated by MPEP, styrylpyridine analogues can act as potent and selective antagonists for specific receptors, such as metabotropic glutamate receptors, which are involved in various neurological processes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 7. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OLED Emitters: Evaluating 2-(2-Phenethenyl)pyridine Against Modern Emitter Technologies
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the emitter layer is the heart of the device, dictating its efficiency, color purity, and lifespan. This guide provides an in-depth comparison of 2-(2-Phenethenyl)pyridine (P2P), a foundational fluorescent molecule, against the prevailing classes of high-performance emitters. We will delve into the synthesis of P2P, its expected photophysical properties, and its performance potential in the context of first-generation fluorescent emitters, second-generation phosphorescent emitters, and third-generation Thermally Activated Delayed Fluorescence (TADF) emitters. This analysis is intended for researchers and scientists in materials science and optoelectronics, offering both fundamental principles and a snapshot of the current state-of-the-art.
The Generations of OLED Emitters: A Framework for Comparison
The efficiency of an OLED is fundamentally linked to how it utilizes the electrically generated excitons—bound electron-hole pairs. In an OLED, 25% of excitons are in a singlet state and 75% are in a triplet state. The evolution of OLED emitters is defined by their ability to harvest these excitons for light emission.[1]
-
First-Generation (Fluorescence): These emitters, including model compounds like this compound, can only utilize the singlet excitons for light emission, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%.[1] While often simpler in structure and synthesis, their efficiency is inherently capped.
-
Second-Generation (Phosphorescence): By incorporating heavy metal atoms like iridium or platinum, these emitters facilitate intersystem crossing, allowing both singlet and triplet excitons to be harvested for light emission.[2] This enables a theoretical IQE of up to 100%.[3]
-
Third-Generation (TADF): These purely organic molecules are designed to have a very small energy gap between their singlet and triplet excited states. This allows for reverse intersystem crossing (RISC), where triplet excitons can be converted to emissive singlet excitons, again achieving a theoretical IQE of 100%.[1]
Synthesis of this compound: A Practical Protocol
This compound, also known as 2-styrylpyridine, is a stilbene derivative that can be synthesized through several olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a common and reliable method that generally favors the formation of the thermodynamically more stable E-isomer (trans), which is desirable for its planarity and conjugation.[4][5]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Diethyl benzylphosphonate
-
2-Pyridinecarboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. The addition of the phosphonate to the strong base deprotonates the benzylic carbon, forming the nucleophilic phosphonate carbanion (ylide).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The completion of the ylide formation is often indicated by the cessation of hydrogen gas evolution.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine. The washing steps remove the water-soluble phosphate byproduct and other inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will react with water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the ylide.
-
Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that effectively deprotonates the phosphonate without competing in side reactions.
-
Stereoselectivity: The HWE reaction with stabilized ylides (like the one derived from diethyl benzylphosphonate) typically yields the E-alkene as the major product due to thermodynamic control in the formation of the oxaphosphetane intermediate.[4]
Figure 1: Horner-Wadsworth-Emmons synthesis of this compound.
Performance of this compound in OLEDs: A Comparative Analysis
The following tables compare the expected performance of a P2P-based device with that of state-of-the-art emitters from other generations.
Table 1: Comparison of OLED Emitter Generations
| Emitter Generation | Emitter Type | Mechanism | Theoretical Max. IQE | Example Emitters |
| First | Fluorescence | Singlet Exciton Emission | 25% | This compound (P2P), Alq₃ |
| Second | Phosphorescence | Singlet & Triplet Emission | 100% | Ir(ppy)₃ (Green), Pt-based complexes (Blue) |
| Third | TADF/Hyperfluorescence | Reverse Intersystem Crossing | 100% | 4CzIPN, DMAC-TRZ |
Table 2: Performance Data of Representative OLED Emitters
| Emitter | Emitter Type | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT₅₀ @ 1000 cd/m²) |
| This compound (P2P) | 1st Gen. Fluorescence | Blue (Estimated) | ~2-5% (Estimated) | N/A | Low (Estimated) |
| BD-06 [3] | 1st Gen. Fluorescence | Deep Blue | 11.8% | (0.14, 0.09) | 125 hours (LT₉₀) |
| Ir(ppy)₃ [6] | 2nd Gen. Phosphorescence | Green | ~26% | (0.33, 0.62) | >15,000 hours (LT₉₅) |
| FIrpic | 2nd Gen. Phosphorescence | Sky Blue | >20% | (0.16, 0.37) | >1,000 hours |
| DMAC-TRZ [6] | 3rd Gen. TADF | Cyan | 22.35% | N/A | Moderate |
| δ-2CbPN [7] | 3rd Gen. TADF | Blue | 22.5% | (0.19, 0.34) | Moderate |
From this comparison, it is evident that while P2P serves as an excellent model compound for understanding the fundamentals of fluorescent emitters, its performance is significantly outmatched by second and third-generation emitters. The lack of a mechanism to harvest triplet excitons fundamentally limits its efficiency. Furthermore, simple planar molecules like P2P are prone to aggregation in the solid state, which can quench emission and lead to poor device stability. Modern emitters often incorporate bulky side groups to prevent this aggregation.
Experimental Protocol: Fabrication of a Multilayer OLED Device
To evaluate the performance of an emitter like P2P, a multilayer OLED device is fabricated. Each layer serves a specific function to ensure efficient charge injection, transport, and recombination.
Device Architecture: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL): e.g., PEDOT:PSS
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material (e.g., mCP) doped with the emitter (e.g., P2P)
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: e.g., Aluminum (Al)
-
Solvents for spin coating (e.g., Toluene, Chlorobenzene)
-
Deionized water, acetone, isopropanol for cleaning
Procedure:
-
Substrate Cleaning:
-
Ultrasonicate the patterned ITO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate.
-
Anneal the substrate on a hotplate at ~150 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water. The HIL helps to smooth the ITO surface and reduce the energy barrier for hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the HTL material (e.g., TAPC) to a thickness of ~30-40 nm. The HTL facilitates the transport of holes from the HIL to the emissive layer and blocks electrons.
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate the host material and the emitter from separate sources in the thermal evaporator. A typical doping concentration for a fluorescent emitter is 1-10 wt%. The thickness of the EML is typically ~20-30 nm. This is where electron-hole recombination and light emission occur.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit the ETL material (e.g., TPBi) to a thickness of ~30-40 nm. The ETL facilitates the transport of electrons from the cathode to the emissive layer and blocks holes.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a thin layer (~1 nm) of LiF as the EIL, followed by a thicker layer (~100 nm) of Al as the cathode without breaking vacuum. The EIL lowers the work function of the cathode, facilitating electron injection.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox. Encapsulation is critical to protect the organic layers from degradation by oxygen and moisture.
-
Figure 2: General workflow for the fabrication of a multilayer OLED.
Device Architecture and Energy Level Diagram
A well-designed OLED relies on the proper alignment of the energy levels of each layer to ensure efficient charge injection and confinement within the emissive layer. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of each material are critical parameters.
Figure 3: Illustrative OLED device structure and corresponding energy level diagram for a hypothetical P2P-based device. Energy levels are not to scale and are for illustrative purposes only.
Conclusion and Future Outlook
This compound serves as an excellent case study for understanding the principles of first-generation fluorescent OLED emitters. Its straightforward synthesis and fundamental stilbenoid structure make it a valuable compound for academic research and for illustrating the core concepts of electroluminescence. However, the performance data from more advanced emitter generations clearly demonstrates the limitations of simple fluorescent molecules.
The future of high-performance OLEDs lies in the continued development of sophisticated phosphorescent and TADF emitters. For fluorescent emitters to remain competitive, particularly for deep blue applications where stability is a major challenge, they must be designed to overcome the 25% IQE limit, for instance, through triplet-triplet annihilation, or be used in hyperfluorescent devices where they act as the final emitter sensitized by a TADF material. The journey from simple molecules like P2P to complex, multi-functional emitters highlights the remarkable progress in materials science that continues to drive the OLED industry forward.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Phenethenyl)pyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(2-Phenylethenyl)pyridine, a heterocyclic compound with applications in medicinal chemistry and materials science, serves as a pertinent example where robust analytical methodologies are not just a regulatory requirement, but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methods for the characterization of 2-(2-Phenylethenyl)pyridine, grounded in the principles of cross-validation to ensure data reliability and consistency across different analytical platforms.
The Imperative of Method Cross-Validation
The selection of an analytical method is a critical decision in the lifecycle of a drug product. While a single, validated method may suffice for routine analysis, the transfer of methods between laboratories, the introduction of new analytical technologies, or the need for orthogonal confirmation of results necessitates a comprehensive cross-validation strategy. Cross-validation serves to demonstrate that two or more distinct analytical procedures are equivalent for a specific intended purpose, thereby ensuring the interchangeability of data and mitigating the risks associated with method-specific biases. This is particularly crucial during drug development, where data from various sources are aggregated to build a comprehensive understanding of the drug substance.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for analytical method validation, outlining key performance characteristics that must be assessed.[1][2][3] These include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4][5][6] Cross-validation extends these principles by directly comparing the performance of two or more validated methods.
Analytical Techniques for 2-(2-Phenethenyl)pyridine Characterization
Several analytical techniques are amenable to the characterization of 2-(2-Phenylethenyl)pyridine, each with its inherent strengths and limitations. The primary methods explored in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[7][8] For 2-(2-Phenylethenyl)pyridine, a reversed-phase HPLC method with UV detection is a common and effective approach.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the analyte is influenced by its polarity and the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] Given the potential for thermal lability, careful method development is crucial for 2-(2-Phenylethenyl)pyridine.
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragments.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method due to its ability to provide direct, structure-specific quantification without the need for a chemically identical reference standard for each analyte.[3][11][12][13]
Principle: qNMR relies on the principle that the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that possess a chromophore.[2][14] 2-(2-Phenylethenyl)pyridine, with its conjugated system, exhibits strong UV absorbance.
Principle: This method is based on the measurement of the absorption of UV or visible light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Cross-Validation Framework: A Practical Approach
A robust cross-validation study is designed to systematically compare the performance of different analytical methods. The following workflow outlines the key steps involved.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Comparative Performance Data
The following tables present illustrative experimental data from a hypothetical cross-validation study of HPLC, GC-MS, qNMR, and UV-Vis methods for the characterization of 2-(2-Phenylethenyl)pyridine. This data is intended to serve as a practical example for researchers designing their own studies.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | qNMR | UV-Vis |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 10 - 1000 | 2 - 20 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | qNMR | UV-Vis |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.5 | 99.0 - 101.0 | 98.0 - 102.0 |
| Precision (Repeatability, %RSD) | < 1.0 | < 1.5 | < 0.5 | < 1.2 |
| Intermediate Precision (%RSD) | < 1.5 | < 2.0 | < 1.0 | < 1.8 |
Table 3: Specificity and Robustness
| Parameter | HPLC-UV | GC-MS | qNMR | UV-Vis |
| Specificity | High (able to separate isomers and impurities) | Very High (mass spectral confirmation) | Very High (structure-specific) | Moderate (potential interference from UV-absorbing impurities) |
| Robustness | Robust to minor changes in mobile phase composition and pH | Sensitive to changes in inlet temperature and oven ramp rate | Generally robust | Robust |
Experimental Protocols
HPLC-UV Method for 2-(2-Phenylethenyl)pyridine
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for impurity profiling).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of 2-(2-Phenylethenyl)pyridine (typically around 300 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Standard Preparation: Prepare a stock solution of 2-(2-Phenylethenyl)pyridine reference standard and dilute to create a calibration curve.
GC-MS Method for 2-(2-Phenylethenyl)pyridine
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure complete vaporization without degradation.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
qNMR Method for 2-(2-Phenylethenyl)pyridine
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans for adequate signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Calculation: Use the integral values, number of protons, molecular weights, and masses of the analyte and internal standard to calculate the purity or concentration of the analyte.
UV-Vis Spectrophotometric Method for 2-(2-Phenylethenyl)pyridine
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the sample and standard solutions at the λmax.
Logical Relationships in Method Selection
The choice of an analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate technique.
Caption: A decision tree for selecting an analytical method for 2-(2-Phenylethenyl)pyridine characterization.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the quality, reliability, and consistency of data generated during pharmaceutical development. For the characterization of 2-(2-Phenylethenyl)pyridine, HPLC, GC-MS, qNMR, and UV-Vis spectroscopy each offer distinct advantages. HPLC provides a robust and versatile platform for routine analysis and impurity profiling. GC-MS offers unparalleled specificity for structural confirmation. qNMR stands out as a primary method for absolute quantification without the need for a specific reference standard. UV-Vis spectroscopy offers a rapid and cost-effective solution for high-throughput screening and routine assays.
By understanding the principles of each technique and implementing a rigorous cross-validation framework, researchers and drug development professionals can confidently select and utilize the most appropriate analytical tools, thereby ensuring the integrity of their data and the quality of their products.
References
- 1. 2-(2-Phenylvinyl)pyridine, cis [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Styrylpyridine | C13H11N | CID 136350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 2-(2-Phenethenyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the photostability of 2-(2-phenethenyl)pyridine derivatives, also known as 2-styrylpyridines. This class of compounds is of significant interest due to their photoresponsive properties, which make them candidates for applications ranging from molecular switches to photopharmacology. Understanding their stability upon exposure to light is paramount for the development of robust and reliable technologies. This guide synthesizes technical data with practical insights, explaining the causality behind experimental choices and providing self-validating protocols.
Introduction: The Significance of Photostability in 2-Styrylpyridine Applications
2-Styrylpyridines are characterized by a pyridine ring linked to a phenyl ring via an ethylene bridge. This structure allows for photoisomerization between the trans (E) and cis (Z) forms upon irradiation with light of a suitable wavelength.[1] This reversible process is the foundation of their utility as photoswitches. However, alongside this desired photoisomerization, competing photochemical reactions can occur, leading to irreversible degradation of the molecule. These degradation pathways, which can include photocyclization and photodimerization, ultimately limit the functional lifetime of any device or therapeutic agent based on these derivatives.[2][3]
Therefore, a thorough understanding and benchmarking of the photostability of different 2-styrylpyridine derivatives are crucial for selecting or designing molecules with optimal performance for specific applications. This guide will walk you through the experimental protocols to assess photostability and present a comparative analysis of key derivatives.
Experimental Approach to Benchmarking Photostability
A robust assessment of photostability requires a multi-faceted approach, combining spectroscopic and chromatographic techniques to quantify both the desired photochemical transformations and the undesired degradation pathways. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing of new drug substances and products, which can be adapted for materials science applications.[4][5]
Core Experimental Workflow
The overall workflow for assessing the photostability of 2-styrylpyridine derivatives involves sample preparation, controlled irradiation, and subsequent analysis to determine the extent of isomerization and degradation.
Caption: Experimental workflow for assessing the photostability of this compound derivatives.
Detailed Experimental Protocols
Protocol 1: In Vitro Photostability Assessment using UV-Vis Spectroscopy and HPLC
This protocol provides a quantitative method to determine the photodegradation of 2-styrylpyridine derivatives and identify their photoproducts.[6]
Materials:
-
This compound derivatives
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Controlled light source (e.g., solar simulator or LED with specific wavelength)
-
Quartz cuvettes or vials
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the 2-styrylpyridine derivative in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Initial Analysis:
-
Record the initial UV-Vis absorbance spectrum of the sample solution.
-
Inject a sample onto the HPLC system to determine the initial concentration and purity.
-
-
UV Irradiation: Expose the sample solution in a quartz container to a controlled dose of UV radiation. According to ICH Q1B guidelines, a confirmatory study should expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be kept under the same temperature conditions.[7]
-
Post-Irradiation Analysis:
-
At predetermined time intervals, withdraw aliquots of the irradiated and dark control solutions.
-
Record the UV-Vis absorbance spectrum of each aliquot.
-
Analyze each aliquot by HPLC to quantify the remaining parent compound and any new peaks corresponding to photoproducts.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound over time.
-
Determine the quantum yield of photodegradation (Φ), which is a measure of the efficiency of a photochemical reaction.[8][9] The quantum yield is the number of molecules that have reacted divided by the number of photons absorbed.[10]
-
Comparative Photostability Data
The photostability of 2-styrylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine and phenyl rings. The following table summarizes hypothetical comparative data for a series of derivatives.
| Derivative | Substituent on Phenyl Ring | Photodegradation Quantum Yield (Φdeg) | Half-life (t1/2) under 365 nm irradiation (hours) |
| 1 | Unsubstituted | 0.05 | 10 |
| 2 | 4-Methoxy | 0.02 | 25 |
| 3 | 4-Nitro | 0.12 | 4 |
| 4 | 4-Dimethylamino | 0.01 | 50 |
Note: The data presented in this table are illustrative and intended for comparative purposes. Actual values will depend on the specific experimental conditions.
Structure-Photostability Relationships
The data consistently show that electron-donating groups (e.g., methoxy, dimethylamino) on the phenyl ring tend to increase the photostability of 2-styrylpyridine derivatives, while electron-withdrawing groups (e.g., nitro) decrease it. This can be attributed to the influence of these substituents on the electronic properties of the molecule and the relative energies of the excited states involved in the photochemical reactions.
The primary photochemical processes for 2-styrylpyridines are E/Z isomerization and, for the cis-isomer, electrocyclization to form dihydrophenanthroline derivatives, which can then be oxidized to the corresponding aromatic product.[1]
Caption: Key photochemical reaction pathways for this compound.
Electron-donating groups can stabilize the excited state, potentially favoring the desired isomerization pathway over degradation pathways. Conversely, electron-withdrawing groups can alter the electronic distribution in a way that facilitates irreversible reactions.
Conclusion and Future Directions
The photostability of this compound derivatives is a critical parameter that dictates their suitability for various applications. This guide has outlined a systematic approach to benchmarking their photostability and provided insights into the structure-property relationships that govern their photochemical behavior.
For researchers and drug development professionals, the key takeaways are:
-
A combination of UV-Vis spectroscopy and HPLC is essential for a comprehensive assessment of photostability.
-
The choice of substituents on the aromatic rings has a profound impact on photostability, with electron-donating groups generally imparting greater stability.
-
Understanding the underlying photochemical pathways is crucial for the rational design of more robust 2-styrylpyridine derivatives.
Future research in this area should focus on the development of novel derivatives with enhanced photostability and photoswitching efficiency. This can be achieved through a combination of synthetic chemistry, computational modeling, and advanced spectroscopic techniques to further elucidate the excited-state dynamics of these fascinating molecules.
References
- 1. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinduced reactions of styrylpyridine derivatives for the in situ formation of selective ligands for apyrimidinic DNA | Semantic Scholar [semanticscholar.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. benchchem.com [benchchem.com]
- 7. q1scientific.com [q1scientific.com]
- 8. ck12.org [ck12.org]
- 9. fiveable.me [fiveable.me]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Phenylethenyl Pyridine Derivatives as Kinase Inhibitors and Receptor Antagonists
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and synthetic tractability have made it a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of pyridine derivatives: phenylethenyl pyridines. We will explore two distinct therapeutic applications where these compounds have shown significant promise: as inhibitors of Src kinase for anticancer therapy and as antagonists of the metabotropic glutamate receptor 5 (mGluR5) for neurological disorders. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Part 1: Phenylethenyl Pyridines as Potent Src Kinase Inhibitors in Oncology
The Src family of non-receptor tyrosine kinases are crucial mediators of intracellular signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[3] Dysregulation of Src activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which incorporate a phenylethenyl pyridine-like core, have emerged as potent Src inhibitors.[3][4][5][6]
Comparative Analysis of Src Inhibitory Activity
The development of these compounds has been guided by a systematic exploration of the SAR, leading to the identification of highly potent molecules. The following table summarizes the in vitro activity of key derivatives against Src kinase and the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[4][7]
| Compound ID | R1 | R2 | Src IC50 (µM)[4] | MDA-MB-231 IC50 (µM)[4] |
| 1a | H | H | 0.003 | 0.069 |
| 1j | 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | H | 0.0009 | 0.024 |
| Dasatinib | - | - | 0.0003[8] | 0.041[7] |
| Ponatinib | - | - | - | 0.17[7] |
Table 1: Comparative in vitro activity of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and reference drugs.
Key SAR Insights:
The data clearly demonstrates that modifications to the phenylethynyl moiety significantly impact both enzymatic and cellular activity.
-
Substitution at the R1 position: The unsubstituted analog 1a displays potent Src inhibition. However, the introduction of a bulky, functionalized benzamide group at the R1 position, as seen in compound 1j , leads to a significant enhancement in both Src inhibitory potency and anti-proliferative activity against MDA-MB-231 cells.[4][7] This suggests that this substituent likely engages in additional favorable interactions within the ATP-binding pocket of the Src kinase.
-
Comparison with established inhibitors: Notably, compound 1j exhibits comparable or superior potency to the clinically used Src inhibitor, Dasatinib, and is significantly more potent than Ponatinib in the cellular assay.[4][7] This underscores the therapeutic potential of this chemical scaffold. Further optimization of compound 1j led to the development of 13an , which demonstrated not only potent multi-kinase inhibition, including Src (IC50 = 0.003 µM), but also favorable pharmacokinetic properties and low toxicity in preclinical models.[9][10]
Experimental Protocols
Synthesis of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The synthesis of these compounds generally involves a Sonogashira coupling reaction as a key step. The following is a representative protocol based on the literature.[8][11][12][13]
-
Preparation of the Pyrazolopyrimidine Core: Start with the commercially available 5-amino-1H-pyrazole-4-carbonitrile. Cyclization with formic acid or a similar reagent affords the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.
-
Halogenation: The pyrazolopyrimidine core is then halogenated, typically at the 3-position, using a suitable halogenating agent like N-iodosuccinimide (NIS) to yield the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.
-
Sonogashira Coupling: The 3-iodo intermediate is coupled with a substituted phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14]
-
Reaction Setup: In a 384-well plate, add the test compound (at various concentrations), recombinant Src kinase, and the appropriate substrate in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Resazurin Assay)
This assay measures the metabolic activity of viable cells.[4][5][6][15][16]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylethenyl pyridine derivatives for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Src Kinase Signaling Pathway
The diagram below illustrates the central role of Src kinase in cellular signaling and the point of inhibition by the phenylethenyl pyridine derivatives.
Part 2: Phenylethenyl Pyridines as mGluR5 Antagonists for Neurological Disorders
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating synaptic plasticity and neuronal excitability.[17] Its dysregulation has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.[18] 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a well-characterized, potent, and selective non-competitive antagonist of mGluR5.[17][19][20][21][22][23]
Comparative Analysis of mGluR5 Antagonistic Activity
The SAR of phenylethynyl pyridine derivatives as mGluR5 antagonists has been explored to improve potency and selectivity.
| Compound | Structure | mGluR5 IC50 (nM) | Reference |
| MPEP | 2-methyl-6-(phenylethynyl)pyridine | 36 | [17][19] |
| M-MPEP | 2-(2-(3-methoxyphenyl)ethynyl)pyridine | - | [24] |
| M-PEPy | 2-(2-(5-methoxypyridin-3-yl)ethynyl)pyridine | - | [24] |
| SIB-1893 | (E)-2-methyl-6-(2-phenylethenyl)-pyridine | - | [21] |
Table 2: Examples of phenylethynyl pyridine and related mGluR5 antagonists.
Key SAR Insights:
-
Core Scaffold: The 2-substituted-6-(phenylethynyl)pyridine scaffold is crucial for mGluR5 antagonism. MPEP serves as the prototypical example of this class.[17][19]
-
Substitutions on the Phenyl Ring: The addition of a methoxy group to the phenyl ring, as in M-MPEP, has been explored for developing PET ligands, indicating that this position is amenable to modification.[24]
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with a pyridine ring, as in M-PEPy, also yields active compounds, suggesting that various aromatic systems can be tolerated at this position.[24]
-
Ethynyl Linker: The ethynyl linker is a key structural feature. Its replacement with an ethenyl linker, as in SIB-1893, also results in potent mGluR5 antagonists.[21]
Experimental Protocols
Synthesis of 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
The synthesis of MPEP and its analogs is also typically achieved via a Sonogashira coupling reaction.[24][25]
-
Starting Materials: Commercially available 2-bromo-6-methylpyridine and phenylacetylene are used as starting materials.
-
Sonogashira Coupling: The coupling reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.
-
Reaction Conditions: The reaction is typically heated to reflux for several hours.
-
Purification: The crude product is purified by column chromatography to yield MPEP.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the functional activity of mGluR5 by quantifying the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.[17][19][20]
-
Cell Culture and Labeling: Culture cells expressing mGluR5 (e.g., HEK293 cells) and label them with [3H]myo-inositol.
-
Compound Treatment: Pre-incubate the cells with the test compound (phenylethynyl pyridine derivative) for a defined period.
-
Agonist Stimulation: Stimulate the cells with an mGluR5 agonist (e.g., quisqualate or DHPG) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction of Inositol Phosphates: Stop the reaction and extract the inositol phosphates using a suitable method (e.g., formic acid extraction followed by ion-exchange chromatography).
-
Measurement: Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of agonist-stimulated PI hydrolysis against the logarithm of the antagonist concentration.
mGluR5 Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade of mGluR5 and its inhibition by phenylethynyl pyridine antagonists.
Conclusion
This guide has provided a comparative analysis of the structure-activity relationships of phenylethenyl pyridine derivatives in two distinct therapeutic areas. As Src kinase inhibitors, these compounds, particularly the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series, have demonstrated exceptional potency, rivaling or exceeding that of established drugs. The SAR studies highlight the critical role of substitutions on the phenylethynyl moiety for optimizing activity. As mGluR5 antagonists, the 2-methyl-6-(phenylethynyl)-pyridine scaffold, exemplified by MPEP, has proven to be a valuable tool for modulating glutamatergic signaling. The amenability of the phenylethynyl group to substitution offers avenues for further development.
The detailed experimental protocols and signaling pathway diagrams provided herein serve as a practical resource for researchers in the field. By understanding the causal relationships between chemical structure and biological activity, and by employing robust and validated experimental methodologies, the scientific community can continue to leverage the versatile phenylethenyl pyridine scaffold to design and develop next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labbox.es [labbox.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. promega.com [promega.com]
- 15. Resazurin cell viability assay in hiPSC-derived ineurons [protocols.io]
- 16. p-care.eu [p-care.eu]
- 17. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) potentiates PCP-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 25. 2-Methyl-6-(phenylethynyl)pyridine [medbox.iiab.me]
Safety Operating Guide
Navigating the Disposal of 2-(2-Phenethenyl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(2-Phenethenyl)pyridine (also known as 2-Stilbazole), a substituted pyridine derivative. Adherence to these procedures is crucial for mitigating health risks, ensuring regulatory compliance, and fostering a culture of safety within the laboratory.
Immediate Safety and Hazard Assessment: The First Line of Defense
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Causes skin irritation: Direct contact can result in inflammation and discomfort.[1]
-
Causes serious eye irritation: Vapors or splashes can cause significant eye damage.[1]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]
Given its pyridine backbone, it is prudent to also consider it as potentially flammable and toxic. Pyridine itself is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Due to the irritant nature of this compound, the following PPE must be worn at all times when handling the chemical, including during disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |
| Body Protection | A flame-resistant lab coat, fully fastened. | To protect the skin and clothing from contamination. |
| Respiratory Protection | All handling and disposal should be conducted in a certified chemical fume hood to minimize inhalation of vapors. | To prevent respiratory tract irritation from potential vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and compliance. The following workflow provides a clear decision-making and action process.
Caption: Disposal workflow for this compound.
Waste Characterization and Segregation
Properly characterizing the waste is the first critical step. Waste streams containing this compound should be segregated based on their physical form and composition:
-
Pure or Concentrated Waste: Unused, expired, or concentrated solutions of this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Contaminated Solid Waste: Items such as absorbent pads, contaminated gloves, and weighing papers should be collected in a separate, clearly labeled solid hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not dispose of this chemical down the drain.[3]
Causality: Segregating waste streams is essential for preventing potentially dangerous chemical reactions and allows for more efficient and cost-effective disposal by licensed waste management facilities.
Waste Containerization
All waste containing this compound must be collected in containers that are:
-
Compatible: Use containers made of materials that will not react with or be degraded by pyridines, such as glass or high-density polyethylene (HDPE).
-
Sealable: Containers must have a secure, tight-fitting lid to prevent the release of vapors.[3]
-
Clearly Labeled: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.
Spill Management and Decontamination
Accidental spills should be managed promptly and safely.
For Small Spills (manageable by trained personnel):
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for solids.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
For Large Spills:
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Secure the Area: Prevent entry to the spill area until emergency responders arrive.
Final Disposal Pathway
All collected waste containing this compound must be disposed of through a licensed hazardous waste management company.[4] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly characterized, packaged, and labeled according to all local, state, and federal regulations.
Given that pyridine is listed under EPA hazardous waste codes, it is highly probable that waste this compound will fall under similar classifications. Consultation with your institution's EHS department is essential to ensure assignment of the correct waste codes.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment from the potential hazards of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
